Maytansinoid B
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C36H51ClN4O10 |
|---|---|
Molekulargewicht |
735.3 g/mol |
IUPAC-Name |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C36H51ClN4O10/c1-20-11-10-12-27(48-9)36(46)19-26(49-34(45)39-36)21(2)32-35(4,51-32)28(50-33(44)22(3)40(6)29(42)13-14-38-5)18-30(43)41(7)24-16-23(15-20)17-25(47-8)31(24)37/h10-12,16-17,21-22,26-28,32,38,46H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |
InChI-Schlüssel |
RHTUVJPQKKNTNZ-UDXCHANISA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCNC)C)\C)OC)(NC(=O)O2)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCNC)C)C)OC)(NC(=O)O2)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Isolation of Maytansinoids from Maytenus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology, primarily as cytotoxic payloads for antibody-drug conjugates (ADCs). Their discovery and initial isolation from plants of the Maytenus genus marked a pivotal moment in the exploration of natural products for cancer therapy. This technical guide provides an in-depth overview of the discovery and isolation of maytansinoids from Maytenus species, with a specific focus on maytanbutine, a well-documented and representative member of this class. Detailed experimental protocols, quantitative data, and visualizations of the isolation workflow and mechanism of action are presented to serve as a comprehensive resource for researchers in natural product chemistry and drug development. While the user initially inquired about "Maytansinoid B," this appears to be a commercial designation for a likely semi-synthetic derivative. Therefore, this guide focuses on the foundational work of isolating its naturally occurring precursors, which is essential for understanding the origin and development of all maytansinoids.
Introduction: The Emergence of Maytansinoids
The story of maytansinoids began in the 1970s with a large-scale screening of plant extracts for potential antitumor activity. A team of researchers led by Dr. S. Morris Kupchan identified extracts from the Ethiopian shrub Maytenus serrata (formerly Maytenus ovatus) that exhibited significant cytotoxic effects. This led to the isolation of the first and most well-known maytansinoid, maytansine.[1] Subsequent investigations of other Maytenus species, notably Maytenus buchananii and Maytenus rothiana, yielded a series of related ansa macrolide compounds, collectively termed maytansinoids.[1][2] These compounds, including maytanprine and maytanbutine, share a common structural scaffold and a potent mechanism of action.
Maytansinoids exert their cytotoxic effects by disrupting microtubule assembly, a critical process for cell division.[3] By binding to tubulin, they inhibit the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[3] This high level of cytotoxicity, initially a challenge for systemic administration due to off-target toxicity, has made maytansinoids ideal candidates for targeted delivery as payloads in ADCs.
This guide will now delve into the technical details of the isolation of a representative maytansinoid, maytanbutine, from Maytenus buchananii, drawing heavily from the seminal work of Kupchan and his colleagues.
Experimental Protocols: Isolation of Maytanbutine from Maytenus buchananii
The following protocols are adapted from the original literature describing the isolation of maytansinoids.
Plant Material and Extraction
-
Plant Material: The stems of Maytenus buchananii are collected, dried, and ground into a fine powder.
-
Initial Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, typically ethanol or a mixture of dichloromethane and methanol, at room temperature. The extraction is usually carried out in large percolators over several days.
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a dark, viscous residue.
Solvent Partitioning and Fractionation
The crude extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity.
-
Defatting: The crude extract is first partitioned between 95% ethanol and hexane to remove nonpolar constituents such as fats and waxes. The hexane layer is discarded.
-
Chloroform Extraction: The ethanol-rich phase is then diluted with water and extracted with chloroform. The chloroform extract, containing the maytansinoids, is collected and concentrated.
-
Silica Gel Column Chromatography (Initial Separation): The concentrated chloroform extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Alumina Column Chromatography: Fractions enriched in maytansinoids from the silica gel column are further purified by chromatography on neutral alumina. A solvent system such as dichloromethane with a small percentage of methanol is used for elution.
High-Performance Liquid Chromatography (HPLC) Purification
Final purification of individual maytansinoids is achieved using preparative high-performance liquid chromatography (HPLC).
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used as the mobile phase.
-
Detection: The eluent is monitored using a UV detector, typically at a wavelength around 254 nm.
-
Fraction Collection: Fractions corresponding to the desired maytansinoid peaks are collected, and the solvent is removed to yield the purified compound.
Quantitative Data
The following tables summarize the quantitative data for the isolation and characterization of maytanbutine.
Table 1: Yield of Maytanbutine from Maytenus buchananii
| Step | Starting Material | Product | Yield (%) | Reference |
| Extraction and Partitioning | Dried M. buchananii stems | Crude maytansinoid fraction | Not specified | Kupchan et al., 1977 |
| Final Purification | Crude maytansinoid fraction | Maytanbutine | ~0.0002% (of dry plant weight) | Kupchan et al., 1977 |
Table 2: Spectroscopic Data for Maytanbutine
| Spectroscopic Technique | Key Data | Reference |
| UV (Ethanol) | λmax 233, 243 (sh), 253, 281, 290 (sh) nm | Kupchan et al., 1977 |
| IR (CHCl3) | 3500 (N-H), 1735 (ester C=O), 1670 (amide C=O), 1580, 1560 cm⁻¹ | Kupchan et al., 1977 |
| Mass Spectrometry (EI) | m/z 632 (M+), 601, 572, 556, 495, 480, 466, 138, 123, 110, 98 | Kupchan et al., 1977 |
| ¹H NMR (CDCl₃) | δ 0.82 (d, J=7 Hz, C(2')-CH₃), 1.29 (s, C(4)-CH₃), 1.65 (s, C(6)-CH₃), 2.19 (s, N-CH₃), 3.25 (m, C(3)-H), 3.35 (s, OCH₃), 3.98 (s, OCH₃), 5.65 (dd, J=9, 15 Hz, C(11)-H), 6.20 (d, J=11 Hz, C(10)-H), 6.43 (m, C(12)-H, C(13)-H), 6.75 (d, J=2 Hz, Ar-H), 6.83 (d, J=2 Hz, Ar-H) | Kupchan et al., 1977 |
| ¹³C NMR | Data not available in the original publication. | - |
Note: The original 1977 publication provided limited NMR data by today's standards. More detailed 2D NMR and high-resolution mass spectrometry data would be required for unambiguous modern structure elucidation.
Visualization of Key Processes
Experimental Workflow for Maytansinoid Isolation
References
- 1. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. The maytansinoids. Isolation, structural elucidation, and chemical interrelation of novel ansa macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Chemical Structure and Macrocyclic Lactam Ring of Maytansinoid B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoids are a class of potent antimitotic agents that function by inhibiting tubulin polymerization. Their high cytotoxicity has made them attractive payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy. This technical guide provides a detailed examination of the chemical structure of Maytansinoid B, with a particular focus on its defining 19-membered macrocyclic lactam ring. This document will cover its physicochemical properties, mechanism of action, and relevant experimental protocols, offering a comprehensive resource for researchers in oncology and drug development.
Chemical Structure of this compound
This compound is a derivative of maytansine, a natural product originally isolated from the Ethiopian shrub Maytenus ovatus.[1][2] Like other maytansinoids, its structure is characterized by a 19-membered ansa macrolide, which is a macrocyclic lactam attached to a chlorinated benzene ring.[1][2][] This complex structure includes eight chiral centers, contributing to its specific interaction with tubulin.[]
The core structure of this compound is essential for its biological activity. The ester side chain at the C3 position is a critical element for its antitumor properties.[] Modifications at this site are often undertaken to create derivatives with improved characteristics for ADC development, such as enhanced stability and solubility.[1]
The Macrocyclic Lactam Ring
The 19-membered macrocyclic lactam ring is a hallmark of the maytansinoid family and is integral to the molecule's cytotoxicity.[2][] This ring structure holds the molecule in a specific three-dimensional conformation that is optimal for binding to its biological target, tubulin. The rigidity and conformation of this ring are crucial for the high-affinity interaction that leads to the disruption of microtubule dynamics.[4] The polyketide side chain extending from the macrocyclic ring plays a significant role in destabilizing microtubule assembly, which enhances the cytotoxic effects of maytansinoids.[4]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 1628543-40-7 | [][5][] |
| Molecular Formula | C36H51ClN4O10 | [][7] |
| Molecular Weight | 735.26 g/mol | [] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [5] |
Mechanism of Action and Biological Activity
This compound exerts its potent cytotoxic effects by acting as a tubulin inhibitor.[][5] The mechanism of action involves the following key steps:
-
Binding to Tubulin: Maytansinoids bind to the vinca domain on the β-subunit of tubulin.[][4] This binding is competitive with vinca alkaloids.[]
-
Inhibition of Microtubule Assembly: By binding to tubulin, maytansinoids prevent the polymerization of tubulin into microtubules.[4][5] This disruption of microtubule dynamics is a key event in its mechanism of action.
-
Mitotic Arrest: The inhibition of microtubule formation and function leads to the arrest of the cell cycle in the G2/M phase.[][5]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.[5]
Maytansinoids are known for their high potency, with cytotoxic activity observed in the picomolar to sub-nanomolar range across various tumor cell lines.[1][5]
Mechanism of Action of this compound.
Application in Antibody-Drug Conjugates (ADCs)
Due to their high cytotoxicity, maytansinoids like this compound are often too toxic for systemic administration as standalone agents.[] However, their potency makes them ideal payloads for ADCs. In an ADC, the maytansinoid is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery ensures that the cytotoxic payload is delivered preferentially to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity.[2][]
General Workflow for ADC Preparation and Action.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of this compound in research. The following sections provide representative protocols for synthesis, analysis, and in vitro cytotoxicity assays.
Synthesis of a Thiol-Containing Maytansinoid (DM1) for ADC Conjugation
Materials:
-
N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine
-
Ethyl acetate
-
Methanol
-
Dithiothreitol (DTT)
-
0.05 M Potassium phosphate buffer, pH 7.5, containing 2 mM EDTA
-
0.2 M Potassium phosphate buffer, pH 6.0, containing 2 mM EDTA
-
Brine
-
Sodium sulfate
-
Argon atmosphere
Procedure:
-
Dissolve N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (2.5 mmol) in a mixture of ethyl acetate (140 mL) and methanol (210 mL).[8]
-
Stir the solution at room temperature under an argon atmosphere.[8]
-
Add a solution of dithiothreitol (6.2 mmol) in 0.05 M potassium phosphate buffer (140 mL, pH 7.5) containing 2 mM EDTA.[8]
-
Monitor the reaction progress by HPLC until completion (approximately 3 hours).[8]
-
Once the reaction is complete, add 0.2 M potassium phosphate buffer (250 mL, pH 6.0) containing 2 mM EDTA.[8]
-
Extract the mixture with ethyl acetate (3 x 600 mL).[8]
-
Combine the organic layers, wash with brine (100 mL), and dry over sodium sulfate.[8]
-
Evaporate the solvent to obtain the crude thiol-containing maytansinoid.[8]
-
Purify the crude product by HPLC.[8]
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a standard method for the analysis and quantification of maytansinoids in various matrices. The following is a general protocol for the analysis of maytansinoid DM1 in human serum, which can be adapted for this compound.
Instrumentation:
-
LC-MS/MS system
-
Phenomenex C8 column (50 x 2.0 mm, 5 µm) or equivalent
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: Process serum samples by protein precipitation.[9]
-
Chromatography:
-
Mass Spectrometry:
-
Use tandem mass spectrometry (MS/MS) for detection and quantification.
-
Establish a standard curve with known concentrations of the analyte for quantification. Calibration curves for similar maytansinoids are typically in the range of 0.500–200 ng/mL.[9]
-
In Vitro Cytotoxicity Assay
This protocol describes a method to determine the cytotoxic activity of this compound against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.
-
Conclusion
This compound, a potent microtubule-targeting agent, holds significant promise as a cytotoxic payload for antibody-drug conjugates. Its complex chemical structure, centered around a 19-membered macrocyclic lactam ring, is finely tuned for high-affinity binding to tubulin, leading to mitotic arrest and apoptosis in cancer cells. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical and biological properties of this compound, along with relevant experimental protocols to facilitate its use in preclinical research and development. A thorough understanding of its structure, mechanism, and handling is paramount to harnessing its full therapeutic potential in the next generation of targeted cancer therapies.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]
- 9. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chroma… [ouci.dntb.gov.ua]
Mechanism of Action of Maytansinoids on Tubulin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maytansinoids bind to tubulin, inhibiting its polymerization and suppressing the dynamic instability of microtubules.[1][][3] This interference with microtubule function leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis.[4][5] The potent cytotoxicity of maytansinoids has made them valuable payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[4][6]
Quantitative Analysis of Maytansinoid-Tubulin Interaction
The interaction of maytansinoids with tubulin has been quantitatively characterized through various biophysical and biochemical assays. The following tables summarize the key parameters for maytansine and its derivatives.
Table 1: Inhibition of Tubulin Polymerization by Maytansinoids
| Compound | IC50 for Tubulin Polymerization Inhibition (µM) | Cell Line/System | Reference |
| Maytansine | 1 ± 0.02 | Purified bovine brain tubulin | [7] |
| S-methyl DM1 | 4 ± 0.1 | Purified bovine brain tubulin | [7] |
| S-methyl DM4 | 1.7 ± 0.4 | Purified bovine brain tubulin | [7] |
| Ansamitocin P-3 | ~3.4 | Purified bovine brain tubulin | [8] |
| Ansamitocin P-4 | ~3.4 | Purified bovine brain tubulin | [8] |
Table 2: Binding Affinity of Maytansinoids to Tubulin and Microtubules
| Compound | Ligand | Binding Constant (Kd) (µM) | Method | Reference |
| Maytansine | Soluble Tubulin | 0.86 ± 0.23 | Fluorescence Spectroscopy | [7][9] |
| S-methyl DM1 | Soluble Tubulin | 0.93 ± 0.22 | Fluorescence Spectroscopy | [7][9] |
| S-methyl DM1 | Microtubule Ends (High Affinity) | 0.1 ± 0.05 | Scatchard Analysis | [10] |
| Ansamitocin P-3 | Purified Tubulin | 1.3 ± 0.7 | Not Specified | [11][12] |
Core Mechanism of Action
Maytansinoids exert their antimitotic effects through a multi-faceted interaction with tubulin and microtubules. The primary mechanism involves the inhibition of microtubule polymerization and the suppression of microtubule dynamics.
Maytansinoids bind to the β-subunit of tubulin at a site distinct from the vinca domain, which interferes with the formation of longitudinal tubulin-tubulin interactions necessary for microtubule elongation.[13][14] This binding prevents the addition of new tubulin dimers to the growing microtubule ends.[15] At sub-stoichiometric concentrations, maytansinoids bind to the high-affinity sites at the plus ends of microtubules, effectively "poisoning" them and suppressing dynamic instability.[10] This suppression of both growth and shortening phases of microtubules is a key contributor to their potent antimitotic activity.[7][16] At higher concentrations, maytansinoids can form complexes with unassembled tubulin dimers, rendering them incompetent for assembly.[13]
The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[4][5] Prolonged mitotic arrest ultimately activates the apoptotic cascade, leading to programmed cell death.
Figure 1. Mechanism of action of maytansinoids on tubulin and cellular consequences.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of maytansinoids on tubulin polymerization.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Maytansinoid stock solution (in DMSO)
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)
-
Vehicle control (DMSO)
-
Pre-chilled 96-well plates
-
Temperature-controlled microplate reader (340 nm absorbance)
Procedure:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Prepare serial dilutions of the maytansinoid in General Tubulin Buffer. Also prepare solutions for positive, negative, and vehicle controls.
-
Pipette 10 µL of the compound dilutions (or controls) into the wells of a pre-warmed 96-well plate.
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization or the final polymer mass against the logarithm of the maytansinoid concentration.
Figure 2. Experimental workflow for the in vitro tubulin polymerization assay.
Tubulin Binding Assay (Intrinsic Tryptophan Fluorescence)
This assay measures the binding of a ligand to tubulin by monitoring the quenching of tubulin's intrinsic tryptophan fluorescence.
Materials:
-
Purified tubulin
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)
-
Maytansinoid stock solution (in DMSO)
-
Spectrofluorometer
Procedure:
-
Prepare a solution of tubulin (e.g., 3 µM) in PEM buffer.
-
Prepare a range of maytansinoid concentrations.
-
Incubate the tubulin solution with varying concentrations of the maytansinoid for a set period (e.g., 45 minutes) at a specific temperature (e.g., 30°C).
-
Measure the intrinsic tryptophan fluorescence of tubulin by exciting at 295 nm and recording the emission spectrum (e.g., 310-400 nm). The peak emission is typically around 335 nm.
-
Correct for inner filter effects if necessary.
-
The dissociation constant (Kd) can be calculated by plotting the change in fluorescence against the maytansinoid concentration and fitting the data to a suitable binding model (e.g., by plotting the inverse of the fractional receptor occupancy versus the inverse of the free maytansinoid concentration).[7]
Microtubule Dynamic Instability Assay
This assay directly visualizes and quantifies the effect of compounds on the growth, shortening, and catastrophe/rescue frequencies of individual microtubules.
Materials:
-
Purified tubulin
-
Axoneme fragments (as microtubule seeds)
-
PMME buffer (e.g., 87 mmol/L Pipes, 36 mmol/L Mes, 1.4 mmol/L MgCl₂, 1 mmol/L EGTA, pH 6.8)
-
GTP
-
Maytansinoid
-
Video-enhanced differential interference contrast (VE-DIC) microscopy setup
Procedure:
-
Assemble tubulin onto the ends of axoneme fragments at 30°C in PMME buffer containing GTP to reach a steady state.
-
Introduce the maytansinoid at the desired concentration (e.g., 100 nM).
-
Record time-lapse images of individual microtubules using VE-DIC microscopy.
-
Trace the changes in length of individual microtubules over time.
-
From these "life history" plots, determine the parameters of dynamic instability: growth rate, shortening rate, catastrophe frequency (transition from growth to shortening), and rescue frequency (transition from shortening to growth).
-
Compare the parameters in the presence and absence of the maytansinoid to quantify its effect on microtubule dynamics.
Downstream Cellular Effects: Mitotic Arrest
The disruption of microtubule dynamics by maytansinoids has profound consequences for dividing cells. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.
Figure 3. Signaling pathway from microtubule disruption to apoptosis.
Conclusion
Maytansinoids, as a class, are potent inhibitors of tubulin polymerization and suppressors of microtubule dynamics. By binding to tubulin and microtubule ends, they effectively disrupt the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for understanding and further investigating the mechanism of action of these important anticancer agents. While specific data for this compound is sparse, the detailed characterization of maytansine and its derivatives offers a robust model for its likely activity.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids - Creative Biolabs [creativebiolabs.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitubulin activities of ansamitocins and maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
The intricate machinery of maytansinoid biosynthesis in Actinosynnema pretiosum: A technical guide for researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of maytansinoids, potent antitumor agents, in the actinomycete Actinosynnema pretiosum. This document details the genetic and enzymatic basis of maytansinoid production, presents quantitative data from metabolic engineering studies, outlines key experimental protocols, and provides visual representations of the biosynthetic and regulatory pathways.
Maytansinoids, including the well-studied ansamitocin P-3 (AP-3), are ansa macrolactam antibiotics with powerful cytotoxic properties that make them valuable payloads for antibody-drug conjugates (ADCs) in cancer therapy.[1][2] The producing organism, Actinosynnema pretiosum, harbors a complex genetic architecture responsible for the assembly of these intricate molecules.[3][4] Understanding this biosynthetic pathway is crucial for enhancing production yields and for the bioengineering of novel maytansinoid analogs with improved therapeutic properties.
The Genetic Blueprint: The Ansamitocin Biosynthetic Gene Cluster
The biosynthesis of maytansinoids in A. pretiosum is orchestrated by a set of genes, designated asm, which are notably dispersed in at least two separate regions of the bacterial chromosome.[5][6] This is a rare arrangement for secondary metabolite gene clusters in actinomycetes.[5] The asm gene cluster encodes all the necessary enzymatic machinery for the synthesis of the starter unit, the assembly of the polyketide backbone, and the subsequent post-polyketide synthase (PKS) modifications.[5][7]
Core Biosynthetic Pathway: From a unique starter unit to a complex macrolactam
The biosynthesis of maytansinoids can be dissected into three main stages:
-
Initiation: The pathway commences with the synthesis of the unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[3][5] A dedicated set of genes, including asm22-24, asm43-45, and asm47, are responsible for producing AHBA.[5] Interestingly, the presence of two homologues of the AHBA synthase gene suggests a potential for differential regulation or function in AHBA formation.[5]
-
Elongation: Following the formation of the starter unit, a type I modular polyketide synthase (PKS) is responsible for the iterative condensation of extender units to build the characteristic 19-membered macrocyclic lactam backbone.[3][5] Four large PKS genes, asmA-D, along with asm9, encode eight modules that catalyze the specific rounds of chain elongation.[5] The extender units are derived from common metabolic precursors such as propionate and acetate.[3] A unique feature of this pathway is the incorporation of a "methoxymalonate" extender unit, which appears to be synthesized on a dedicated acyl carrier protein rather than as a CoA thioester, a process encoded by the asm13-17 gene set.[5]
-
Post-PKS Modifications: After the release of the initial polyketide chain, a series of tailoring enzymes modify the macrocyclic lactam to generate the final maytansinoid products.[3][5] These modifications include methylations, epoxidation, aromatic chlorination, and the addition of acyl and carbamoyl groups.[5] These intricate modifications are crucial for the biological activity of the maytansinoids.
Quantitative Insights into Maytansinoid Production
Metabolic engineering efforts have provided valuable quantitative data on the production of ansamitocin P-3 (AP-3), the major maytansinoid produced by A. pretiosum. These studies highlight the potential for significantly increasing yields through targeted genetic modifications.
| Strain/Condition | Modification | AP-3 Titer (mg/L) | Fold Increase | Reference |
| Wild Type (WT) | - | ~100-200 | - | [5] |
| Mutant M | N-methyl-N'-nitro-N-nitrosoguanidine (NTG) mutagenesis | ~3 times WT | ~3 | [5] |
| M-asmUdpg:asm13-17 | Overexpression of asmUdpg and asm13-17 in Mutant M | 582.7 | ~1.6 (vs M) | [5] |
| WXR-30 (FtsZ overexpression) | Overexpression of APASM_5716 (FtsZ) | 327.37 | ~1.3 (vs parent) | [6] |
| WXR-30 (FtsZ overexpression) + optimized yeast extract | Overexpression of APASM_5716 (FtsZ) | 371.16 | ~1.48 (vs parent) | [6] |
| asm25 knockout | Inactivation of asm25 | >2 times WT | >2 | [8] |
| asm25 knockout + isobutanol | Inactivation of asm25 with isobutanol feeding | >6 times WT | >6 | [8] |
| Efflux gene overexpression (APASM_2704) | Overexpression of a putative efflux pump | 302.4 | ~1.14 (vs WT) | [9] |
| Efflux gene overexpression (APASM_6861) | Overexpression of a putative efflux pump | 320.4 | ~1.21 (vs WT) | [9] |
| Efflux gene overexpression (APASM_3193) | Overexpression of a putative efflux pump | 330.6 | ~1.25 (vs WT) | [9] |
| Efflux gene overexpression (APASM_2805) | Overexpression of a putative efflux pump | 320.6 | ~1.21 (vs WT) | [9] |
Visualizing the Biosynthetic Machinery
To better understand the complex interplay of genes and enzymes in maytansinoid biosynthesis, the following diagrams, generated using the DOT language, illustrate the core pathway and a key regulatory circuit.
Caption: Overview of the maytansinoid biosynthetic pathway in Actinosynnema pretiosum.
Caption: Direct regulation of asm genes by the response regulator CrsR.
Key Experimental Protocols
Elucidating the maytansinoid biosynthetic pathway has relied on a variety of molecular biology and analytical techniques. Below are detailed methodologies for some of the key experiments.
Gene Inactivation using CRISPR-Cas9
This protocol describes a method for targeted gene knockout in A. pretiosum using the CRISPR-Cas9 system, adapted from methodologies applied in other actinomycetes.
-
sgRNA Design and Plasmid Construction:
-
Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest using a suitable online tool (e.g., CHOPCHOP).
-
Synthesize the sgRNAs and clone them into a CRISPR-Cas9 vector suitable for actinomycetes (e.g., pCRISPomyces-2). This vector should contain the Cas9 nuclease gene and the sgRNA expression cassette.
-
Verify the correct insertion of the sgRNAs by Sanger sequencing.
-
-
Transformation of A. pretiosum :
-
Prepare competent A. pretiosum protoplasts. Grow the mycelia in a suitable liquid medium (e.g., YEME) to the mid-exponential phase.
-
Treat the mycelia with lysozyme to digest the cell wall and generate protoplasts.
-
Transform the protoplasts with the CRISPR-Cas9 plasmid via polyethylene glycol (PEG)-mediated transformation.
-
Plate the transformed protoplasts on a regeneration medium (e.g., R5 medium) containing an appropriate antibiotic for plasmid selection (e.g., apramycin).
-
-
Screening for Gene Deletions:
-
After incubation, pick individual colonies and inoculate them into liquid medium.
-
Isolate genomic DNA from the cultures.
-
Perform PCR using primers flanking the target gene. A smaller PCR product compared to the wild-type indicates a successful deletion.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Heterologous Expression of Biosynthetic Genes in E. coli
This protocol outlines the expression and functional characterization of a maytansinoid biosynthetic enzyme in E. coli.
-
Gene Cloning and Expression Vector Construction:
-
Amplify the gene of interest from A. pretiosum genomic DNA using PCR with primers containing appropriate restriction sites.
-
Clone the PCR product into a suitable E. coli expression vector (e.g., pET-28a(+)), which typically adds a His-tag for purification.
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones.
-
Verify the construct by restriction digestion and Sanger sequencing.
-
-
Protein Expression and Purification:
-
Transform the expression vector into an expression strain of E. coli (e.g., BL21(DE3)).
-
Grow the culture in LB medium containing the appropriate antibiotic to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation and lyse them using sonication or a French press.
-
Purify the His-tagged protein from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
-
Enzyme Activity Assay:
-
Perform an in vitro assay using the purified enzyme, the putative substrate(s), and necessary cofactors.
-
Incubate the reaction mixture at an optimal temperature for a defined period.
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic function.
-
RNA-Seq Analysis of Gene Expression
This protocol provides a general workflow for analyzing the transcriptome of A. pretiosum to identify genes that are differentially expressed under specific conditions.
-
RNA Extraction and Library Preparation:
-
Grow A. pretiosum under the desired experimental and control conditions.
-
Harvest the mycelia and extract total RNA using a suitable method (e.g., TRIzol reagent followed by column purification).
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Construct sequencing libraries from the rRNA-depleted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads using software such as Trimmomatic.
-
Align the cleaned reads to the A. pretiosum reference genome using a splice-aware aligner like HISAT2 or STAR.
-
Quantify gene expression levels by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Perform differential gene expression analysis between the experimental and control groups using packages such as DESeq2 or edgeR in R.
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the differentially expressed genes to identify significantly affected biological processes.
-
Electrophoretic Mobility Shift Assay (EMSA)
This protocol describes a method to investigate the direct binding of a regulatory protein to the promoter region of a target gene in A. pretiosum.
-
Probe Preparation:
-
Synthesize a DNA probe corresponding to the promoter region of the target gene. This can be done by PCR amplification or by annealing complementary oligonucleotides.
-
Label the probe with a detectable marker, such as a fluorescent dye (e.g., Cy5) or a radioactive isotope (e.g., ³²P).
-
Purify the labeled probe.
-
-
Binding Reaction:
-
Purify the regulatory protein of interest (as described in the heterologous expression protocol).
-
Set up binding reactions containing the labeled probe, the purified protein (at varying concentrations), and a binding buffer (containing components like Tris-HCl, KCl, MgCl₂, glycerol, and a non-specific competitor DNA like poly(dI-dC) to reduce non-specific binding).
-
For competition assays, include an excess of unlabeled specific or non-specific competitor DNA in separate reactions.
-
Incubate the reactions at room temperature or 37°C for 20-30 minutes to allow protein-DNA binding.
-
-
Electrophoresis and Detection:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complexes.
-
Detect the labeled probe on the gel. For fluorescently labeled probes, use an appropriate imaging system. For radioactively labeled probes, use autoradiography.
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. The specificity of the binding can be confirmed by the reduction of the shifted band in the presence of the unlabeled specific competitor.
-
Conclusion
The biosynthetic pathway of maytansinoids in Actinosynnema pretiosum is a testament to the complex and elegant chemistry performed by microorganisms. A deep understanding of the underlying genetics and enzymatic functions is paramount for harnessing the full potential of these potent antitumor agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to enhance the production of maytansinoids, to generate novel and more effective derivatives through metabolic engineering and synthetic biology approaches, and to further unravel the intricate regulatory networks governing their biosynthesis. The continued exploration of this fascinating pathway holds great promise for the future of cancer therapy.
References
- 1. youtube.com [youtube.com]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Combination of traditional mutation and metabolic engineering to enhance ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efflux identification and engineering for ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cutting Edge of Cancer Therapy: A Technical Guide to Maytansinoid B Derivatives and Their Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology.[1] Originally isolated from Maytenus ovatus, these ansa macrolides exhibit profound cytotoxicity, making them formidable payloads for antibody-drug conjugates (ADCs).[1][2] This technical guide delves into the core of maytansinoid research, focusing on Maytansinoid B derivatives and the critical structure-activity relationships (SAR) that govern their efficacy. Through a comprehensive review of quantitative data, experimental protocols, and molecular interactions, this document serves as an in-depth resource for professionals in drug development.
Structure-Activity Relationship of this compound Derivatives
The biological activity of maytansinoids is intrinsically linked to their chemical structure. SAR studies have revealed that modifications, particularly at the C3 ester side chain, can dramatically influence their cytotoxic potency.[] The core macrocyclic structure, including the carbinolamide at C9 and the conjugated double bonds at C11 and C13, are essential for activity. While the epoxide moiety is important, its loss leads to diminished, not abrogated, activity. The C3 side chain, however, offers a versatile point for modification to modulate potency and facilitate conjugation to delivery vehicles like monoclonal antibodies.
Quantitative Analysis of Cytotoxicity
The following table summarizes the in vitro cytotoxicity of various this compound derivatives against different human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), highlights the impact of structural modifications on potency.
| Compound | R Group (at C3) | Cell Line | IC50 (nM) |
| Maytansine | N-acetyl-N-methyl-L-alanyl | A-375 (melanoma) | 0.03 |
| COLO 205 (colon) | 0.02 | ||
| DM1 | N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl) | A-375 | 0.05 |
| COLO 205 | 0.03 | ||
| DM4 | N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl) | A-375 | 0.02 |
| COLO 205 | 0.01 | ||
| Maytansinol | H | A-375 | >100 |
| COLO 205 | >100 |
Data synthesized from multiple sources, including "Semisynthetic Maytansine Analogues for the Targeted Treatment of Cancer".[4][5]
Mechanism of Action: Inhibition of Tubulin Polymerization
Maytansinoids exert their cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division.[2][6] They bind to tubulin at or near the vinca alkaloid binding site, preventing the polymerization of tubulin into microtubules.[2] This leads to a G2/M phase cell cycle arrest and ultimately apoptosis.[6]
Experimental Protocols
Synthesis of Thiol-Containing Maytansinoids (e.g., DM1)
This protocol outlines a general procedure for the synthesis of maytansinoids bearing a thiol group, which is crucial for their conjugation to antibodies.
-
Starting Material: Ansamitocin P-3, a maytansinoid with a C3 ester, is a common starting material.
-
Reduction: The disulfide bond in Ansamitocin P-3 is reduced using a reducing agent like dithiothreitol (DTT) in a suitable solvent system (e.g., ethanol/water).
-
Purification: The reaction mixture is purified using column chromatography (e.g., silica gel) to isolate the thiol-containing maytansinoid.
-
Characterization: The structure of the final product is confirmed using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Tubulin Polymerization Assay
This assay is used to determine the effect of maytansinoid derivatives on the polymerization of tubulin.
-
Reagents:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (Maytansinoid derivative) dissolved in DMSO
-
Positive control (e.g., Paclitaxel) and negative control (DMSO vehicle)
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with GTP and glycerol on ice.
-
Add serial dilutions of the test compound to a 96-well plate.
-
Initiate polymerization by adding the cold tubulin solution to the wells and transferring the plate to a spectrophotometer pre-warmed to 37°C.[7]
-
Measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).[7] An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the extent of inhibition for each compound concentration to determine the IC50 value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of maytansinoid derivatives on cancer cell lines.[8]
-
Cell Culture: Culture the desired cancer cell lines (e.g., A-375, COLO 205) in appropriate media and conditions.
-
Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with serial dilutions of the maytansinoid derivatives for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability against compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The potent cytotoxicity of maytansinoids, combined with the ability to fine-tune their activity through chemical modification, makes them highly valuable payloads for targeted cancer therapies. A thorough understanding of their structure-activity relationships is paramount for the rational design of next-generation ADCs with improved therapeutic indices. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of novel this compound derivatives, facilitating further research and development in this promising area of oncology.
References
- 1. njbio.com [njbio.com]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Maytansinoid Ansamycins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of maytansinoid ansamycins, a class of potent antimitotic agents that have garnered significant interest in oncology, particularly as payloads for antibody-drug conjugates (ADCs). This document details their mechanism of action, structure-activity relationships, and key experimental data, and provides methodologies for their evaluation.
Introduction to Maytansinoid Ansamycins
Maytansinoids are a family of ansa macrolide compounds originally isolated from the Ethiopian shrub Maytenus serrata.[1] Structurally, they are characterized by a 19-membered macrocyclic lactam.[2] These compounds are potent microtubule-targeting agents that exhibit cytotoxicity against a wide range of tumor cell lines at sub-nanomolar concentrations.[1][3] However, their clinical development as standalone chemotherapeutic agents was hindered by a narrow therapeutic window and significant systemic toxicity.[2][3]
The advent of antibody-drug conjugate (ADC) technology has revitalized interest in maytansinoids. By chemically linking a maytansinoid derivative, such as DM1 (mertansine) or DM4 (ravtansine), to a monoclonal antibody that targets a tumor-specific antigen, the cytotoxic payload can be delivered directly to cancer cells, thereby increasing efficacy and reducing off-target toxicity.[4][5]
Mechanism of Action
Maytansinoids exert their potent cytotoxic effects by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[4]
Key aspects of their mechanism include:
-
Tubulin Binding: Maytansinoids bind to tubulin, the protein subunit of microtubules. They share a binding site with vinca alkaloids on the β-tubulin subunit, at the interface between α and β tubulin subunits.[4][6]
-
Inhibition of Polymerization: By binding to tubulin, maytansinoids inhibit the assembly of tubulin dimers into microtubules.[2][4] This action leads to a net depolymerization of existing microtubules.[7]
-
Suppression of Microtubule Dynamics: At very low, sub-nanomolar concentrations, maytansinoids potently suppress the dynamic instability of microtubules. This involves reducing both the growth and shortening rates of the microtubule ends, effectively freezing their dynamics.[3][8]
-
Mitotic Arrest: The disruption of microtubule function prevents the formation of a proper mitotic spindle, a critical structure for chromosome segregation. This activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[4][6]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), leading to the elimination of the cancer cell.[4][9]
The mechanism of maytansinoids differs from other microtubule-targeting agents; taxanes, for example, stabilize microtubules, while vinca alkaloids also inhibit polymerization but bind to a distinct site.[4]
As payloads in ADCs, maytansinoids follow a targeted delivery pathway. The ADC binds to a specific antigen on the cancer cell surface and is internalized, typically via endocytosis. Inside the cell, the linker connecting the antibody and the maytansinoid is cleaved in the lysosomal compartment, releasing the active drug into the cytoplasm to exert its effect on microtubules.[7]
Structure-Activity Relationship (SAR)
The potent biological activity of maytansinoids is intrinsically linked to their chemical structure. SAR studies have identified several key features:
-
C3 Ester Side Chain: The ester group at the C3 position is critical for high cytotoxicity.[6] Modifications at this position are frequently used to attach linkers for conjugation to antibodies. The nature of this side chain influences potency.[4][10]
-
Stereochemistry: The configuration at chiral centers, particularly at C3, is crucial. For instance, maytansinoids with a D-configuration methyl group at C3 are 100 to 400 times less cytotoxic than their corresponding L-epimers.[6]
-
Ansa Ring: The 19-membered ansa macrocycle is essential for binding to tubulin and exerting antimitotic effects.
-
Aromatic Moiety: The chlorinated benzene ring contributes to the overall binding and activity.
Pharmacological Data
The following tables summarize key quantitative data on the pharmacological activity of maytansine and its derivatives.
Table 1: In Vitro Cytotoxicity of Maytansinoids
| Compound | Cell Line | Assay Type | IC₅₀ (Concentration) | Citation(s) |
| Maytansine | MCF7 (Breast Cancer) | Mitotic Arrest | 710 pM | [7] |
| S-methyl DM1 | MCF7 (Breast Cancer) | Mitotic Arrest | 330 pM | [7] |
| Maytansine | MCF7 (Breast Cancer) | Cell Cycle Arrest | 310 pM | [7] |
| S-methyl DM1 | MCF7 (Breast Cancer) | Cell Cycle Arrest | 340 pM | [7] |
Table 2: Inhibition of Tubulin Polymerization by Maytansinoids
| Compound | Assay Condition | IC₅₀ (Concentration) | Citation(s) |
| Maytansine | Purified MAP-rich tubulin | 1.0 ± 0.02 µM | [4] |
| S-methyl DM1 | Purified MAP-rich tubulin | 4.0 ± 0.1 µM | [4] |
| S-methyl DM4 | Purified MAP-rich tubulin | 1.7 ± 0.4 µM | [4] |
Table 3: Tubulin Binding Affinity of Maytansinoids
| Compound | Binding Partner | Kd (Dissociation Constant) | Citation(s) |
| Maytansine | Soluble Tubulin | 0.86 ± 0.2 µM | [2][4] |
| S-methyl DM1 | Soluble Tubulin | 0.93 ± 0.2 µM | [2][4] |
| S-methyl DM1 | Microtubule High-Affinity Sites | 0.1 ± 0.05 µM | [2][4][7] |
Key Experimental Protocols
Accurate evaluation of maytansinoid activity requires robust and standardized experimental protocols. Detailed methodologies for three key assays are provided below.
In Vitro Cytotoxicity Assay (CellTiter-Glo® Method)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the maytansinoid compound in growth medium. Typically, a 10-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 nM).
-
Cell Treatment: Add the diluted compounds to the cell plates. Include wells with untreated cells (negative control) and vehicle-only controls (e.g., DMSO).
-
Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This spectrophotometric assay measures the light scattered by microtubules as they polymerize from soluble tubulin dimers, allowing for the quantification of polymerization inhibition.
Methodology:
-
Reagent Preparation:
-
Prepare a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol). Keep on ice.[11]
-
Prepare a stock solution of GTP (e.g., 10 mM) in the polymerization buffer.
-
Prepare dilutions of the maytansinoid compound in the polymerization buffer.
-
-
Reaction Setup:
-
Initiation and Measurement:
-
Data Analysis:
-
Plot the absorbance (OD₃₄₀) versus time to generate polymerization curves.
-
The extent of inhibition is determined by comparing the maximum absorbance (Vmax) of the treated samples to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Culture and Treatment: Culture cells to approximately 50-60% confluency and treat with the maytansinoid compound at various concentrations (e.g., around the IC₅₀) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at 4°C or for at least 2 hours on ice.[13]
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the fluorescence channel corresponding to PI.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Generate a histogram of DNA content (fluorescence intensity).
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. High-Affinity Accumulation of a Maytansinoid in Cells via Weak Tubulin Interaction | PLOS One [journals.plos.org]
- 7. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Early Preclinical Studies of Maytansinoid Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical studies on maytansinoid cytotoxicity. It covers the fundamental mechanism of action, summarizes key quantitative data from foundational cytotoxicity assays, and presents detailed experimental protocols. The information is intended to serve as a comprehensive resource for professionals in the fields of oncology, pharmacology, and drug development.
Introduction to Maytansinoids
Maytansinoids are a class of potent antimitotic agents originally isolated from the Ethiopian shrub Maytenus ovatus.[1] They are ansamycin antibiotics characterized by a 19-member macrocyclic lactam structure.[1] Early studies quickly identified their powerful cytotoxic effects against a variety of tumor cell lines, establishing them as promising candidates for cancer therapy.[1][2] However, initial human clinical trials of maytansine, the parent compound, revealed a narrow therapeutic window due to significant systemic toxicities, including neurotoxicity and adverse gastrointestinal effects.[1][3][4] This challenge paved the way for their innovative use as cytotoxic "warheads" in antibody-drug conjugates (ADCs), a strategy that harnesses the specificity of monoclonal antibodies to deliver the highly potent maytansinoid directly to cancer cells, thereby minimizing off-target effects.[3][5]
Mechanism of Cytotoxicity
The cytotoxic activity of maytansinoids stems from their function as potent microtubule-targeting agents. Their mechanism involves a cascade of events beginning with the disruption of microtubule dynamics, which culminates in apoptotic cell death.
Primary Mechanism: Microtubule Disruption
Maytansinoids exert their antimitotic effects by actively inhibiting the assembly of microtubules.[1] They bind to tubulin at or near the vincristine-binding site on the β-subunit.[3][] This interaction is highly potent, preventing the polymerization of tubulin dimers into microtubules and leading to the depolymerization of existing microtubules.[1][5] The resulting disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis, causing cells to arrest in the G2/M phase of the cell cycle.[]
Downstream Signaling: Apoptosis and Immunogenic Cell Death
Prolonged mitotic arrest triggers the spindle assembly checkpoint , a critical cellular surveillance mechanism. This activation ultimately leads to programmed cell death, primarily through the intrinsic apoptotic pathway.[3] Studies have shown that this process can involve the p53-mediated apoptotic pathway.[3][7] This cascade typically involves the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade that executes cell death.[8][9]
Furthermore, recent preclinical studies have indicated that maytansine and its derivatives can induce hallmarks of immunogenic cell death (ICD) .[7] This form of apoptosis stimulates an immune response against tumor cells. Key markers of ICD induced by maytansinoids include the translocation of calreticulin to the cell surface, the secretion of ATP, and the release of high mobility group box 1 (HMGB1) protein.[7]
Quantitative Cytotoxicity Data
The cytotoxic potency of maytansinoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell growth by 50%. Early preclinical studies established that maytansine and its derivatives exhibit exceptionally low IC50 values, often in the sub-nanomolar range, across various cancer cell lines.
| Maytansinoid Derivative | Cell Line | Cell Type | IC50 Value | Reference |
| Maytansine | BT474 | Human Breast Cancer | 0.42 nM | [7] |
| Maytansine | BJAB | Human B-cell Lymphoma | 0.27 nM | [7] |
| Maytansine | C.E.M. | Human Acute Lymphoblastic Leukemia | Active at concentrations as low as 10⁻⁷ µg/mL | [2] |
| Maytansine | P388 | Murine Lymphocytic Leukemia | Highly sensitive (inhibited at 10⁻³ to 10⁻⁷ µg/mL) | [2] |
| Various Derivatives | KB | Human Head and Neck Cancer | Sub-nanomolar | [10] |
Experimental Protocols
The determination of maytansinoid cytotoxicity relies on robust in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a generalized procedure for assessing the cytotoxicity of maytansinoids against adherent or suspension cancer cell lines.[11][12][13]
1. Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in fresh culture medium. For suspension cells, use directly.
-
Count cells using a hemocytometer or automated cell counter to ensure viability.
-
Seed cells into a 96-well flat-bottom microplate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well).[13]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach (for adherent lines) and resume exponential growth.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of the maytansinoid compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the maytansinoid stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various maytansinoid concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[11]
3. MTT Reagent Addition and Incubation:
-
Prepare a 2 mg/mL solution of MTT in phosphate-buffered saline (PBS).[13]
-
After the treatment incubation, remove the medium and add 25-30 µL of the MTT solution to each well.[13]
-
Incubate the plate for 1.5 to 4 hours at 37°C.[11][13] During this time, mitochondrial dehydrogenases in viable cells will convert the water-soluble yellow MTT into insoluble purple formazan crystals.
4. Solubilization of Formazan:
-
After incubation, carefully remove the MTT solution.
-
Add 130-150 µL of a solubilization solvent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the crystals.[13]
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[13]
-
The absorbance value is directly proportional to the number of viable, metabolically active cells.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the maytansinoid concentration and use a non-linear regression analysis to determine the IC50 value.
References
- 1. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
Maytansinoid B: A Technical Guide to a Potent Antimitotic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids are a class of highly potent antimitotic agents originally isolated from the Ethiopian shrub Maytenus ovatus.[1][2] These ansa macrolides are powerful microtubule-targeting agents, demonstrating cytotoxic effects at sub-nanomolar concentrations.[2][3] Their mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[4][5] While the parent compound, maytansine, showed promise in preclinical studies, its clinical development was hampered by significant systemic toxicity and a narrow therapeutic window.[1][] This led to the development of maytansinoid derivatives (DMs), such as DM1 (mertansine) and DM4 (ravtansine), which are designed for targeted delivery as payloads in antibody-drug conjugates (ADCs).[5][] This targeted approach significantly enhances the therapeutic index, delivering the potent cytotoxic agent directly to cancer cells while minimizing exposure to healthy tissues.[5][7] This guide provides a detailed overview of the mechanism, quantitative activity, and experimental protocols associated with maytansinoids, with a focus on their role as powerful antimitotic agents.
Mechanism of Action
Maytansinoids exert their potent cytotoxic effects by interfering with the fundamental cellular machinery of mitosis.[5] Their primary intracellular target is tubulin, the protein subunit that polymerizes to form microtubules.[2]
-
Binding to Tubulin : Maytansinoids bind to tubulin at or near the vinblastine-binding site, a distinct location from other microtubule inhibitors like taxanes.[1][2][5] This binding is competitive with vinca alkaloids such as vincristine.[2][8] The equilibrium dissociation constant (KD) for the binding of maytansine and its derivative S-methyl DM1 to soluble tubulin is approximately 0.86 µmol/L and 0.93 µmol/L, respectively, indicating a high-affinity interaction.[2][8]
-
Inhibition of Microtubule Polymerization : By binding to tubulin, maytansinoids inhibit the assembly of microtubules.[1][9] This prevents the formation of the mitotic spindle, a complex microtubule structure essential for the proper segregation of chromosomes during cell division.[5][]
-
Suppression of Microtubule Dynamics : Beyond simply inhibiting polymerization, maytansinoids potently suppress the dynamic instability of microtubules.[2][3] Microtubules are inherently dynamic structures that continuously switch between phases of growth and shortening. This dynamic nature is crucial for their function. Maytansinoids effectively dampen these dynamics, leading to a static and non-functional microtubule network.[2][] Interestingly, maytansinoid metabolites like S-methyl DM1 are significantly more potent than the parent maytansine in suppressing dynamic instability, binding with high affinity to a small number of sites at the microtubule ends.[2][3]
-
Mitotic Arrest and Apoptosis : The disruption of mitotic spindle formation and microtubule function triggers a cellular checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[7][9][10] Prolonged arrest at this stage initiates the intrinsic apoptotic pathway, leading to programmed cell death.[4][7]
The following diagram illustrates the signaling pathway for the mechanism of action of maytansinoids.
Data Presentation
The potency of maytansinoids has been quantified across various assays, demonstrating their efficacy at inhibiting cell proliferation and microtubule function.
Table 1: Cytotoxicity of Maytansinoids Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nmol/L) | Citation |
| Maytansine | BT474 | Breast Cancer | 0.42 | [11] |
| Maytansine | BJAB | B-cell Lymphoma | 0.27 | [11] |
| Maytansine | MCF7 | Breast Cancer | 0.71 | [3] |
| S-methyl DM1 | MCF7 | Breast Cancer | 0.33 | [3] |
| Maytansinoids | Various | Lymphoma | 0.01 - 0.09 | [9] |
Table 2: Maytansinoid Interaction with Tubulin
| Parameter | Compound | Value | Citation |
| Tubulin Binding Affinity (KD) | Maytansine | 0.86 ± 0.2 µmol/L | [2][8] |
| S-methyl DM1 | 0.93 ± 0.2 µmol/L | [2][8] | |
| Inhibition of Microtubule Assembly (IC50) | Maytansine | 1.0 ± 0.02 µmol/L | [2][8] |
| S-methyl DM1 | 4.0 ± 0.1 µmol/L | [2][8] | |
| S-methyl DM4 | 1.7 ± 0.4 µmol/L | [2][8] |
Application in Antibody-Drug Conjugates (ADCs)
The high potency of maytansinoids makes them ideal payloads for ADCs.[7] In this format, a maytansinoid derivative (like DM1 or DM4) is attached via a chemical linker to a monoclonal antibody that targets a specific antigen on the surface of tumor cells.[5][11]
The general workflow for ADC action is as follows:
-
The ADC binds to the target antigen on the cancer cell surface.
-
The ADC-antigen complex is internalized by the cell, typically into endosomes.
-
The complex is trafficked to lysosomes, the cell's degradative compartments.
-
Inside the lysosome, the antibody is degraded, and depending on the linker chemistry (cleavable or non-cleavable), the maytansinoid payload is released in an active form.[12][13][14]
-
The released maytansinoid enters the cytoplasm, binds to tubulin, and induces mitotic arrest and cell death.[11][13]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity)
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.
Principle: Microtubule formation scatters light, leading to an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.[15][16]
Materials:
-
Lyophilized porcine tubulin (>99% pure)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[17]
-
GTP (Guanosine-5'-triphosphate) stock solution (e.g., 100 mM)
-
Glycerol
-
Maytansinoid B stock solution (in DMSO)
-
Temperature-controlled 96-well microplate spectrophotometer set to 37°C.[15]
Procedure:
-
Prepare Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin to a final concentration of 3-4 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 5-10% glycerol.[15][17] Keep this mix on ice at all times to prevent premature polymerization.
-
Prepare Compound Dilutions: Prepare a series of 10x concentrated dilutions of this compound in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., nocodazole).[15]
-
Assay Setup: Pre-warm a clear, 96-well plate to 37°C in the plate reader.[18]
-
Pipette 10 µL of each 10x compound dilution (or control) into the appropriate wells of the pre-warmed plate.[18]
-
Initiate Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well. Mix quickly but gently.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm every 60 seconds for at least 60 minutes at a constant 37°C.[15][18]
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration.
-
The resulting polymerization curve shows a lag phase (nucleation), a growth phase, and a steady-state plateau.[15]
-
Determine the Vmax (maximum rate of polymerization) and the final polymer mass (maximum OD).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits the extent of polymerization by 50% compared to the vehicle control.
Cell Viability / Cytotoxicity Assay (Sulforhodamine B - SRB)
This assay measures drug-induced cytotoxicity based on the measurement of cellular protein content.
Procedure (adapted from[3]):
-
Cell Seeding: Seed cells (e.g., MCF7) in 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 72 hours.
-
Cell Fixation: Gently discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10-30 minutes at room temperature.
-
Wash and Solubilize: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read Absorbance: Measure the optical density (OD) at 490-515 nm using a microplate reader.
-
Calculate Inhibition: The percentage inhibition of cell proliferation is calculated using the formula: 100 - [100 * (ODsample - ODt0) / (ODcontrol - ODt0)], where t0 is the absorbance at the time of drug addition.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G1, S, G2/M).
Procedure (adapted from[10][12]):
-
Cell Treatment: Culture cells to exponential growth and treat with this compound at a relevant concentration (e.g., 10x IC50) for a specified period (e.g., 18-24 hours). Include a vehicle control and a positive control for G2/M arrest (e.g., nocodazole).
-
Harvest Cells: Harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with PBS and fix by resuspending in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.
-
Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.
Conclusion
Maytansinoids are exceptionally potent antimitotic agents that function by binding to tubulin and disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[1][9] While their systemic toxicity has limited their use as standalone chemotherapeutics, their high potency makes them ideal payloads for antibody-drug conjugates.[7][19] The successful clinical application of maytansinoid-based ADCs, such as trastuzumab emtansine (T-DM1), validates this approach, offering a powerful strategy for the targeted treatment of various cancers.[14] The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate the activity and potential of maytansinoids in the ongoing development of novel cancer therapies.
References
- 1. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 15. interchim.fr [interchim.fr]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Maytansinoid Research: A Technical Guide to a Potent Class of Anticancer Agents
Introduction
Maytansinoids, a class of potent microtubule-targeting agents, have carved a significant niche in the landscape of cancer therapy.[1] Initially isolated from the East African shrub Maytenus serrata, maytansine and its derivatives demonstrated remarkable cytotoxic activity. However, their clinical development was initially hampered by severe systemic toxicity.[1][2] This challenge paved the way for a paradigm shift in their application, leading to the development of antibody-drug conjugates (ADCs). By linking maytansinoids to monoclonal antibodies that target tumor-specific antigens, ADCs have enabled the targeted delivery of these potent payloads, thereby enhancing their therapeutic index and revolutionizing the treatment of certain cancers.[1][2] This in-depth technical guide provides a comprehensive literature review on the evolution of maytansinoid research, intended for researchers, scientists, and drug development professionals.
From Natural Product to Potent Payload: The Journey of Maytansinoids
The story of maytansinoids began in the 1970s with the isolation of maytansine.[1] Early studies quickly identified its potent anti-mitotic properties, which were attributed to its ability to inhibit microtubule polymerization.[3][4] Despite promising preclinical data, early clinical trials of free maytansine were disappointing due to an unacceptably narrow therapeutic window, with significant neurotoxicity and gastrointestinal side effects.[2][3] This led to a temporary decline in interest, but the potent cell-killing ability of maytansinoids remained an attractive feature for targeted therapies.
The resurgence of maytansinoids came with the advent of ADC technology. Researchers modified the maytansine structure to create derivatives, primarily DM1 (mertansine) and DM4 (ravtansine), which could be chemically linked to antibodies.[5][6][7] This innovation allowed for the selective delivery of the cytotoxic maytansinoid to cancer cells, minimizing exposure to healthy tissues and thus reducing systemic toxicity.[1]
Chemical Structure and Mechanism of Action
Maytansinoids are characterized by a 19-membered ansa macrolide structure.[1] The core structure consists of a macrocyclic lactam ring, which provides rigidity and stability.[1] Key structural features, such as the C3 ester side chain, are critical for their potent antitumor activity.[8]
The primary mechanism of action of maytansinoids is the inhibition of microtubule dynamics.[3][4][9] They bind to tubulin at or near the vinca alkaloid binding site, preventing the polymerization of tubulin into microtubules.[3][8] This disruption of microtubule assembly leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[8][10]
Maytansinoid-Based Antibody-Drug Conjugates (ADCs)
The development of maytansinoid-based ADCs has been a major breakthrough in cancer therapy. These complex biotherapeutics consist of three key components:
-
A monoclonal antibody (mAb): This component provides specificity by targeting a tumor-associated antigen that is overexpressed on the surface of cancer cells.
-
A cytotoxic maytansinoid payload (DM1 or DM4): This is the potent cell-killing agent.
-
A chemical linker: This connects the antibody to the payload. Linkers can be cleavable (designed to release the payload inside the cell) or non-cleavable.[11]
The mechanism of action of a maytansinoid ADC begins with the antibody binding to its target antigen on the cancer cell surface.[1] The ADC-antigen complex is then internalized by the cell through endocytosis.[10] Once inside the cell, the linker is cleaved (in the case of cleavable linkers), or the antibody is degraded in the lysosome, releasing the active maytansinoid payload into the cytoplasm.[1][10] The released maytansinoid then binds to tubulin, disrupts microtubule function, and induces cell death.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of maytansinoid ADCs.
Table 1: Preclinical Efficacy of Maytansinoid ADCs in Xenograft Models
| ADC | Target Antigen | Xenograft Model | Dosing Regimen | Outcome |
| Trastuzumab Emtansine (T-DM1) | HER2 | NCI-N87 (Gastric) | 15 mg/kg, IV, once a week for 5 weeks | Significant tumor growth inhibition and regression.[12] |
| Mirvetuximab Soravtansine | FRα | OV-90 (Ovarian) | Single dose, 2.5 mg/kg | Combination with bevacizumab showed significant tumor regression.[13] |
| Anti-EpCAM-PEG4Mal-DM1 | EpCAM | HCT-15 (Colon) | Single dose, 170, 340, or 680 µg/kg of DM1 | Dose-dependent tumor growth inhibition.[14] |
| IMGC936 | ADAM9 | Patient-Derived (NSCLC) | Varies by model | Potent antitumor activity in various xenograft models.[2][15] |
Table 2: Clinical Efficacy of Trastuzumab Emtansine (T-DM1) in HER2-Positive Breast Cancer (KATHERINE Trial) [4][16]
| Endpoint | T-DM1 (n=740) | Trastuzumab (n=720) | Hazard Ratio (95% CI) | p-value |
| Invasive Disease-Free Survival (iDFS) Event | 20.3% | 32.3% | 0.54 (0.44-0.66) | <0.0001 |
| Overall Survival (OS) Event | 12.0% | 17.5% | 0.66 (0.51-0.87) | 0.0027 |
Table 3: Clinical Efficacy of Mirvetuximab Soravtansine in FRα-High Platinum-Resistant Ovarian Cancer (SORAYA Trial) [5][10]
| Endpoint | Value (n=105) | 95% Confidence Interval |
| Objective Response Rate (ORR) | 32.4% | 23.6% to 42.2% |
| Median Duration of Response | 6.9 months | 5.6 to 9.7 months |
| Median Overall Survival | 15.0 months | 11.5 to 18.7 months |
Table 4: Common Adverse Events (Grade ≥3) of Maytansinoid ADCs in Clinical Trials [17][18]
| Adverse Event | Trastuzumab Emtansine (T-DM1) | Mirvetuximab Soravtansine |
| Thrombocytopenia | Common | Less Common |
| Increased AST/ALT | Common | Less Common |
| Ocular Toxicity (Blurry Vision, Keratopathy) | Less Common | Common |
| Peripheral Neuropathy | Common | Less Common |
| Fatigue | Common | Common |
| Nausea | Common | Common |
Table 5: Pharmacokinetic Parameters of Key Maytansinoid ADCs
| ADC | Half-life (t½) | Clearance | Volume of Distribution | Reference |
| Trastuzumab Emtansine (T-DM1) | ~4 days | N/A | N/A | [12] |
| Mirvetuximab Soravtansine | ~3 days | Decreases with increasing dose | N/A | [19] |
| Cantuzumab Mertansine | N/A | N/A | N/A | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in maytansinoid research.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of a maytansinoid ADC on cancer cell lines.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Maytansinoid ADC, unconjugated antibody, and free maytansinoid drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of the maytansinoid ADC, unconjugated antibody, and free drug in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC₅₀ value using a suitable curve-fitting model.[1][4][16]
Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the antitumor efficacy of a maytansinoid ADC in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Matrigel (optional)
-
Maytansinoid ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) in a suitable buffer (e.g., PBS), with or without Matrigel, into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group). Administer the maytansinoid ADC and control articles (e.g., vehicle, unconjugated antibody) via a specified route (e.g., intravenous injection) and schedule (e.g., once weekly).[12][14][20]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the treatment groups to the control group.[14]
Protocol for Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
Objective: To determine the average number of drug molecules conjugated to each antibody.
Materials:
-
Maytansinoid ADC sample
-
Unconjugated antibody
-
Free maytansinoid drug
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Extinction Coefficients: Measure the absorbance of known concentrations of the unconjugated antibody and the free maytansinoid drug at two wavelengths: 280 nm (for protein) and a wavelength where the drug has maximum absorbance (e.g., 252 nm for maytansinoids). Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).
-
Measure ADC Absorbance: Measure the absorbance of the maytansinoid ADC solution at both 280 nm and the drug's maximum absorbance wavelength.
-
Calculate Concentrations: Use the following simultaneous equations to solve for the concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample:
-
A₂₈₀ = (ε_Ab,₂₈₀ * C_Ab) + (ε_Drug,₂₈₀ * C_Drug)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
Calculate DAR: The DAR is the molar ratio of the drug to the antibody:
Protocol for Synthesis of DM1
Objective: To synthesize the maytansinoid derivative DM1 (N²'-deacetyl-N²'-(3-mercapto-1-oxopropyl)-maytansine).
Materials:
-
Maytansinol
-
N-methyl-N-(3-(methyldithio)propanoyl)-L-alanine
-
Dicyclohexylcarbodiimide (DCC)
-
Zinc chloride (ZnCl₂)
-
Dithiothreitol (DTT)
-
Appropriate solvents (e.g., dichloromethane, methanol, ethyl acetate) and buffers
-
Chromatography equipment for purification (e.g., HPLC)
Procedure:
-
Esterification: React maytansinol with N-methyl-N-(3-(methyldithio)propanoyl)-L-alanine in the presence of DCC and a catalytic amount of ZnCl₂ in an appropriate solvent like dichloromethane. This step couples the side chain to the C3 hydroxyl group of maytansinol.[17][21]
-
Purification: Purify the resulting disulfide-containing maytansinoid intermediate using chromatography.
-
Reduction: Reduce the disulfide bond of the purified intermediate using a reducing agent such as DTT in a buffered solution to yield the free thiol group of DM1.[10]
-
Final Purification: Purify the final DM1 product using chromatography (e.g., preparative HPLC) to obtain a highly pure compound.[10]
Protocol for Synthesis of DM4
Objective: To synthesize the maytansinoid derivative DM4 (N²'-deacetyl-N²'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine).
Procedure: The synthesis of DM4 follows a similar principle to that of DM1, involving the esterification of maytansinol with a different side chain precursor, N-methyl-N-(4-methyl-4-(methyldithio)pentanoyl)-L-alanine, followed by reduction of the disulfide bond.
-
Esterification: React maytansinol with N-methyl-N-(4-methyl-4-(methyldithio)pentanoyl)-L-alanine using a coupling agent like DCC and a catalyst such as ZnCl₂.[6][16]
-
Purification: Purify the resulting disulfide-containing maytansinoid intermediate.
-
Reduction: Reduce the disulfide bond using a reducing agent like DTT to generate the thiol-containing DM4.[16]
-
Final Purification: Purify the final DM4 product using chromatography.[16]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows in maytansinoid research.
Diagram 6.1: Mechanism of Action of a Maytansinoid ADC.
Diagram 6.2: Maytansinoid-Induced Apoptosis Signaling Pathway.
Diagram 6.3: Experimental Workflow for In Vitro Cytotoxicity Assessment.
Conclusion and Future Perspectives
The journey of maytansinoid research is a compelling example of how a deeper understanding of pharmacology and the development of innovative drug delivery systems can transform a promising but toxic natural product into a clinically impactful class of anticancer agents. The success of maytansinoid ADCs like trastuzumab emtansine and mirvetuximab soravtansine has validated this therapeutic approach and has spurred further research and development.
Future directions in maytansinoid research are focused on several key areas. The development of novel linkers that offer better stability in circulation and more efficient payload release within the tumor is an ongoing effort. Identifying new tumor-specific antigens will expand the applicability of maytansinoid ADCs to a broader range of cancers. Furthermore, exploring combination therapies, where maytansinoid ADCs are used in conjunction with other anticancer agents such as immune checkpoint inhibitors, holds the potential to further improve patient outcomes. The continued evolution of maytansinoid-based therapies promises to bring more effective and targeted treatments to patients battling cancer.
References
- 1. pnas.org [pnas.org]
- 2. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNK suppresses apoptosis via phosphorylation of the proapoptotic Bcl-2 family protein BAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High anti-tumor activity of a novel alpha-fetoprotein-maytansinoid conjugate targeting alpha-fetoprotein receptors in colorectal cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. researchgate.net [researchgate.net]
- 7. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]
- 8. Stress-induced phosphorylation of CLIP-170 by JNK promotes microtubule rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]
- 11. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
- 12. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. Portico [access.portico.org]
- 20. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 21. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Notes and Protocols for the Development of Maytansinoid B-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of maytansinoid B-based Antibody-Drug Conjugates (ADCs). Maytansinoids, potent microtubule-targeting agents, serve as highly effective cytotoxic payloads in ADCs.[1] This document outlines the critical steps from antibody selection and conjugation to purification and characterization, providing researchers with the necessary information to design and synthesize these complex biotherapeutics.
Introduction to this compound-Based ADCs
This compound is a derivative of maytansine, a natural product isolated from the plant Maytenus ovatus.[2] Maytansinoids exert their cytotoxic effect by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[3][4][5] The conjugation of maytansinoids to monoclonal antibodies (mAbs) that target tumor-specific antigens allows for the selective delivery of these potent payloads to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[6]
The development of a this compound-based ADC is a multi-step process involving:
-
Antibody Selection and Preparation: Choosing a highly specific mAb that recognizes a tumor-associated antigen and is readily internalized.
-
Linker Chemistry: Employing a stable linker to connect the maytansinoid payload to the antibody. Non-cleavable linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) are commonly used.[2][7]
-
Conjugation: Covalently attaching the maytansinoid-linker complex to the antibody, typically through surface-exposed lysine residues.[7][8]
-
Purification: Removing unconjugated antibody, free payload, and other impurities to obtain a highly pure ADC.
-
Characterization: Thoroughly analyzing the ADC to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and in vitro potency.
Mechanism of Action of Maytansinoid-Based ADCs
Maytansinoid-based ADCs function through a targeted delivery mechanism. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.[3] Once internalized, the ADC is trafficked to lysosomes, where the antibody is degraded, releasing the maytansinoid payload into the cytoplasm.[9] The released maytansinoid then binds to tubulin, disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[3][10] This interference with microtubule function leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[4][5]
Caption: Signaling pathway of maytansinoid-based ADCs.
Experimental Protocols
The following protocols provide a general framework for the development of this compound-based ADCs. Optimization of specific parameters may be required for different antibodies and maytansinoid derivatives.
Antibody-Maytansinoid Conjugation using SMCC Linker
This protocol describes the conjugation of a thiol-containing maytansinoid derivative (e.g., DM1) to a monoclonal antibody via a non-cleavable SMCC linker.[2][7]
Caption: Workflow for maytansinoid ADC conjugation.
Materials:
-
Monoclonal Antibody (mAb)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Thiol-containing maytansinoid derivative (e.g., DM1)
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2.[7]
-
Thiol Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5.[11]
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
L-cysteine
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 1-10 mg/mL in Amine Reaction Buffer.[2] Ensure the buffer is free of primary amines.
-
-
Antibody Modification with SMCC:
-
Dissolve SMCC in DMSO to a stock concentration of 10 mM.
-
Add a 5- to 10-fold molar excess of SMCC to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess SMCC:
-
Immediately following incubation, remove unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer.[2]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add L-cysteine to a final concentration of 1 mM to quench any unreacted maleimide groups.
-
Incubate for an additional 15-30 minutes.[2]
-
Purification of the Antibody-Drug Conjugate
Purification is critical to remove impurities such as unconjugated antibody, free drug, and aggregates. A combination of chromatographic techniques is often employed.
Methods:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size. It is effective for removing aggregates and smaller impurities.[12][13]
-
Tangential Flow Filtration (TFF) / Ultrafiltration/Diafiltration (UF/DF): A membrane-based technique used for buffer exchange and removal of small molecule impurities.[12]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity and can be used to separate ADC species with different DARs.[12]
General SEC Protocol:
-
Equilibrate an appropriate SEC column (e.g., AdvanceBio SEC) with the final formulation buffer (e.g., histidine buffer, pH 5.2).[13][14]
-
Load the quenched conjugation reaction mixture onto the column.
-
Elute the ADC with the formulation buffer at a constant flow rate.
-
Collect fractions corresponding to the monomeric ADC peak.
-
Pool the purified ADC fractions.
Characterization of the Antibody-Drug Conjugate
3.3.1. Determination of Drug-to-Antibody Ratio (DAR) by RP-HPLC
The DAR is a critical quality attribute that influences the efficacy and toxicity of the ADC. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for DAR determination.[15][16]
Materials:
-
RP-HPLC system with a suitable column (e.g., Proteomix)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Reducing agent (e.g., DTT) for reduced RP-HPLC
Procedure (Reduced RP-HPLC):
-
Reduce the ADC sample by incubating with DTT.
-
Inject the reduced sample onto the RP-HPLC column heated to 80°C.[16]
-
Elute with a linear gradient of Mobile Phase B (e.g., 30% to 45% over 14 minutes).[16]
-
Monitor the absorbance at 280 nm.
-
Calculate the DAR based on the peak areas of the light and heavy chains with and without conjugated drug.[16]
3.3.2. In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro potency of the ADC is assessed by determining its ability to kill target cancer cells. The MTT assay is a colorimetric assay that measures cell viability.[4][5]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC and control articles (unconjugated antibody, free drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.[5]
-
Treatment: Treat the cells with serial dilutions of the ADC and control articles. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-144 hours at 37°C.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the viability against the logarithm of the ADC concentration.[3]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the development of maytansinoid-based ADCs.
Table 1: Conjugation and Characterization Data
| Parameter | Typical Value | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.1 | RP-HPLC, HIC, Mass Spectrometry[7][14][17] |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC)[13] |
| Conjugation Efficiency | >85% | Spectrophotometry, HPLC[11] |
| Free Drug Level | <1% | RP-HPLC |
Table 2: In Vitro Cytotoxicity Data
| ADC | Target Cell Line | IC50 (nM) | Reference |
| Trastuzumab-MCC-Maytansinoid | HER2-positive | ~10-50 | [14] |
| Anti-CD33-SMCC-DM1 | MOLM-13 (CD33-positive) | ~0.1-0.3 | N/A |
| SMCC-DM1 | HCC1954 | 17.2 | [9] |
| SMCC-DM1 | MDA-MB-468 | 49.9 | [9] |
Table 3: In Vivo Efficacy Data (Illustrative)
| ADC | Xenograft Model | Dose (mg/kg) | Outcome |
| Trastuzumab-AJICAP-maytansinoid | NCI-N87 | 5 | Tumor Regression[13] |
| T-DM1 | NCI-N87 | 5 | Tumor Regression[13] |
Conclusion
The development of this compound-based ADCs is a complex but promising strategy for targeted cancer therapy. The protocols and data presented in these application notes provide a solid foundation for researchers in this field. Careful optimization of each step, from conjugation to purification and characterization, is essential for producing safe and effective ADCs. The use of well-defined protocols and robust analytical methods will ensure the generation of high-quality data to support the advancement of these novel therapeutics.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. imrpress.com [imrpress.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Cleavable vs. Non-Cleavable Linkers with Maytansinoid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, potent microtubule-targeting agents, are a class of cytotoxic payloads frequently utilized in the development of Antibody-Drug Conjugates (ADCs). The efficacy and safety of a maytansinoid-based ADC are critically dependent on the linker connecting the antibody to the maytansinoid payload. This document provides a detailed overview and experimental protocols for the use of cleavable and non-cleavable linkers with Maytansinoid B derivatives (such as DM1 and DM4), offering guidance for the rational design and evaluation of these therapeutic agents.
The choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of drug release, influences the therapeutic window, and determines the potential for a "bystander killing" effect. Non-cleavable linkers offer greater plasma stability, releasing the payload only after lysosomal degradation of the antibody. In contrast, cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the target cell, which can lead to a bystander effect where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[1][2][3][4]
Mechanism of Action of Maytansinoids
Maytansinoids exert their cytotoxic effect by inhibiting tubulin polymerization, a critical process for the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6][7]
Figure 1: Mechanism of Action of Maytansinoid ADCs.
Cleavable vs. Non-Cleavable Linkers: A Comparative Overview
The selection of a linker is a critical design element in ADC development. The two primary categories are cleavable and non-cleavable linkers, each with distinct advantages and disadvantages.
Non-Cleavable Linkers:
Non-cleavable linkers, such as the commonly used SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, form a stable bond between the antibody and the maytansinoid. The release of the cytotoxic payload, in the form of an amino acid-linker-drug adduct (e.g., Lysine-MCC-DM1), is dependent on the complete proteolytic degradation of the antibody in the lysosome following internalization.[8][9][10]
-
Advantages:
-
Disadvantages:
-
Lack of Bystander Effect: The charged amino acid-linker-drug catabolite has poor membrane permeability and cannot diffuse to kill neighboring antigen-negative cells.[1][2]
-
Dependence on Lysosomal Degradation: Efficacy is highly dependent on efficient internalization and lysosomal trafficking of the ADC.[2]
-
Cleavable Linkers:
Cleavable linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cell. Common cleavage mechanisms include:
-
Disulfide Linkers (e.g., SPDB): Cleaved by reducing agents like glutathione, which is present in higher concentrations inside cells compared to the plasma.[11][12]
-
Peptide Linkers (e.g., Val-Cit): Cleaved by lysosomal proteases such as Cathepsin B.[8]
-
Hydrazone Linkers: Cleaved under acidic conditions found in endosomes and lysosomes.[8]
-
Advantages:
-
Bystander Killing Effect: The released payload is often a neutral, cell-permeable molecule (e.g., free DM1 or DM4) that can diffuse out of the target cell and kill adjacent antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[1][3]
-
Versatile Release Mechanisms: Can be designed to release the payload in response to various triggers.[13]
-
-
Disadvantages:
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies comparing maytansinoid ADCs with cleavable and non-cleavable linkers.
Table 1: In Vitro Cytotoxicity (IC50) of Maytansinoid ADCs
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| anti-EpCAM–SMCC–DM1 | Non-cleavable | HCT-15 | EpCAM | ~10 | [15] |
| anti-EpCAM–PEG4Mal–DM1 | Non-cleavable (hydrophilic) | HCT-15 | EpCAM | ~1 | [15] |
| T-DM1 (Trastuzumab-MCC-DM1) | Non-cleavable | SK-BR-3 | HER2 | ~10-30 | [16] |
| T-SPP-DM1 | Cleavable (disulfide) | SK-BR-3 | HER2 | ~10-40 | [16] |
| cAC10-vcMMAE | Cleavable (peptide) | Karpas-299 | CD30 | ~2-10 | [17] |
| h1F6-vcMMAE | Cleavable (peptide) | Caki-1 | CD70 | ~5-20 | [17] |
Table 2: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models
| ADC Construct | Linker Type | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| anti-EpCAM–SMCC–DM1 | Non-cleavable | HCT-15 | Single dose (680 µg/kg DM1) | Significant | [15] |
| anti-EpCAM–PEG4Mal–DM1 | Non-cleavable (hydrophilic) | HCT-15 | Single dose (680 µg/kg DM1) | Complete Regression | [15] |
| T-DM1 (Trastuzumab-MCC-DM1) | Non-cleavable | KPL-4 (HER2+) | 15 mg/kg | Significant | [16] |
| T-SPP-DM1 | Cleavable (disulfide) | KPL-4 (HER2+) | 15 mg/kg | Significant | [16] |
Table 3: Pharmacokinetic Parameters of Maytansinoid ADCs in Mice
| ADC Construct | Linker Type | Half-Life (t½) | Clearance (CL) | Reference |
| J2898A-SMCC-DM1 | Non-cleavable | ~7.5 days | Slower | [1][6] |
| J2898A-(CH2)3-DM | Non-cleavable (control) | Similar to SMCC | Slower | [6] |
| Ab-SPP-DM1 | Cleavable (disulfide) | Shorter than non-cleavable | Faster | [7] |
| huC242-DM1 | Cleavable (disulfide) | 42.2 h (intact conjugate) | Faster than antibody alone | [8] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
Protocol 1: Synthesis of Maytansinoid ADCs
This protocol provides a general method for conjugating maytansinoids (DM1 or DM4) to an antibody via a non-cleavable (SMCC) or a cleavable (SPDB) linker.
Figure 2: General Workflow for ADC Synthesis.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC or SPDB linker
-
Thiolated maytansinoid (DM1 or DM4)
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Reaction buffers (e.g., borate buffer, pH 8.0)
-
Purification columns (e.g., desalting and size exclusion chromatography columns)
Procedure:
-
Antibody Modification:
-
Dissolve the SMCC or SPDB linker in DMA or DMSO.
-
Add the linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to antibody).
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification of Modified Antibody:
-
Remove the excess linker by passing the reaction mixture through a desalting column equilibrated with a suitable buffer.
-
-
Conjugation with Maytansinoid:
-
Dissolve the thiolated maytansinoid (DM1 or DM4) in DMA or DMSO.
-
Add the maytansinoid solution to the purified modified antibody at a specific molar ratio.
-
Incubate the reaction at room temperature for 4-16 hours.
-
-
Final Purification:
-
Purify the resulting ADC using size exclusion chromatography to remove unconjugated maytansinoid and any aggregates.
-
-
Characterization:
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of the ADC.[20][21][22][23][24]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Maytansinoid ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at an optimized density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the maytansinoid ADC and control antibody in complete culture medium.
-
Add the ADC solutions to the cells and incubate for a defined period (e.g., 72-120 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the data using a dose-response curve.
-
Protocol 3: Bystander Killing Assay
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[9][25][26]
Figure 3: Workflow for In Vitro Bystander Killing Assay.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line (preferably labeled with a fluorescent marker like GFP for easy identification)
-
Complete cell culture medium
-
96-well plates
-
Maytansinoid ADC with a cleavable linker
-
Flow cytometer or fluorescence microscope
Procedure:
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells in 96-well plates at various ratios.
-
-
ADC Treatment:
-
Treat the co-cultures with the ADC at a concentration known to be cytotoxic to Ag+ cells but not to Ag- cells in monoculture.
-
-
Incubation:
-
Incubate the plates for a period sufficient for payload release and diffusion (e.g., 96-120 hours).
-
-
Viability Assessment:
-
Assess the viability of the Ag- cell population using flow cytometry (by gating on the fluorescently labeled cells) or fluorescence microscopy.
-
-
Data Analysis:
-
Quantify the percentage of dead Ag- cells in the co-cultures compared to control wells containing only Ag- cells treated with the same ADC concentration.
-
Protocol 4: ADC Internalization Assay
This assay determines the rate and extent of ADC internalization into target cells.[14][27][28]
Materials:
-
Target cell line
-
Fluorescently labeled maytansinoid ADC or a secondary antibody conjugated to a fluorescent dye
-
Confocal microscope or flow cytometer
-
Cell culture plates or chamber slides
Procedure:
-
Cell Seeding:
-
Seed cells on plates or chamber slides and allow them to adhere.
-
-
ADC Incubation:
-
Incubate the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control incubation at 4°C can be used to assess surface binding without internalization.
-
-
Washing:
-
Wash the cells to remove unbound ADC.
-
-
Imaging or Flow Cytometry:
-
Visualize the internalized ADC using confocal microscopy or quantify the fluorescence intensity per cell using flow cytometry.
-
-
Data Analysis:
-
Analyze the images to observe the subcellular localization of the ADC or quantify the mean fluorescence intensity at each time point to determine the rate of internalization.
-
Conclusion
The choice between cleavable and non-cleavable linkers for maytansinoid-based ADCs is a critical decision that significantly impacts their therapeutic properties. Non-cleavable linkers generally provide superior plasma stability, potentially leading to a better safety profile. In contrast, cleavable linkers can induce a potent bystander killing effect, which may be advantageous for treating heterogeneous tumors. The detailed protocols and comparative data presented in these application notes are intended to guide researchers in the rational design, synthesis, and evaluation of maytansinoid ADCs with tailored properties for specific cancer indications. Careful consideration of the target antigen biology, tumor microenvironment, and the desired mechanism of action is paramount for the successful development of these promising cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - Data from The Effect of Different Linkers on Target Cell Catabolism and Pharmacokinetics/Pharmacodynamics of Trastuzumab Maytansinoid Conjugates - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. imrpress.com [imrpress.com]
- 19. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 28. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Maytansinoid B as a Cytotoxic Payload in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, a class of potent microtubule-targeting agents, have emerged as a cornerstone in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] Their high cytotoxicity, which is often 100- to 1000-fold greater than conventional anticancer drugs, makes them ideal payloads for selective delivery to tumor cells via monoclonal antibodies (mAbs).[2] This approach minimizes systemic toxicity, a significant hurdle in traditional chemotherapy.[3] Maytansinoid B, a derivative of maytansine, is a key player in this field, utilized in ADCs to induce mitotic arrest and subsequent apoptosis in cancer cells.[4]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for the synthesis, conjugation, and evaluation of this compound-containing ADCs.
Mechanism of Action
Maytansinoids, including this compound, exert their cytotoxic effects by inhibiting the assembly of microtubules.[4] This process is critical for various cellular functions, most notably mitosis.
Signaling Pathway of Maytansinoid-Induced Apoptosis:
Quantitative Data: In Vitro Cytotoxicity
The in vitro cytotoxicity of maytansinoid-containing ADCs is a critical parameter for evaluating their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. While specific IC50 values for this compound are not as widely published as for its counterpart DM1, the available data indicates that maytansinoids, in general, exhibit picomolar to nanomolar activity across a range of cancer cell lines.[5]
| Maytansinoid | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Maytansine | BT-474 | Breast Cancer | 0.42 | [6] |
| Maytansine | BJAB | B-cell Lymphoma | 0.27 | [6] |
| T-DM1 (DM1) | SK-BR-3 | Breast Cancer | ~0.007-0.018 µg/mL | [7] |
| T-DM1 (DM1) | BT-474 | Breast Cancer | ~0.085-0.148 µg/mL | [7] |
| Zt/g4-DM1 | DU4475 | Breast Cancer | 2.86 µg/mL | [8] |
| Zt/g4-DM1 | MDA-MB-231 | Breast Cancer | 7.74 µg/mL | [8] |
| Zt/g4-DM1 | T-47D | Breast Cancer | 2.29 µg/mL | [8] |
| Zt/g4-DM1 | H2228 | NSCLC | 5.13 µg/mL | [8] |
| Zt/g4-DM1 | H358 | NSCLC | 2.44 µg/mL | [8] |
| IMGC936 (Maytansinoid) | Various | Solid Tumors | 0.2 - 224 | [9] |
Experimental Protocols
Synthesis of a this compound-Linker Conjugate for Antibody Conjugation
The synthesis of a maytansinoid-linker conjugate is a crucial first step in the production of an ADC. This typically involves modifying the maytansinoid to introduce a reactive group that can be subsequently linked to a bifunctional linker. The following is a generalized protocol for the synthesis of a thiol-containing maytansinoid derivative, which can then be conjugated to a linker.
Workflow for Maytansinoid-Linker Synthesis:
Materials:
-
This compound
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Bifunctional linker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous solvents (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)
-
Reaction vessel
-
Magnetic stirrer
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
Protocol:
-
Preparation of Thiol-Containing this compound:
-
Dissolve this compound in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a molar excess of a suitable reducing agent (e.g., DTT) to cleave the disulfide bond, if present, and generate a free thiol group.
-
Stir the reaction at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by a suitable analytical method (e.g., Thin Layer Chromatography or LC-MS).
-
Upon completion, quench the reaction and purify the thiol-containing maytansinoid derivative using column chromatography or preparative HPLC.
-
-
Conjugation to a Bifunctional Linker:
-
Dissolve the purified thiol-containing maytansinoid in an anhydrous solvent.
-
In a separate vessel, dissolve the bifunctional linker (e.g., SMCC) in a compatible solvent.
-
Slowly add the linker solution to the maytansinoid solution with stirring. The maleimide group of the SMCC linker will react with the thiol group of the maytansinoid.
-
Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction by HPLC.
-
Once the reaction is complete, purify the this compound-linker conjugate by HPLC to remove unreacted starting materials and byproducts.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Antibody-Maytansinoid B Conjugation (Lysine Conjugation)
Lysine conjugation is a common method for attaching drug-linkers to antibodies, targeting the amine groups of lysine residues.[10]
Workflow for Lysine-Based ADC Conjugation:
Materials:
-
Monoclonal antibody (mAb) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-linker with an N-hydroxysuccinimide (NHS) ester reactive group
-
Conjugation buffer (e.g., PBS, adjusted to pH 8.0-8.5)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound-linker-NHS ester in anhydrous DMSO at a concentration of ~10 mM.
-
Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer.
-
-
Conjugation Reaction:
-
Add the this compound-linker-NHS ester stock solution to the antibody solution with gentle mixing. The molar ratio of the linker to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized. A typical starting point is a 5-10 fold molar excess of the linker.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[4] The ADC will elute in the high molecular weight fractions.
-
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of a this compound-ADC using a colorimetric assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound-ADC, unconjugated antibody, and free this compound-linker (for controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-ADC, unconjugated antibody, and free this compound-linker.
-
Remove the culture medium from the wells and add the different concentrations of the test articles. Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for a period that allows for the ADC to internalize and induce cell death (typically 72-96 hours).
-
-
MTT/XTT Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.
-
In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the in vivo anti-tumor activity of a this compound-ADC in a mouse xenograft model.
Workflow for In Vivo Efficacy Study:
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line that expresses the target antigen
-
This compound-ADC, vehicle control, and other relevant controls (e.g., unconjugated antibody)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Inject a suspension of the human cancer cells subcutaneously into the flank of the immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor the tumor growth regularly using calipers.
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups.
-
-
Treatment:
-
Administer the this compound-ADC, vehicle, and other controls to the respective groups via an appropriate route (e.g., intravenous injection). The dosing schedule and concentration should be based on prior tolerability studies.
-
-
Monitoring:
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
-
Endpoint:
-
The study can be terminated when the tumors in the control group reach a certain size, or based on other predefined criteria. Tumor growth inhibition and survival analysis are common endpoints.[11]
-
Characterization of this compound-ADCs
a. Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are common methods for its determination.[12][13]
HIC-HPLC Protocol:
-
Sample Preparation: Dilute the ADC sample in a mobile phase with a high salt concentration.
-
Chromatography: Inject the sample onto a HIC column. Use a decreasing salt gradient to elute the different drug-loaded species.
-
Data Analysis: The different DAR species will separate based on hydrophobicity. Calculate the weighted average DAR from the peak areas of the different species.[14]
Mass Spectrometry Protocol:
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation can simplify the spectra.[1]
-
LC-MS Analysis: Introduce the sample into the mass spectrometer, often coupled with a liquid chromatography system.
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different drug-loaded antibody species. The DAR can then be calculated from these mass values.[15]
b. Linker Stability Assay
Assessing the stability of the linker in plasma is crucial to ensure the payload is not prematurely released.
Protocol:
-
Incubation: Incubate the this compound-ADC in plasma (human, mouse, etc.) at 37°C for various time points.[16]
-
Sample Processing: At each time point, process the plasma samples to separate the ADC from free drug. This can be done by methods like immunocapture followed by protein precipitation.[17]
-
Quantification: Quantify the amount of intact ADC and/or released payload at each time point using LC-MS.[18]
-
Data Analysis: Plot the percentage of intact ADC or released payload over time to determine the stability of the linker.
Conclusion
This compound is a potent cytotoxic agent with significant potential as a payload in targeted cancer therapy. The successful development of this compound-containing ADCs relies on a thorough understanding of its mechanism of action and the implementation of robust experimental protocols for synthesis, conjugation, and evaluation. The methods and data presented in these application notes provide a valuable resource for researchers and drug developers working to advance this promising class of therapeutics.
References
- 1. agilent.com [agilent.com]
- 2. Mechanistic pharmacokinetic/pharmacodynamic modeling of in vivo tumor uptake, catabolism, and tumor response of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. Simplifying Antibody-Drug Conjugate Payload Synthesis Using Payload Intermediates [sigmaaldrich.com]
- 6. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 11. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. hpst.cz [hpst.cz]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Measuring the Potency of Maytansinoid B Conjugates: In Vitro Assays, Application Notes, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a suite of in vitro assays essential for determining the potency of Maytansinoid B antibody-drug conjugates (ADCs). These assays are critical for the characterization, optimization, and quality control of ADCs throughout the drug development pipeline.
Maytansinoids, including this compound, are highly potent cytotoxic agents that function as tubulin inhibitors.[1][2][3] By binding to tubulin, they disrupt microtubule assembly, leading to a G2/M phase arrest in the cell cycle and subsequent apoptosis.[1][2][3] When conjugated to a monoclonal antibody that targets a specific tumor-associated antigen, these potent payloads can be delivered selectively to cancer cells, thereby increasing their therapeutic index.[4][5]
The potency of a this compound ADC is a multifactorial characteristic that depends on the antibody's binding affinity, the efficiency of internalization, the release of the cytotoxic payload from the linker, and the intrinsic potency of the maytansinoid itself.[6][7] Therefore, a comprehensive in vitro characterization of a this compound conjugate involves a series of assays to evaluate each of these steps.
Experimental Workflow for In Vitro Characterization of this compound ADCs
A typical workflow for the in vitro assessment of a this compound ADC involves a sequential and integrated series of assays. The process begins with the confirmation of the conjugate's ability to bind to its target antigen on cancer cells. This is followed by an evaluation of its internalization into the target cells. Subsequently, the release of the maytansinoid payload within the cellular environment is assessed. The ultimate measure of potency is determined through cytotoxicity assays that quantify the ADC's ability to kill target cancer cells. Finally, the specific mechanism of action of the released maytansinoid can be confirmed using a tubulin polymerization assay.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of various maytansinoid conjugates across different cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Cytotoxicity (IC50) of Anti-HER2 Maytansinoid Conjugates in Breast Cancer Cell Lines
| Conjugate | Cell Line | HER2 Expression | IC50 (nM) | Reference |
| Trastuzumab-DM1 | BT-474 | High | 0.42 | [8] |
| Trastuzumab-DM1 | SK-BR-3 | High | ~0.3-0.4 | [2] |
| Trastuzumab-DM1 | HCC-1954 | High | Not Specified | [9] |
| Trastuzumab-DM1 | MDA-MB-453 | High | Not Specified | [9] |
| Anti-HER2-SPP-DM1 | MCF7 | Low | 11 | [10] |
| Anti-HER2-SMCC-DM1 | MCF7 | Low | 5.2 | [10] |
Table 2: In Vitro Cytotoxicity (IC50) of Maytansinoid Conjugates in Other Cancer Cell Lines
| Conjugate | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Anti-CD79b-Maytansine | BJAB | CD79b | 0.29 | [8] |
| Anti-EpCAM-SMCC-DM1 | COLO 205 | EpCAM | ~1 | [11] |
| Anti-EpCAM-PEG4Mal-DM1 | COLO 205 | EpCAM | ~1 | [11] |
| Anti-EpCAM-SMCC-DM1 | HCT-15 (MDR1+) | EpCAM | >10 | [11] |
| Anti-EpCAM-PEG4Mal-DM1 | HCT-15 (MDR1+) | EpCAM | ~2 | [11] |
| Anti-CanAg-SMCC-DM1 | COLO 205MDR (MDR1+) | CanAg | ~5 | [1] |
| Anti-CanAg-PEG4Mal-DM1 | COLO 205MDR (MDR1+) | CanAg | ~1 | [1] |
Experimental Protocols
Cell-Based ELISA for ADC Binding Affinity
This protocol describes a cell-based enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of a this compound ADC to its target antigen on the surface of cancer cells.
Materials:
-
Target antigen-positive and -negative cell lines
-
This compound ADC
-
Unconjugated antibody (as a control)
-
96-well, flat-bottom, tissue culture-treated plates
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Cell Seeding: Seed target antigen-positive and -negative cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Cell Fixation: Gently wash the cells with PBS. Fix the cells by adding 100 µL of 4% PFA in PBS to each well and incubate for 20 minutes at room temperature.
-
Washing and Blocking: Wash the cells three times with PBS. Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
ADC Incubation: Prepare serial dilutions of the this compound ADC and the unconjugated antibody in blocking buffer. After removing the blocking buffer, add 100 µL of the diluted antibodies to the respective wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with PBS containing 0.05% Tween-20 (PBST). Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature, protected from light.
-
Detection: Wash the wells five times with PBST. Add 100 µL of TMB substrate to each well and incubate until a blue color develops (typically 15-30 minutes).
-
Absorbance Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (wells with no primary antibody). Plot the absorbance values against the antibody concentration and determine the EC50 value, which represents the concentration of the ADC that gives half-maximal binding.
ADC Internalization Assay by Flow Cytometry
This protocol outlines a method to quantify the internalization of a this compound ADC into target cells using flow cytometry.
Materials:
-
Target antigen-positive cell line
-
This compound ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) or a standard fluorophore (e.g., Alexa Fluor 488)
-
Unconjugated labeled antibody (as a control)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Trypsin-EDTA
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed target cells in a 12-well plate at a density that will result in a sub-confluent monolayer on the day of the experiment.
-
Antibody Labeling (if not pre-labeled): Label the this compound ADC and unconjugated antibody with a fluorescent dye according to the manufacturer's instructions.
-
ADC Incubation: On the day of the assay, replace the culture medium with fresh medium containing the fluorescently labeled ADC or control antibody at a predetermined concentration (e.g., 10 µg/mL).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, and 24 hours) at 37°C and 5% CO₂. For the 0-hour time point, incubate the cells on ice to allow binding but prevent internalization.
-
Cell Harvesting: At each time point, wash the cells with ice-cold PBS to remove unbound antibody. Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Staining: Centrifuge the cells and resuspend them in flow cytometry buffer. Add a viability dye like PI to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The increase in mean fluorescence intensity (MFI) over time for the cells treated at 37°C compared to the 0-hour (on ice) sample indicates the extent of internalization.
-
Data Analysis: Calculate the percentage of internalization at each time point relative to the maximum fluorescence observed or a reference control.
In Vitro Payload Release Assay using Lysosomal Lysate
This protocol describes an in vitro assay to simulate the lysosomal environment and measure the release of the maytansinoid payload from the ADC.
Materials:
-
This compound ADC
-
Commercially available human or rat liver lysosomal lysate (e.g., S9 fraction)
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Dithiothreitol (DTT) if a disulfide linker is used
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the this compound ADC (final concentration e.g., 10 µM), lysosomal lysate (e.g., 1 mg/mL protein), and any necessary co-factors (e.g., DTT for disulfide linkers) in the lysosomal assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released maytansinoid payload. A standard curve of the free maytansinoid payload should be prepared and run in parallel.
-
Data Analysis: Plot the concentration of the released payload against time to determine the rate of payload release.
Cytotoxicity Assay (MTT/XTT)
This protocol details a colorimetric assay to determine the cytotoxic potency of a this compound ADC.
Materials:
-
Target antigen-positive and -negative cell lines
-
This compound ADC
-
Unconjugated antibody and free this compound (as controls)
-
96-well, flat-bottom, tissue culture-treated plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free this compound in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control for 100% viability and wells with medium only as a blank.
-
Incubation: Incubate the plate for 72-96 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT/XTT Addition:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
For XTT: Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization (for MTT assay): Carefully remove the medium and add 150 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Reading:
-
For MTT: Read the absorbance at 570 nm.
-
For XTT: Read the absorbance at 450 nm.
-
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.
Tubulin Polymerization Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to confirm that the maytansinoid payload inhibits tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, general tubulin buffer, GTP, and a fluorescent reporter)
-
This compound (or released payload metabolite)
-
Positive control (e.g., Nocodazole) and negative control (e.g., Paclitaxel)
-
Black, opaque 96-well plates
-
Temperature-controlled fluorescence plate reader
Protocol:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Keep tubulin on ice at all times.
-
Compound Dilution: Prepare serial dilutions of this compound, positive, and negative controls in the appropriate buffer.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the diluted compounds.
-
Initiation of Polymerization: Add the cold tubulin solution containing GTP and the fluorescent reporter to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity against time for each concentration. The rate of polymerization can be determined from the slope of the linear portion of the curve. Calculate the percentage of inhibition of tubulin polymerization for each concentration of this compound relative to the vehicle control. Determine the IC50 value for the inhibition of tubulin polymerization.
Signaling Pathway of Maytansinoid-Induced Apoptosis
Maytansinoids exert their cytotoxic effects by disrupting microtubule dynamics, which leads to mitotic arrest and the activation of the intrinsic apoptotic pathway.
Upon release inside the target cell, this compound binds to β-tubulin, preventing its polymerization into microtubules.[1][] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, a state often referred to as mitotic catastrophe.[2][3] Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, which is regulated by the Bcl-2 family of proteins.[13][14][15] This involves the activation of pro-apoptotic proteins like Bax and Bak and the inhibition of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[13][16] The activation of Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[15][17] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[18][19] Activated caspase-9 subsequently activates executioner caspases, primarily caspase-3, which cleave various cellular substrates, ultimately leading to the dismantling of the cell and apoptotic cell death.[18][20][21]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 13. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 15. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms mediating caspase activation in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Maytansinoid B ADCs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, potent microtubule-targeting agents, have emerged as a critical payload class for antibody-drug conjugates (ADCs) in cancer therapy. Their high cytotoxicity, when delivered specifically to tumor cells via a monoclonal antibody, offers a promising therapeutic window.[1] This document provides detailed application notes and protocols for utilizing animal models to evaluate the in vivo efficacy of Maytansinoid B ADCs. The protocols focus on the use of cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, which are standard preclinical tools for assessing anti-tumor activity.[2][3]
Mechanism of Action of Maytansinoid ADCs
Maytansinoid ADCs exert their cytotoxic effect through a multi-step process. The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized.[1] Inside the cell, the linker is cleaved, releasing the maytansinoid payload. Maytansinoids then bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately apoptosis.[1]
Animal Models for Efficacy Testing
The most commonly employed animal models for evaluating the efficacy of this compound ADCs are xenograft models in immunodeficient mice.
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously implanting human cancer cell lines into immunodeficient mice (e.g., NOD-SCID or athymic nude mice). CDX models are highly reproducible and are useful for initial screening and dose-finding studies.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice.[2] These models are believed to better recapitulate the heterogeneity and microenvironment of human tumors, making them valuable for predicting clinical outcomes.[2]
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies of this compound ADCs. Specific parameters may need to be optimized based on the ADC, tumor model, and research question.
Protocol 1: Establishment of Subcutaneous Xenograft Models
-
Cell Culture (for CDX models):
-
Culture human cancer cell lines (e.g., HER2-positive breast cancer lines like BT-474 or SK-BR-3 for T-DM1 testing) in appropriate media and conditions.[4]
-
Harvest cells in the logarithmic growth phase and resuspend in a sterile solution, such as a 1:1 mixture of PBS and Matrigel.
-
-
Tumor Implantation:
-
Use immunodeficient mice (e.g., female NOD-SCID or athymic nude mice, 6-8 weeks old).
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 5-10 x 10^6 cells) or implant a small tumor fragment (for PDX models) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Animal Randomization and Grouping:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (typically 6-10 mice per group).
-
Ensure that the average tumor volume is similar across all groups at the start of the study.
-
Protocol 2: Administration of this compound ADC
-
Dosing and Formulation:
-
Reconstitute the this compound ADC in a sterile vehicle (e.g., saline or PBS).
-
Dosing can be performed intravenously (IV) or intraperitoneally (IP). IV administration is common for ADCs.
-
Dose levels and schedules should be based on prior in vitro data and toxicology studies. Dosing can be a single administration or multiple doses over a period of time (e.g., once weekly for 3 weeks).
-
-
Treatment Administration:
-
Administer the ADC or vehicle control to the respective groups of mice.
-
Record the date and time of each administration.
-
Protocol 3: Efficacy Assessment
-
Tumor Volume Measurement:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Body Weight Monitoring:
-
Measure the body weight of each mouse at the same frequency as tumor measurements to monitor for toxicity. Significant weight loss can be an indicator of adverse effects.
-
-
Study Endpoints:
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the mice show signs of excessive toxicity.
-
At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Excise and weigh the tumors.
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Tumor growth inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between treatment and control groups.
-
Quantitative Data Summary
The following tables summarize preclinical efficacy data for several this compound ADCs from published studies.
Table 1: Efficacy of SAR3419 (huB4-DM4) in B-cell Lymphoma Xenograft Models [5][6]
| Tumor Model | Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Outcome |
| WSU-DLCL2 (Subcutaneous) | SAR3419 | 30 | q4dx2 | 100 | Tumor eradication |
| SAR3419 | 15 | q4dx2 | 100 | Tumor eradication | |
| SAR3419 | 7.5 | q4dx2 | >90 | Significant tumor growth delay | |
| Rituximab | 30 | q4dx2 | ~50 | Moderate tumor growth delay | |
| CHOP | Standard | q4dx2 | ~40 | Modest activity | |
| WSU-FSCCL (Systemic) | SAR3419 | 30 | q4dx2 | N/A | 100% survival at day 150 |
| SAR3419 | 15 | q4dx2 | N/A | 100% survival at day 150 | |
| Rituximab | 30 | q4dx2 | N/A | ~40% survival at day 150 | |
| CHOP | Standard | q4dx2 | N/A | ~20% survival at day 150 |
Table 2: Efficacy of Trastuzumab Emtansine (T-DM1) in HER2-Positive Xenograft Models [7][8]
| Tumor Model | Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Outcome |
| KMCH-1 (Biliary Tract Cancer) | T-DM1 | 20 | q3wx2 | 108 | Tumor regression |
| Mz-ChA-1 (Biliary Tract Cancer) | T-DM1 | 20 | q3wx2 | 75 | Significant tumor inhibition |
| KKU-100 (Biliary Tract Cancer, low HER2) | T-DM1 | 20 | q3wx2 | Not significant | No significant efficacy |
| NCI-N87 (Gastric Cancer) | T-DM1 | 15 | Single dose | >90 | Complete tumor regression |
| KPL-4 (Breast Cancer) | T-DM1 | 15 | Single dose | >90 | Complete tumor regression |
Table 3: Efficacy of IMGC936 in ADAM9-Positive Xenograft Models [9][10][11][12]
| Tumor Model | Treatment Group | Dose (mg/kg) | Schedule | Outcome |
| Non-Small Cell Lung Cancer (PDX) | IMGC936 | Single dose | Single dose | Complete and durable remissions |
| Gastric Cancer (CDX) | IMGC936 | Varies | Varies | Significant anti-tumor activity |
| Colorectal Cancer (CDX) | IMGC936 | Varies | Varies | Significant anti-tumor activity |
Conclusion
The use of xenograft models is an indispensable step in the preclinical evaluation of this compound ADCs. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust in vivo efficacy studies. Careful selection of animal models, appropriate dosing regimens, and rigorous data analysis are crucial for obtaining reliable results that can inform clinical development.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. championsoncology.com [championsoncology.com]
- 3. Cell-Derived Xenografts - Antineo [antineo.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Superior antitumor activity of SAR3419 to rituximab in xenograft models for non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting ADAM9 with IMGC936: A Promising Anti-Tumor Strategy [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. news.abbvie.com [news.abbvie.com]
Application Notes and Protocols: Maytansinoid B for Overcoming Resistance in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance remains a significant hurdle in the effective treatment of cancer. Cancer cells can develop mechanisms to evade the cytotoxic effects of chemotherapeutic agents, leading to treatment failure and disease progression. Maytansinoids, a class of potent microtubule-targeting agents, have shown promise in cancer therapy, particularly when delivered directly to tumor cells as antibody-drug conjugates (ADCs).[1][2][3] This document provides detailed application notes and protocols for utilizing Maytansinoid B and its analogs (such as DM1) to overcome resistance in cancer cell lines. The primary mechanisms of resistance to maytansinoid-based therapies include the upregulation of drug efflux pumps, such as P-glycoprotein (MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and alterations in target antigen expression.[2][4][5][6] These protocols will guide researchers in establishing resistant cell line models and evaluating the efficacy of maytansinoid compounds in overcoming these resistance mechanisms.
Data Presentation
The following tables summarize the cytotoxic activity of maytansinoid conjugates in parental and drug-resistant cancer cell lines, providing a clear comparison of their efficacy.
Table 1: Cytotoxicity of Trastuzumab-Maytansinoid ADC (TM-ADC) in Parental and Resistant Breast Cancer Cell Lines [3][4]
| Cell Line | Description | TM-ADC IC50 (nmol/L) | Relative Resistance (Fold) |
| MDA-MB-361 | Parental, HER2-positive | 1.6 | 1 |
| 361-TM | TM-ADC Resistant | 410 | ~256 |
| JIMT-1 | Parental, HER2-positive, Trastuzumab-resistant | 3.8 | 1 |
| JIMT1-TM | TM-ADC Resistant | 61 | ~16 |
Table 2: Cross-Resistance Profile of 361-TM and JIMT1-TM Resistant Cell Lines [4]
| Compound/ADC | Linker Type | Target/Mechanism | 361-TM Relative Resistance (Fold) | JIMT1-TM Relative Resistance (Fold) |
| T-mcValCitPABC-MMAD | Cleavable | Microtubule Depolymerizer | 1.1 | 14 |
| T-mcValCitPABC-Aur-8254 | Cleavable | Auristatin Analog | 1.1 | 14 |
| Unconjugated DM1-SMe | - | Maytansinoid | 2.5 | 1.4 |
Signaling Pathways and Resistance Mechanisms
Maytansinoids exert their cytotoxic effects by inhibiting microtubule polymerization, leading to mitotic arrest and apoptosis.[1][2][3] Resistance to maytansinoids, particularly in the context of ADCs, often involves the upregulation of ATP-binding cassette (ABC) transporters or downregulation of the target antigen.
This compound Mechanism of Action
The following diagram illustrates the mechanism of action of a maytansinoid-based ADC.
Caption: Mechanism of action of a Maytansinoid-Antibody-Drug Conjugate (ADC).
Mechanisms of Acquired Resistance
Resistance can emerge through several mechanisms, primarily the active efflux of the cytotoxic payload by ABC transporters or by decreased expression of the target antigen, which reduces ADC uptake.
Caption: Primary mechanisms of acquired resistance to Maytansinoid-ADCs.
Experimental Protocols
Protocol 1: Generation of Maytansinoid-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of a maytansinoid-containing agent.[7][8][9]
Materials:
-
Parental cancer cell line of interest (e.g., MDA-MB-361, JIMT-1)
-
Complete cell culture medium
-
This compound or Maytansinoid-ADC (e.g., TM-ADC)
-
96-well and standard cell culture plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
-
Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50:
-
Plate the parental cells in 96-well plates at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of the maytansinoid agent for 72-96 hours.
-
Perform a cytotoxicity assay to determine the IC50 (the concentration that inhibits cell growth by 50%).[8]
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing the maytansinoid agent at a concentration equal to the IC20-IC50.[7]
-
-
Dose Escalation:
-
When the cells resume a normal growth rate and reach 70-80% confluency, passage them and increase the drug concentration by 1.5 to 2-fold.[9]
-
If significant cell death occurs, maintain the cells at the current concentration until they have adapted.
-
-
Maintenance and Characterization:
-
Continue this stepwise increase in drug concentration over several months.
-
Periodically freeze down vials of cells at different resistance levels.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a medium containing a constant concentration of the maytansinoid agent.
-
Confirm the resistance phenotype by performing a cytotoxicity assay and comparing the IC50 of the resistant line to the parental line.
-
Caption: Experimental workflow for the generation of drug-resistant cancer cell lines.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol details the use of the MTT assay to determine the cytotoxic effects of maytansinoids on cancer cell lines.[10][11][12][13]
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
This compound or other test compounds
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the maytansinoid compound in a complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate for the desired treatment period (e.g., 72-96 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis for Resistance Markers
This protocol is for detecting the expression levels of key resistance-associated proteins, such as ABCC1/MRP1 and HER2.[14][15][16]
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ABCC1, anti-HER2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize for protein loading.
-
-
Analysis:
-
Quantify the band intensities using densitometry software to compare the protein expression levels between parental and resistant cells.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers investigating the use of this compound to overcome drug resistance in cancer cell lines. By establishing and characterizing resistant cell models, researchers can elucidate the mechanisms of resistance and evaluate novel therapeutic strategies. The use of alternative ADCs with different linkers or payloads, or combination therapies, may prove effective in treating cancers that have developed resistance to maytansinoid-based therapies.[4] Careful adherence to these methodologies will facilitate reproducible and reliable results in the ongoing effort to combat cancer drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Molecular Pathways: Regulation and Therapeutic Implications of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis of Maytansinoid B Derivatives for ADC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Maytansinoid B derivatives, specifically DM1 and DM4, and their conjugation to monoclonal antibodies (mAbs) for the development of Antibody-Drug Conjugates (ADCs).
Introduction to Maytansinoid-Based ADCs
Maytansinoids are potent microtubule-targeting agents that induce cell cycle arrest and apoptosis.[1][2] Their high cytotoxicity makes them unsuitable for systemic administration as standalone chemotherapeutic agents due to a narrow therapeutic window.[2] However, when conjugated to a monoclonal antibody that targets a tumor-specific antigen, maytansinoids can be delivered selectively to cancer cells, thereby increasing their therapeutic index.[3]
The most clinically advanced maytansinoid derivatives for ADC development are DM1 and DM4.[4] These are thiol-containing derivatives of maytansine, which allow for covalent attachment to a linker molecule that is subsequently conjugated to an antibody.[5] The linker chemistry plays a crucial role in the stability, efficacy, and safety of the resulting ADC.[2] This document will detail the synthesis of these maytansinoid derivatives and their conjugation to antibodies via commonly used linkers.
Synthesis of Maytansinoid Derivatives: DM1 and DM4
Maytansinoid derivatives for ADC development are typically produced via semi-synthesis from ansamitocin P-3, a fermentation product of the microorganism Actinosynnema pretiosum.[6]
Synthesis of DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)
The synthesis of DM1 involves the modification of the C3 ester side chain of maytansine to introduce a thiol group, which is necessary for conjugation to a linker.[5]
Protocol 1: Semi-synthesis of DM1 from Ansamitocin P-3
-
Hydrolysis of Ansamitocin P-3: Ansamitocin P-3 is first hydrolyzed to yield maytansinol.
-
Acylation: Maytansinol is then acylated at the C3 hydroxyl group with N-succinimidyl 3-(acetylthio)propionate.
-
Deprotection: The acetyl protecting group on the thiol is removed using a reducing agent, such as dithiothreitol (DTT), to yield the final thiol-containing maytansinoid, DM1.
Synthesis of DM4 (N2'-deacetyl-N2'-(4-methyl-4-mercapto-1-oxopentyl)-maytansine)
DM4 is another potent maytansinoid derivative with a hindered disulfide linker, which can offer improved stability in circulation.[7]
Protocol 2: Synthesis of DM4
-
Preparation of the linking agent: 4-Mercapto-4-methylpentanoic acid is synthesized and subsequently converted to its N-hydroxysuccinimide (NHS) ester.[8]
-
Acylation of Maytansinol: Maytansinol is acylated with the NHS ester of 4-methyl-4-(methyldithio)pentanoic acid.[8]
-
Reduction to DM4: The resulting disulfide is reduced with dithiothreitol to yield the thiol-containing DM4.[8][9]
Linker Chemistry for Maytansinoid ADCs
The choice of linker is critical for the performance of an ADC. The linker must be stable in the systemic circulation to prevent premature release of the cytotoxic payload but allow for efficient release of the drug once the ADC is internalized by the target cancer cell.[2]
Non-Cleavable Linkers: SMCC
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a non-cleavable linker that forms a stable thioether bond with the maytansinoid and an amide bond with lysine residues on the antibody.[10] ADCs with non-cleavable linkers release their payload as a lysine-linker-drug catabolite after lysosomal degradation of the antibody.[11]
Cleavable Linkers: SPDB
N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) is a disulfide-containing linker that is cleaved in the reducing environment of the cell, releasing the maytansinoid payload.[7] The steric hindrance around the disulfide bond can be modulated to control the rate of drug release.[7]
Conjugation of Maytansinoids to Antibodies
The conjugation of maytansinoid derivatives to antibodies is a multi-step process that requires careful control of reaction conditions to achieve the desired drug-to-antibody ratio (DAR).[11]
Protocol 3: Antibody Conjugation with SMCC-DM1 (Lysine Conjugation)
-
Antibody Modification: The antibody is first reacted with the SMCC linker. The NHS ester of SMCC reacts with the ε-amino groups of lysine residues on the antibody surface to form a stable amide bond. This introduces maleimide groups onto the antibody.[12]
-
Purification: Excess, unreacted SMCC is removed by purification, typically using tangential flow filtration (TFF) or size-exclusion chromatography.[12][13]
-
Conjugation: The thiol-containing maytansinoid, DM1, is then added to the maleimide-activated antibody. The thiol group of DM1 reacts with the maleimide group on the linker to form a stable thioether bond.[12]
-
Purification of the ADC: The final ADC is purified to remove unconjugated maytansinoid and other reaction by-products. This is typically achieved using TFF, hydrophobic interaction chromatography (HIC), or size-exclusion chromatography.[13][14]
Protocol 4: Antibody Conjugation with SPDB-DM4 (Lysine Conjugation)
-
Antibody Modification: The antibody is reacted with the SPDB linker. The NHS ester of SPDB reacts with lysine residues on the antibody to introduce a pyridyldithio group.
-
Purification: Excess SPDB is removed via purification.
-
Conjugation: The thiol-containing DM4 is added to the modified antibody. A disulfide exchange reaction occurs between the thiol group of DM4 and the pyridyldithio group on the linker, forming a new disulfide bond and releasing pyridine-2-thione.
-
Purification of the ADC: The resulting ADC is purified to remove unconjugated drug and by-products.
Characterization of Maytansinoid ADCs
Thorough characterization of the ADC is essential to ensure its quality and consistency. Key parameters to be evaluated include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This can be determined by UV-Vis spectrophotometry, hydrophobic interaction chromatography (HIC), or mass spectrometry.[15]
-
Purity and Aggregation: Assessed by size-exclusion chromatography (SEC).[16]
-
In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays, such as the MTT assay, on antigen-positive and antigen-negative cell lines.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for maytansinoid-based ADCs.
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs in Various Cancer Cell Lines
| ADC | Target Antigen | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-MCC-DM1 | HER2 | HCC1954 | 17.2 | [1] |
| Trastuzumab-MCC-DM1 | HER2 | MDA-MB-468 | 49.9 | [1] |
| Anti-CD33-SMCC-DM1 | CD33 | MOLM-13 | ~0.1-0.3 | [17] |
| Anti-Antigen C ADCs | Antigen C | High antigen density cell line | ~0.05-10 | [17] |
| SY02-MMAE | Trop-2 | BxPC-3 | 0.97 | |
| SY02-MMAE | Trop-2 | PSN-1 | 0.99 | |
| SY02-MMAE | Trop-2 | Capan-1 | 1.10 | |
| SY02-MMAE | Trop-2 | Panc-1 | 1.16 |
Table 2: Maximum Tolerated Dose (MTD) of Trastuzumab-DM1 in Preclinical and Clinical Studies
| Species | Formulation | MTD | Reference |
| Rat | Trastuzumab-AJICAP-maytansinoid | >120 mg/kg | [18] |
| Rat | T-DM1 | 20 mg/kg | [18] |
| Human | T-DM1 (every 3 weeks) | 3.6 mg/kg | [19] |
Experimental Protocols
Protocol 5: In Vitro Cytotoxicity MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[13]
-
ADC Treatment: Prepare serial dilutions of the maytansinoid ADC and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period of 48 to 144 hours, depending on the cell line and the ADC.[13]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 1-4 hours.[13]
-
Formazan Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the ADC concentration.
Visualizations
Caption: Workflow for the synthesis and conjugation of this compound derivatives for ADC development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 9. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]
- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. imrpress.com [imrpress.com]
- 17. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase I study of trastuzumab-DM1, an HER2 antibody-drug conjugate, given every 3 weeks to patients with HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Maytansinoid DM1 in Combination Therapies for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical use of maytansinoid DM1, primarily delivered via the antibody-drug conjugate (ADC) Trastuzumab emtansine (T-DM1), in combination with other therapeutic agents for the treatment of solid tumors. Detailed protocols for key experimental assays are also included.
Introduction to Maytansinoid DM1
Maytansinoids, including the derivative DM1, are potent anti-mitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Their high cytotoxicity makes them unsuitable for systemic administration alone. However, when conjugated to monoclonal antibodies that target tumor-specific antigens, such as HER2, they can be delivered directly to cancer cells, minimizing systemic toxicity.[1] T-DM1 is an ADC composed of the HER2-targeted antibody trastuzumab linked to the maytansinoid DM1.[1] While T-DM1 has shown significant efficacy as a monotherapy, combination strategies are being explored to enhance its anti-tumor activity and overcome resistance.
Combination Therapy Strategies
Preclinical and clinical studies have demonstrated the potential of combining T-DM1 with various agents, including other HER2-targeted therapies, chemotherapies, and small molecule inhibitors.
Dual HER2 Blockade: T-DM1 and Pertuzumab
Pertuzumab is a monoclonal antibody that binds to a different epitope on the HER2 receptor than trastuzumab, preventing HER2 dimerization with other HER family receptors. The combination of T-DM1 and pertuzumab has shown synergistic anti-tumor effects in HER2-positive gastric and breast cancer models.[2][3][4]
Preclinical Efficacy of T-DM1 in Combination with Pertuzumab
| Cell Line/Model | Cancer Type | Combination | Key Findings | Reference |
| NCI-N87 Xenograft | Gastric Cancer | T-DM1 + Pertuzumab | Significant tumor regression compared to either agent alone.[2] | [2] |
| NCI-N87 | Gastric Cancer | T-DM1 + Pertuzumab | Significantly inhibited proliferation and increased caspase 3/7 activity compared to monotherapy.[2] | [2] |
| HER2+ Breast Cancer | Breast Cancer | T-DM1 + Pertuzumab | Pathologic complete response (pCR) of 54% in the neoadjuvant setting compared to 22% with paclitaxel + trastuzumab.[4] | [4] |
Combination with Chemotherapy: T-DM1 and Paclitaxel
Paclitaxel, a taxane chemotherapy agent, also targets microtubules, albeit through a different mechanism (stabilization). Preclinical data suggested a synergistic effect when combining T-DM1 with taxanes.[5][6] Clinical studies have explored this combination in HER2-positive metastatic breast cancer.[6][7]
Clinical Efficacy of T-DM1 in Combination with Paclitaxel
| Clinical Trial | Cancer Type | Combination | Key Findings | Reference |
| Phase Ib/IIa (NCT00951665) | Metastatic Breast Cancer | T-DM1 + Paclitaxel ± Pertuzumab | Objective Response Rate (ORR) of 50.0% and Clinical Benefit Rate (CBR) of 56.8% in a heavily pretreated population.[7] | [7] |
| Phase Ib (TDM4652g) | Metastatic Breast Cancer | T-DM1 + Paclitaxel | Determined the Maximum Tolerated Dose (MTD) for the combination.[5] | [5] |
Combination with Tyrosine Kinase Inhibitors: T-DM1 and Tucatinib
Tucatinib is a highly selective HER2 tyrosine kinase inhibitor (TKI) that has shown activity in HER2-positive breast cancer, including brain metastases.[8] Preclinical and clinical studies have demonstrated that combining tucatinib with T-DM1 enhances its anti-tumor activity.[9][10][11]
Preclinical and Clinical Efficacy of T-DM1 in Combination with Tucatinib
| Study Type | Cancer Type | Combination | Key Findings | Reference |
| Preclinical | HER2+ Breast Cancer | T-DM1 + Tucatinib | Enhanced, often synergistic, cytotoxic response and improved in vivo anti-tumor activity.[10] | [10] |
| Phase III (HER2CLIMB-02) | Metastatic Breast Cancer | T-DM1 + Tucatinib | Extended progression-free survival compared to T-DM1 alone.[8] | [8] |
Signaling Pathways
The synergistic effects of maytansinoid DM1 combination therapies often involve the modulation of key signaling pathways that drive tumor growth and survival.
Mechanism of Action of T-DM1
The primary mechanism of action of T-DM1 involves the targeted delivery of DM1 to HER2-overexpressing cells, leading to microtubule disruption, mitotic catastrophe, and apoptosis.[1][12][13]
Dual HER2 Blockade and PI3K/AKT/mTOR Pathway Inhibition
The combination of T-DM1 and pertuzumab enhances the inhibition of the PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell survival and proliferation.[2] Pertuzumab's blockade of HER2-HER3 dimerization is key to this enhanced effect.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the cytotoxic effects of maytansinoid DM1 combination therapies on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., NCI-N87, SK-BR-3)
-
Complete cell culture medium
-
T-DM1 and combination drug (e.g., pertuzumab, paclitaxel)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of T-DM1, the combination drug, and the combination of both in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT/MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Xenograft Tumor Model
This protocol is for evaluating the in vivo efficacy of maytansinoid DM1 combination therapies.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line of interest (e.g., NCI-N87)
-
Matrigel (optional)
-
T-DM1 and combination drug
-
Sterile saline or appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of saline/Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, T-DM1 alone, combination drug alone, T-DM1 + combination drug).[14]
-
Administer the treatments as per the planned schedule and dosage (e.g., T-DM1 at 5 mg/kg, pertuzumab at 40 mg/kg, intravenously).[14]
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly) using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify apoptosis induced by maytansinoid DM1 combination therapies.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
T-DM1 and combination drug
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with T-DM1, the combination drug, or the combination of both at predetermined concentrations for a specified time (e.g., 48 hours).[15]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[15]
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a maytansinoid DM1 combination therapy.
References
- 1. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor activity of trastuzumab emtansine (T-DM1) in combination with pertuzumab in a HER2-positive gastric cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase 1b/2a study of trastuzumab emtansine (T-DM1), paclitaxel, and pertuzumab in HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1b/2a study of trastuzumab emtansine (T-DM1), paclitaxel, and pertuzumab in HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacr.org [aacr.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced cytotoxicity of T-DM1 in HER2-low carcinomas via autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Systemic Toxicity of Maytansinoid B in Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming the systemic toxicity of Maytansinoid B and its derivatives (e.g., DM1, DM4) in clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its derivatives?
Maytansinoids, including this compound, are highly potent anti-mitotic agents. Their primary mechanism of action involves the inhibition of tubulin polymerization.[1][2] They bind to the vinca domain on β-tubulin, preventing the formation of microtubules, which are essential for mitotic spindle assembly.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3]
Q2: Why did early clinical trials of free maytansinoids face challenges with systemic toxicity?
Early clinical trials using free maytansinoids were hindered by severe systemic toxicities, including neurotoxicity and hepatotoxicity.[1][4][5] The high potency of maytansinoids is not selective for cancer cells, leading to damage to healthy, rapidly dividing cells in the body. This lack of tumor-specific targeting resulted in a narrow therapeutic window, where the effective dose was very close to the toxic dose, making it difficult to administer safely to patients.[5][6]
Q3: How do Antibody-Drug Conjugates (ADCs) help in overcoming the systemic toxicity of maytansinoids?
Antibody-Drug Conjugates (ADCs) are a targeted therapy designed to deliver potent cytotoxic agents like maytansinoids directly to cancer cells while minimizing exposure to healthy tissues.[1][7] This is achieved by conjugating the maytansinoid payload to a monoclonal antibody (mAb) that specifically targets an antigen overexpressed on the surface of cancer cells.[1] The ADC circulates in the bloodstream, and upon binding to the target antigen on a cancer cell, it is internalized.[1] Inside the cancer cell, the linker connecting the antibody and the maytansinoid is cleaved, releasing the cytotoxic payload and inducing cell death.[1] This targeted delivery mechanism significantly reduces systemic toxicity and widens the therapeutic window.[1][4]
Q4: What are the common dose-limiting toxicities observed with maytansinoid-based ADCs in clinical trials?
Despite the targeted delivery approach of ADCs, some systemic toxicities can still occur. For maytansinoid-based ADCs, particularly those with DM1 and DM4 payloads, the common dose-limiting toxicities (DLTs) observed in clinical trials include:
-
Thrombocytopenia: A decrease in the number of platelets in the blood.[8][9]
-
Hepatotoxicity: Liver damage, often indicated by elevated levels of liver enzymes (ALT and AST).[1][5][9]
-
Peripheral Neuropathy: Damage to the peripheral nerves, which can cause weakness, numbness, and pain.[9][10]
-
Ocular Toxicity: Adverse effects on the eyes.[9]
-
Neutropenia: A decrease in the number of neutrophils, a type of white blood cell.[9][11]
These toxicities are often related to the payload class and can be influenced by factors such as the linker stability and the drug-to-antibody ratio (DAR).[9][11]
Troubleshooting Guides
Issue 1: High levels of off-target toxicity observed in preclinical models.
Possible Cause 1: Linker Instability. Premature cleavage of the linker in the systemic circulation can lead to the release of the maytansinoid payload before it reaches the target tumor cells, causing off-target toxicity.[11][12]
Troubleshooting Steps:
-
Assess Linker Stability: Perform in vitro plasma stability assays to evaluate the rate of drug deconjugation over time.[12][13] (See Experimental Protocol 2).
-
Optimize Linker Chemistry:
-
For disulfide linkers, modulate steric hindrance around the disulfide bond to enhance stability.[14]
-
Consider using non-cleavable linkers (e.g., SMCC) which generally exhibit greater stability in circulation, although this may impact the bystander effect.[11]
-
Utilize advanced linker technologies with improved stability profiles.[11][12]
-
Possible Cause 2: High Drug-to-Antibody Ratio (DAR). ADCs with a high DAR can have faster systemic clearance and lower tolerability, leading to increased toxicity.[11]
Troubleshooting Steps:
-
Optimize DAR: Aim for a lower, more homogenous DAR during the conjugation process. Site-specific conjugation technologies can help achieve a more uniform DAR.[12]
-
Characterize DAR: Accurately measure and characterize the DAR of your ADC batches to ensure consistency.
Possible Cause 3: Non-specific uptake of the ADC. ADCs can be taken up by healthy tissues through mechanisms independent of target antigen binding, such as Fc-mediated uptake.[12][15]
Troubleshooting Steps:
-
Antibody Engineering: Consider engineering the Fc region of the antibody to reduce binding to Fc receptors on immune cells.[12][15]
-
Inverse Targeting: Explore co-administration of a payload-binding antibody fragment to neutralize and clear any prematurely released payload from the plasma.[12][16]
Issue 2: Development of resistance to maytansinoid-based ADCs.
Possible Cause 1: Downregulation of the target antigen. Cancer cells may reduce the expression of the target antigen on their surface, leading to decreased ADC binding and internalization.[4][6]
Troubleshooting Steps:
-
Monitor Antigen Expression: Regularly assess target antigen levels in your cell lines or tumor models.
-
Combination Therapy: Consider combining the maytansinoid ADC with other agents that can upregulate the target antigen.
-
Bispecific Antibodies: Explore the use of bispecific antibodies that can target two different antigens, reducing the likelihood of resistance through downregulation of a single target.[15]
Possible Cause 2: Increased drug efflux. Cancer cells can overexpress drug efflux pumps, such as ABCC1 (MRP1), which actively transport the maytansinoid payload out of the cell before it can exert its cytotoxic effect.[4][6]
Troubleshooting Steps:
-
Assess Efflux Pump Expression: Use techniques like qPCR or Western blotting to check for the upregulation of efflux pump proteins in resistant cell lines.
-
Modify Linker/Payload: Utilize hydrophilic linkers (e.g., PEG4Mal) that produce more hydrophilic metabolites. These metabolites are poorer substrates for efflux pumps like MDR1.[13]
-
Combination with Efflux Pump Inhibitors: In a research setting, investigate the co-administration of inhibitors for the specific efflux pumps that are overexpressed.
Quantitative Data Summary
Table 1: Common Grade ≥3 Adverse Events Associated with Maytansinoid (DM1 and DM4) Based ADCs in Clinical Trials
| Adverse Event | Payload | Incidence of Grade ≥3 Events | Reference |
| Thrombocytopenia | DM1 | Frequently Reported | [8][9] |
| Hepatotoxicity | DM1 | Frequently Reported | [9] |
| Ocular Toxicity | DM4 | Consistently Reported | [9] |
Table 2: Preclinical Cytotoxicity of Maytansinoids
| Compound | Cell Line | IC50 / EC50 | Reference |
| Maytansine | Human nasopharynx carcinoma KB cells | 8 pM (EC50) | [17] |
| Maytansine | Murine lymphocytic leukemia P-388 cells | 0.6 pM (EC50) | [17] |
| Maytansine | Murine leukemia L1210 cells | 2 pM (EC50) | [17] |
Experimental Protocols
Experimental Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of a maytansinoid-based ADC on target antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the maytansinoid ADC and a relevant isotype control ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C and 5% CO2.[18]
-
-
MTT Assay:
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other values.
-
Plot the percentage of cell viability versus the ADC concentration (log scale) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Experimental Protocol 2: In Vitro ADC Linker Stability Assay in Plasma
Objective: To assess the stability of the linker and the rate of payload deconjugation of a maytansinoid ADC in plasma.
Methodology:
-
Incubation:
-
Quantification of Intact ADC and Total Antibody (ELISA):
-
Total Antibody ELISA: Coat a 96-well plate with an anti-human IgG antibody. Add plasma samples, followed by a horseradish peroxidase (HRP)-conjugated anti-human IgG detection antibody.
-
Intact ADC ELISA: Coat a 96-well plate with the target antigen. Add plasma samples, followed by an HRP-conjugated anti-human IgG detection antibody. This will only detect the ADC that still has the antibody component intact and capable of binding the antigen.
-
The difference in concentrations between the total antibody and intact ADC assays can indicate the extent of drug deconjugation.[13]
-
-
Quantification of Released Payload (LC-MS):
-
Sample Preparation: Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.[8][12]
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system to separate and quantify the free maytansinoid payload.[8][12]
-
Visualizations
Caption: Mechanism of action of a maytansinoid-based ADC.
Caption: Key mechanisms of resistance to maytansinoid-based ADCs.
Caption: Experimental workflow for assessing ADC linker stability.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity with antibody maytansinoid conjugates: A review of preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Toxicologic Evaluation of Maytansine NSC-153858 in Dogs and Monkeys. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 4. adcreview.com [adcreview.com]
- 5. adcreview.com [adcreview.com]
- 6. Tumor cells chronically treated with a trastuzumab-maytansinoid antibody-drug conjugate develop varied resistance mechanisms but respond to alternate treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (Lorvotuzumab Mertansine), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
Strategies to improve the therapeutic window of Maytansinoid B ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maytansinoid B Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the therapeutic window of this compound ADCs?
A1: The main strategies focus on optimizing the components of the ADC to maximize cancer cell killing while minimizing toxicity to healthy tissues.[1] Key approaches include:
-
Linker Optimization: Modifying the linker that connects the antibody to the maytansinoid payload can significantly impact stability and payload release. This includes using more stable linkers to prevent premature drug release in circulation.[][]
-
Payload Modification: Altering the maytansinoid payload itself can enhance its properties. For instance, increasing the hydrophilicity of the payload can help bypass multidrug resistance mechanisms in cancer cells.[4][5]
-
Conjugation Chemistry: The method used to attach the payload to the antibody is crucial. Site-specific conjugation technologies, such as AJICAP®, can create more homogeneous ADCs with improved stability and a better safety profile compared to traditional random conjugation methods.[6][7]
-
"Inverse Targeting": This novel approach involves co-administering a payload-binding agent that can "neutralize" any prematurely released maytansinoid in the bloodstream, thereby reducing off-target toxicity.[1][8][9]
-
Enhancing the Bystander Effect: Designing ADCs that release a membrane-permeable maytansinoid metabolite can kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect. This can lead to a more potent anti-tumor response.[10][11][12][13]
Q2: My this compound ADC shows high off-target toxicity in preclinical models. What are the potential causes and solutions?
A2: High off-target toxicity is a common challenge. Potential causes and troubleshooting strategies are outlined below:
| Potential Cause | Troubleshooting Strategy |
| Premature Payload Release | Investigate linker stability. Consider using a more stable linker, such as a non-cleavable linker or a cleavable linker with higher steric hindrance around the cleavage site.[11][14] |
| Non-specific ADC Uptake | Evaluate the hydrophobicity of the ADC. Highly hydrophobic ADCs can be non-specifically taken up by healthy tissues.[15] Introducing hydrophilic linkers, such as those containing polyethylene glycol (PEG), can reduce this effect.[4][16][17] |
| Free Maytansinoid in Formulation | Quantify the amount of unconjugated maytansinoid in your ADC preparation. Improve purification methods to remove free payload. |
| Target Expression on Healthy Tissues | Thoroughly profile the expression of the target antigen on a wide range of healthy tissues to ensure it is sufficiently tumor-specific. |
| "Inverse Targeting" Strategy | Consider co-administration of a payload-binding agent, like an anti-maytansinoid antibody fragment, to neutralize released payload in circulation.[8][9] |
Q3: The in vivo efficacy of my this compound ADC is lower than expected. What are some possible reasons and how can I address them?
A3: Suboptimal in vivo efficacy can stem from several factors. Here are some common issues and potential solutions:
| Potential Cause | Troubleshooting Strategy |
| ADC Instability | Assess the in vivo stability of your ADC. Premature deconjugation can lead to reduced payload delivery to the tumor. Optimizing linker chemistry is a key strategy to improve stability.[][13] |
| Drug Resistance | The tumor cells may have developed resistance to the maytansinoid payload. Mechanisms can include increased expression of drug efflux pumps like MDR1 or MRP1.[18][19][20] Consider using ADCs with hydrophilic linkers to bypass MDR1-mediated resistance.[5][21] |
| Low Bystander Effect | If the tumor is heterogeneous with variable antigen expression, an ADC with a limited bystander effect may not be effective.[] Employing linkers that release a membrane-permeable, uncharged metabolite can enhance bystander killing.[10][12][13] |
| Suboptimal Drug-to-Antibody Ratio (DAR) | A very high DAR can lead to faster clearance and reduced efficacy.[23][24] It is crucial to optimize the DAR for a balance between potency and pharmacokinetics. |
| Inefficient Internalization | Confirm that your antibody efficiently internalizes upon binding to its target antigen. |
Troubleshooting Guides
Issue: ADC Aggregation During Formulation and Storage
Symptoms:
-
Visible precipitates in the ADC solution.
-
Increased high molecular weight species detected by size-exclusion chromatography (SEC).
Possible Causes and Solutions:
| Cause | Solution |
| High Hydrophobicity | Maytansinoids are hydrophobic, and a high drug-to-antibody ratio (DAR) can increase the overall hydrophobicity of the ADC, leading to aggregation.[15][25] Solution: Introduce hydrophilic linkers (e.g., PEG-containing linkers) to increase the solubility of the ADC.[16][17] |
| Suboptimal Formulation Buffer | The pH and excipients of the formulation buffer can significantly impact ADC stability. Solution: Conduct a formulation screening study to identify the optimal buffer conditions (pH, stabilizers, etc.) for your specific ADC.[6] |
| Improper Storage Conditions | Freeze-thaw cycles and elevated temperatures can induce aggregation. Solution: Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles. |
Issue: Acquired Resistance to this compound ADC in Cancer Cell Lines
Symptoms:
-
Decreased cytotoxicity (increased IC50) of the ADC in cell lines after prolonged exposure.
Possible Causes and Solutions:
| Cause | Solution |
| Upregulation of Drug Efflux Pumps | Cancer cells can upregulate ATP-binding cassette (ABC) transporters like ABCC1 (MRP1) and ABCB1 (MDR1) to pump out the maytansinoid payload.[18][19] Solution: Design ADCs with hydrophilic linkers that produce metabolites that are poor substrates for these efflux pumps.[4][5][21] |
| Reduced Target Antigen Expression | Cells may downregulate the expression of the target antigen, leading to reduced ADC binding and internalization.[18][26] Solution: Consider combination therapies or ADCs targeting a different antigen. |
| Alterations in Lysosomal Function | Impaired lysosomal processing can prevent the release of the active maytansinoid payload inside the cell.[26] Solution: Investigate ADCs with linkers that can be cleaved by different intracellular mechanisms. |
Experimental Protocols
Protocol 1: In Vitro Bystander Killing Assay
This assay determines the ability of an ADC's payload to kill neighboring antigen-negative cells.
Workflow:
Caption: Workflow for an in vitro bystander killing assay.
Methodology:
-
Cell Preparation:
-
Culture antigen-positive (Ag+) target cells and antigen-negative (Ag-) bystander cells. The Ag- cells are often engineered to express a reporter gene like luciferase for easy viability assessment.
-
-
Co-culture Setup:
-
In a multi-well plate, seed a constant number of Ag- cells in each well.
-
Add increasing numbers of Ag+ cells to these wells, creating a range of Ag+:Ag- cell ratios.
-
-
ADC Treatment:
-
Add the this compound ADC at a fixed concentration to all wells.
-
-
Incubation:
-
Incubate the co-culture plates for a period sufficient to allow for ADC processing and bystander killing (typically 72-96 hours).
-
-
Viability Assessment:
-
Measure the viability of the Ag- cells. If using luciferase-expressing cells, add the luciferase substrate and measure the luminescence signal.
-
-
Data Analysis:
-
Plot the viability of the Ag- cells against the number of Ag+ cells added. The potency of the bystander effect is inversely proportional to the number of Ag+ cells required to achieve 50% killing of the Ag- cells.[11]
-
Protocol 2: In Vivo ADC Efficacy and Tolerability Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy and tolerability of a this compound ADC in a xenograft mouse model.
Workflow:
Caption: Workflow for an in vivo ADC efficacy and tolerability study.
Methodology:
-
Animal Model:
-
Use an appropriate immunocompromised mouse strain (e.g., nude or SCID mice).
-
-
Tumor Implantation:
-
Implant human cancer cells that express the target antigen subcutaneously into the flanks of the mice.[27]
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a predetermined average size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, ADC at various doses, unconjugated antibody).
-
-
Treatment Administration:
-
Administer the treatments according to the planned schedule and route of administration (commonly intravenous).
-
-
Monitoring:
-
Efficacy: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume.
-
Tolerability: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.[8] Observe the general health of the animals.
-
-
Endpoints:
-
The study is concluded when tumors in the control group reach a maximum allowed size, or when significant toxicity is observed.
-
-
Data Analysis:
-
Compare the tumor growth inhibition and changes in body weight between the different treatment groups.
-
Signaling Pathway
Maytansinoid Mechanism of Action
Maytansinoids exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.
Caption: Mechanism of action of Maytansinoid ADCs.
This pathway illustrates how a this compound ADC binds to a target antigen on a cancer cell, is internalized, and releases the maytansinoid payload. The payload then binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and ultimately, apoptosis.[6][28]
References
- 1. researchgate.net [researchgate.net]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Tumor cells chronically treated with a trastuzumab-maytansinoid antibody-drug conjugate develop varied resistance mechanisms but respond to alternate treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Mechanisms of Resistance to Antibody-Drug Conjugates [mdpi.com]
- 27. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 28. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
Technical Support Center: Mitigating Maytansinoid-Induced Neurotoxicity and Hepatotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the neurotoxicity and hepatotoxicity associated with maytansinoids and their antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of maytansinoid-induced neurotoxicity and hepatotoxicity?
A1: Maytansinoids, such as DM1 and DM4, are potent microtubule-targeting agents.[1] Their primary mechanism of action involves binding to tubulin, disrupting microtubule dynamics, and leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells.[2][3]
-
Neurotoxicity: The neurotoxic effects are primarily attributed to the disruption of microtubular transport in neurons, which is essential for axonal transport and neuronal function. This can lead to peripheral neuropathy.[4]
-
Hepatotoxicity: Hepatotoxicity is a common off-target toxicity of maytansinoid-based ADCs.[5][6] It can occur through both HER2-dependent and independent pathways. One identified HER2-independent mechanism involves the interaction of the maytansinoid payload with cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes, inducing apoptosis.[6] The liver's role in metabolizing ADCs also contributes to the accumulation of toxic catabolites.
Q2: What are the common clinical adverse events associated with maytansinoid ADCs?
A2: Clinical trials of maytansinoid ADCs have reported several common treatment-related adverse events. The most significant toxicities include hepatotoxicity and hematologic adverse events. For instance, trastuzumab emtansine (T-DM1) has been associated with elevated levels of serum aminotransferases (ALT and AST).[7][8] Sacituzumab govitecan has also shown a high incidence of all-grade ALT elevation.[8] Thrombocytopenia and neutropenia are other frequently observed dose-limiting toxicities.[9]
Q3: How can the toxicity of maytansinoids be mitigated?
A3: The primary strategy to mitigate the systemic toxicity of maytansinoids is their conjugation to monoclonal antibodies to form ADCs, which selectively target tumor cells.[1] Several factors in ADC design can be optimized to improve the therapeutic index:
-
Linker Technology: The choice of linker (cleavable vs. non-cleavable) affects the release and stability of the payload.[5]
-
Drug-to-Antibody Ratio (DAR): A lower DAR is often associated with better tolerability and a wider therapeutic index.[9]
-
Payload Potency: Selecting maytansinoid derivatives with optimal potency can balance efficacy and toxicity.
-
Liver Detoxification: The liver possesses metabolic pathways to detoxify maytansinoids, which can be a natural mitigation mechanism.[9]
Troubleshooting Guides
Issue 1: High background toxicity in in vitro neurotoxicity assays.
Possible Cause:
-
Non-specific binding of the maytansinoid or ADC.
-
Inappropriate concentration range.
-
Suboptimal cell culture conditions.
Troubleshooting Steps:
-
Optimize Concentration Range: Perform a dose-response curve to determine the optimal concentration range that induces neurotoxicity without causing immediate, widespread cell death.
-
Use Appropriate Controls: Include an isotype control ADC (an ADC with the same payload and linker but a non-targeting antibody) to assess non-specific toxicity.
-
Refine Culture Conditions: Ensure optimal neuronal cell health by using appropriate media, supplements, and coating for culture plates.
Issue 2: Inconsistent results in hepatotoxicity assays with HepG2 cells.
Possible Cause:
-
Variability in HepG2 cell line passages.
-
Metabolic capacity of HepG2 cells.
-
Assay endpoint sensitivity.
Troubleshooting Steps:
-
Cell Line Authentication and Standardization: Use a consistent and low passage number of HepG2 cells. Regularly authenticate the cell line.
-
Consider Metabolic Activation: HepG2 cells have limited metabolic activity compared to primary hepatocytes. For maytansinoids that require metabolic activation to exert their toxicity, consider using co-cultures with metabolically active cells or 3D liver models.[10]
-
Multiparametric Analysis: Instead of a single endpoint (e.g., ATP levels), use a multiparametric high-content screening approach to assess various cell health markers like mitochondrial membrane potential, nuclear morphology, and reactive oxygen species (ROS) levels.[11]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Maytansinoids
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Maytansine | BT474 | Cell Viability | 0.42 | [12] |
| Maytansine | BJAB | Cell Viability | 0.27 | [12] |
| S-methyl DM1 | Microtubule Assembly | Polymerization Inhibition | 4000 | [13] |
| S-methyl DM4 | Microtubule Assembly | Polymerization Inhibition | 1700 | [13] |
Table 2: Clinical Hepatotoxicity of Maytansinoid ADCs in Breast Cancer
| ADC | Adverse Event | Incidence (All Grades) | Incidence (Grade ≥3) | Reference |
| Trastuzumab emtansine (T-DM1) | ALT Elevation | 23.10% | 3.42% | [8] |
| AST Elevation | 28.40% | 3.95% | [8] | |
| Sacituzumab govitecan | ALT Elevation | 25.30% | Not Reported | [8] |
| Trastuzumab deruxtecan | AST Elevation | 31.89% | Not Reported | [8] |
Experimental Protocols
Protocol 1: Neurite Outgrowth Assay for Neurotoxicity Assessment
Objective: To quantify the effect of maytansinoids on neuronal morphology.
Methodology:
-
Cell Culture: Plate human iPSC-derived neurons on laminin-coated 384-well plates.[2]
-
Compound Treatment: After 24 hours, treat the neurons with a serial dilution of the maytansinoid compound or ADC for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for neurite inhibition (e.g., nocodazole).[2]
-
Immunostaining: Fix, permeabilize, and stain the cells with an antibody against a neuronal marker (e.g., β-tubulin III) and a nuclear stain (e.g., DAPI).[14]
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use image analysis software to quantify neurite length, number of branches, and cell viability (based on nuclear count).[14]
Protocol 2: 3D Liver Spheroid Assay for Hepatotoxicity Assessment
Objective: To assess the hepatotoxic potential of maytansinoids in a more physiologically relevant 3D model.
Methodology:
-
Spheroid Formation: Seed primary human hepatocytes or HepG2 cells in ultra-low attachment 96-well or 384-well plates to allow for spheroid formation over 48 hours.[15]
-
Compound Treatment: Treat the spheroids with a range of maytansinoid concentrations for 72 hours to 14 days, with periodic re-dosing.[3]
-
Viability Assessment: Assess cell viability using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.[16]
-
High-Content Analysis (Optional): For mechanistic insights, stain spheroids with fluorescent dyes to assess parameters like mitochondrial health (e.g., MitoTracker), apoptosis (e.g., Caspase-3/7 activity), and cell death (e.g., Ethidium Homodimer-1).[17]
-
Imaging and Analysis: Acquire z-stack images using a confocal microscope and analyze the 3D reconstructions to quantify the different toxicity markers.[17]
Signaling Pathways and Experimental Workflows
Maytansinoid-Induced Apoptosis in Neurons
Maytansinoid-induced neurotoxicity is linked to the disruption of microtubule dynamics, leading to the activation of the intrinsic apoptotic pathway. This involves the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization, and caspase activation.[18][19][20]
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
- 5. Hepatotoxicity with antibody maytansinoid conjugates: A review of preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 8. Incidence of antibody–drug conjugate-related hepatotoxicity in breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression [frontiersin.org]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vis Network | Data | DOT edge styles [visjs.github.io]
- 16. researchgate.net [researchgate.net]
- 17. Node, Edge and Graph Attributes [emden.github.io]
- 18. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-apoptotic BCL-2 family proteins in acute neural injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Chemistry for Maytansinoid B ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Maytansinoid B Antibody-Drug Conjugates (ADCs), with a focus on enhancing linker stability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Maytansinoid ADC is showing significant payload loss during in vitro plasma stability assays. What is the likely cause and how can I address it?
A1: Significant payload loss in plasma is often attributed to the instability of the linker connecting the Maytansinoid drug to the antibody. The primary mechanism of instability for commonly used thiol-maleimide linkages is the retro-Michael reaction . This reaction is a reversible process where the bond between the antibody's cysteine thiol and the maleimide linker breaks, leading to premature drug release.[1][2][3] This deconjugation can result in the transfer of the drug-linker to other circulating proteins like albumin, causing off-target toxicity and reducing the therapeutic index.[1][4]
Troubleshooting Steps:
-
Confirm Deconjugation: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze ADC samples after plasma incubation. This will help quantify the loss of payload and identify different Drug-to-Antibody Ratio (DAR) species over time.[2]
-
Promote Succinimide Ring Hydrolysis: The succinimide ring formed by the maleimide reaction can undergo hydrolysis to form a stable, ring-opened maleamic acid thioether, which is not susceptible to the retro-Michael reaction.[2][5] This can be achieved by:
-
Post-conjugation Incubation: Incubating the ADC at a slightly alkaline pH (e.g., pH 9) can accelerate hydrolysis. However, this must be carefully optimized to avoid impacting the antibody's stability.[2]
-
Use of Self-Hydrolyzing Maleimides: Employing next-generation maleimide derivatives designed for rapid hydrolysis can significantly enhance ADC stability.[2]
-
-
Optimize Linker Chemistry: Consider linkers with increased steric hindrance around the maleimide group, which can improve stability in circulation.[6] Alternatively, explore different conjugation chemistries altogether, such as those forming more stable thioether or sulfone bonds.[7]
Q2: I am observing a high degree of aggregation with my Maytansinoid ADC, especially at higher Drug-to-Antibody Ratios (DAR). What causes this and how can it be mitigated?
A2: ADC aggregation is a common challenge, primarily driven by the increased hydrophobicity of the conjugate.[8][9] Maytansinoid payloads are inherently hydrophobic, and conjugating multiple drug molecules to the antibody surface creates hydrophobic patches that can interact, leading to aggregation.[10][11] This is often more pronounced at higher DAR values.[8][12][13] Aggregation can lead to immunogenicity, poor pharmacokinetics (PK) due to rapid clearance, and loss of product.[8][9][10]
Mitigation Strategies:
-
Optimize DAR: The optimal DAR for Maytansinoid ADCs is typically between 3 and 4.[12][13] Studies have shown that ADCs with a very high DAR (e.g., 9-10) exhibit rapid clearance and accumulate in the liver, leading to decreased efficacy.[12][13][14] Lowering the DAR may be advantageous for some targets to improve the therapeutic index.[15]
-
Incorporate Hydrophilic Linkers: Using linkers that contain hydrophilic spacers, such as polyethylene glycol (PEG) or charged sulfonate groups, can help mask the hydrophobicity of the payload.[16][17][] This can improve solubility, reduce aggregation, and may even help bypass multidrug resistance (MDR) mechanisms.[16][19]
-
Control Conjugation Conditions: Aggregation can be influenced by buffer conditions (pH, salt concentration) during the conjugation process.[10] Performing conjugation with antibodies immobilized on a solid support is an advanced strategy to prevent aggregation by keeping the antibodies physically separated.[10]
-
Site-Specific Conjugation: Traditional lysine or cysteine conjugation can result in a heterogeneous mixture of ADC species. Site-specific conjugation techniques can produce a more homogeneous product with a defined DAR, which often leads to improved stability and a better pharmacokinetic profile.[6]
Q3: My ADC shows good in vitro potency but poor in vivo efficacy. What role could the linker be playing?
A3: A disconnect between in vitro potency and in vivo efficacy often points to suboptimal pharmacokinetics (PK) and biodistribution, where the linker plays a critical role. An ideal linker must be stable enough to prevent premature payload release in circulation but also allow for efficient release inside the target tumor cell.[20][21][]
Potential Linker-Related Issues:
-
Poor Circulatory Stability: As discussed in Q1, if the linker is unstable in plasma, the cytotoxic payload is released systemically before the ADC can reach the tumor, leading to off-target toxicity and a lack of efficacy.[6][20]
-
Inefficient Payload Release: If a cleavable linker is used, its release mechanism must be compatible with the tumor microenvironment or intracellular conditions. For example, protease-cleavable linkers (e.g., Val-Cit) rely on enzymes like Cathepsin B, which are upregulated in the lysosomes of tumor cells.[6][23] If the target cell does not efficiently process the ADC through the lysosomal pathway or has low expression of the required enzyme, the payload will not be released effectively.
-
Rapid Clearance of High-DAR Species: Highly hydrophobic, high-DAR ADCs can be rapidly cleared from circulation, primarily by the liver, preventing a sufficient concentration of the ADC from reaching the tumor.[12][13]
-
Metabolite Activity: For non-cleavable linkers, the antibody must be fully degraded in the lysosome to release the payload attached to an amino acid. The resulting charged metabolite may have altered cell permeability or be a substrate for efflux pumps, affecting its ultimate efficacy.[6]
To diagnose the issue, conduct in vivo PK studies to measure the concentration of both the total antibody and the intact, conjugated ADC over time. This can help determine if the ADC is being cleared too quickly or if it is deconjugating in circulation.[24]
Data Presentation: Impact of Linker and DAR
Quantitative data from literature is summarized below to illustrate key optimization parameters for Maytansinoid ADCs.
Table 1: Effect of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Pharmacokinetics (PK)
| Average DAR | Clearance Rate | Liver Accumulation (%ID/g) | Efficacy/Tolerability | Reference |
|---|---|---|---|---|
| ~2 - 6 | Comparable, slower clearance | 7 - 10% | Better therapeutic index | [12][13] |
| ~9 - 10 | Rapid clearance | 24 - 28% | Decreased efficacy and tolerability |[12][13][14] |
Table 2: Comparison of Common Linker Chemistries
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations | Reference |
|---|---|---|---|---|
| SMCC (Non-cleavable) | Proteolytic degradation of Ab | High | Requires full lysosomal degradation of the antibody.[6] The resulting charged metabolite may have altered cell permeability. | [6][16] |
| SPDB (Cleavable) | Disulfide reduction | Moderate | Susceptible to exchange with circulating thiols (e.g., glutathione), leading to premature release. Stability can be enhanced by steric hindrance. | [6][] |
| Val-Cit (Cleavable) | Protease (Cathepsin B) | High | Highly stable in plasma; relies on lysosomal proteases for cleavage.[4][23] Efficacy depends on protease expression in the tumor. | [4] |
| Hydrolyzable Maleimide | Thiol addition followed by hydrolysis | Very High | Designed to rapidly form a stable, non-reversible bond, preventing retro-Michael deconjugation. |[2][5] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the test ADC at a final concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[4]
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[4]
-
Immediately stop the reaction by freezing the samples at -80°C.
-
Analyze the samples to quantify the concentration of total antibody and intact, conjugated ADC.
-
Quantification by ELISA: Use two separate ELISA setups. One captures the total antibody (regardless of conjugation status), and the other uses an anti-Maytansinoid antibody to specifically capture the conjugated ADC. The difference between total and conjugated antibody concentrations indicates the amount of deconjugation.[24]
-
Quantification by LC-MS: For a more detailed analysis, use immuno-affinity capture to isolate the ADC from the plasma matrix, followed by LC-MS analysis to measure the different DAR species and quantify free payload.[2][25]
Protocol 2: Determination of Average DAR by HIC-HPLC
Objective: To determine the average Drug-to-Antibody Ratio (DAR) and the distribution of different drug-loaded species in a purified ADC sample.
Methodology:
-
Instrumentation: Use a biocompatible HPLC system equipped with a Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR).[26][27]
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[27]
-
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, 4, 6, 8), as the conjugation of hydrophobic maytansinoid molecules increases the overall hydrophobicity of the ADC.[26][27][28]
-
Calculation: Calculate the weighted average DAR using the peak areas for each species, as shown in the equation below.[28]
-
Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area)
-
Where 'n' is the number of drugs conjugated for that species (0, 2, 4, etc.).
-
Visualizations
Caption: Troubleshooting workflow for Maytansinoid ADC instability.
Caption: Common linker cleavage mechanisms inside a target cell.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abzena.com [abzena.com]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 25. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Bypassing Multidrug Resistance (MDR1) with Hydrophilic Linkers for Maytansinoid B Conjugates
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome multidrug resistance (MDR1) in cancer cells using Maytansinoid B-based antibody-drug conjugates (ADCs) with hydrophilic linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which hydrophilic linkers help bypass MDR1-mediated resistance to this compound ADCs?
A1: The primary mechanism is based on the substrate specificity of the MDR1 efflux pump (also known as P-glycoprotein or P-gp)[1][2]. Most substrates for MDR1 are hydrophobic compounds[2]. Maytansinoids, including their derivatives like DM1, are known substrates of MDR1[1][]. When a this compound-ADC with a traditional non-polar linker is internalized by a cancer cell, the resulting cytotoxic metabolite is hydrophobic and can be actively pumped out of the cell by MDR1, reducing its efficacy[1][2]. By using a hydrophilic linker, such as one containing a polyethylene glycol (PEG) chain, the metabolite generated after lysosomal degradation of the ADC is more hydrophilic[1][2][4]. This hydrophilic metabolite is a poor substrate for the MDR1 pump, leading to its accumulation within the cancer cell, thereby restoring cytotoxic activity[1][2][][4].
Q2: How does the choice of a hydrophilic linker affect the overall properties of the ADC?
A2: The incorporation of hydrophilic linkers can offer several advantages beyond bypassing MDR1. These include:
-
Improved Solubility and Reduced Aggregation: Hydrophobic payloads can induce aggregation of ADCs, which can compromise their efficacy and safety[][6]. Hydrophilic linkers can create a hydration shell around the ADC, improving its solubility and preventing aggregation[][6].
-
Enhanced Pharmacokinetics: The hydrophilic nature of the linker can shield the ADC from premature clearance, leading to a longer circulation half-life and potentially increased tumor accumulation[].
-
Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without causing significant aggregation, which can be a limiting factor with hydrophobic linkers[][6].
Q3: What are some common hydrophilic linkers used for this compound conjugates?
A3: A commonly cited and effective hydrophilic linker for maytansinoid conjugates is PEG4Mal (maleimidyl-based polyethylene glycol)[1][2][4]. Other hydrophilic linkers include those containing sulfonate groups or other PEG derivatives[][6]. The choice of linker depends on the specific antibody, payload, and desired properties of the ADC.
Q4: Can using a hydrophilic linker completely eliminate MDR1-mediated resistance?
A4: While hydrophilic linkers have been shown to significantly bypass MDR1-mediated resistance, the extent of this effect can depend on the specific cell line, the level of MDR1 expression, and the overall properties of the ADC. It is a powerful strategy to mitigate resistance, but other resistance mechanisms can also exist or develop in cancer cells[7][8].
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
| Problem/Symptom | Possible Cause(s) | Suggested Solution(s) |
| ADC with hydrophilic linker shows lower than expected potency in MDR1-expressing cells. | 1. Suboptimal Drug-to-Antibody Ratio (DAR): An insufficient number of maytansinoid molecules per antibody may lead to reduced cytotoxicity. 2. Linker Instability: Premature cleavage of the linker in the culture medium can release the payload before it reaches the target cells, leading to off-target toxicity and reduced efficacy. 3. Inefficient Internalization: The ADC may not be efficiently internalized by the target cells. 4. Very High MDR1 Expression: In cells with extremely high levels of MDR1 expression, some residual efflux of the hydrophilic metabolite might still occur. | 1. Optimize Conjugation Chemistry: Adjust the conjugation reaction conditions to achieve a higher DAR. Characterize the DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. 2. Assess Linker Stability: Perform stability studies of the ADC in plasma or cell culture medium to ensure the linker is stable. Consider alternative hydrophilic linkers with improved stability profiles. 3. Confirm Target Antigen Expression and Internalization: Verify the expression of the target antigen on the cell surface using flow cytometry. Perform an internalization assay to confirm that the ADC is being taken up by the cells. 4. Use MDR1 Inhibitors as a Control: Include a known MDR1 inhibitor (e.g., verapamil or cyclosporin A) in your cytotoxicity assay. A significant increase in potency in the presence of the inhibitor would confirm that MDR1 is still a contributing factor. |
| High batch-to-batch variability in ADC performance. | 1. Inconsistent DAR: Variations in the conjugation process can lead to different DARs between batches. 2. ADC Aggregation: The ADC may be aggregating, leading to inconsistent results. 3. Cell Line Instability: The MDR1 expression level in the cell line may be unstable over time and with increasing passage number. | 1. Standardize Conjugation Protocol: Tightly control all parameters of the conjugation reaction, including antibody and linker concentrations, pH, temperature, and reaction time. 2. Monitor Aggregation: Use Size Exclusion Chromatography (SEC) to monitor the presence of aggregates in each batch. If aggregation is an issue, consider optimizing the formulation buffer (e.g., pH, excipients). 3. Monitor MDR1 Expression: Regularly check the MDR1 expression level of your cell line using flow cytometry or qPCR. Maintain a low-passage cell bank. |
| In vivo xenograft study shows poor tumor growth inhibition despite good in vitro potency. | 1. Poor Pharmacokinetics (PK) of the ADC: The ADC may be clearing too rapidly from circulation. 2. Limited Tumor Penetration: The large size of the ADC may hinder its ability to penetrate dense solid tumors. 3. Instability of the Xenograft Model: The tumor model may not be stable or may have variable growth rates. | 1. Conduct a PK Study: Perform a pharmacokinetic study in mice to determine the half-life and clearance of the ADC. 2. Immunohistochemistry (IHC): Analyze tumor sections using IHC to assess the distribution of the ADC within the tumor. 3. Optimize Xenograft Model: Ensure consistent tumor implantation and monitor tumor growth closely. Use a sufficient number of animals per group to account for biological variability. |
Quantitative Data Summary
The following tables summarize representative data comparing the efficacy of this compound (as DM1) ADCs with a hydrophilic linker (PEG4Mal) versus a non-polar linker (SMCC) in MDR1-expressing and non-expressing cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | MDR1 Expression | ADC Linker | IC50 (ng/mL conjugated DM1) | Fold-Resistance (vs. Non-MDR1 cells) |
| COLO 205 | Low | SMCC | 0.5 | 1 |
| COLO 205 | Low | PEG4Mal | 0.6 | 1 |
| HCT-15 | High | SMCC | 30 | 60 |
| HCT-15 | High | PEG4Mal | 1.5 | 2.5 |
| COLO 205MDR | High | SMCC | >1000 | >2000 |
| COLO 205MDR | High | PEG4Mal | 10 | 16.7 |
Data synthesized from published studies for illustrative purposes.[1]
Table 2: In Vivo Efficacy in Xenograft Models (Tumor Growth Inhibition)
| Xenograft Model | MDR1 Expression | ADC Linker | Dose (µg/kg conjugated DM1) | Tumor Growth Inhibition (%) |
| COLO 205 | Low | SMCC | 340 | >95% |
| COLO 205 | Low | PEG4Mal | 340 | >95% |
| HCT-15 | High | SMCC | 680 | ~20% |
| HCT-15 | High | PEG4Mal | 340 | ~80% |
| COLO 205MDR | High | SMCC | 680 | No significant inhibition |
| COLO 205MDR | High | PEG4Mal | 340 | Complete tumor regression |
Data synthesized from published studies for illustrative purposes.[1]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to assess the cytotoxicity of this compound ADCs against adherent cancer cells with varying MDR1 expression.
Materials:
-
MDR1-expressing cell line (e.g., HCT-15, COLO 205MDR) and a corresponding low-MDR1 expressing or parental cell line (e.g., COLO 205).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound ADCs (with hydrophilic and non-polar linkers).
-
MDR1 inhibitor (e.g., 1 µM Cyclosporin A) as a control.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
96-well flat-bottom cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Count the cells and adjust the concentration to 1 x 105 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a negative control.
-
For MDR1 inhibitor control groups, pre-incubate the cells with medium containing the inhibitor for 1 hour before adding the ADC dilutions (also containing the inhibitor).
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Rhodamine 123 Efflux Assay for MDR1 Function
This assay measures the function of the MDR1 efflux pump by monitoring the retention of the fluorescent substrate Rhodamine 123.
Materials:
-
MDR1-expressing and non-expressing cells.
-
Complete cell culture medium.
-
Rhodamine 123 (1 mg/mL stock in DMSO).
-
MDR1 inhibitor (e.g., 10 µM Verapamil).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells, then resuspend them in complete medium at a concentration of 1 x 106 cells/mL.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL.
-
For inhibitor controls, add the MDR1 inhibitor to a separate tube of cells 30 minutes prior to adding Rhodamine 123.
-
Incubate all tubes at 37°C for 30-60 minutes in the dark.
-
-
Efflux:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed complete medium (with and without the MDR1 inhibitor for the respective samples).
-
Incubate at 37°C for 1-2 hours to allow for efflux.
-
-
Flow Cytometry Analysis:
-
After the efflux period, place the cells on ice to stop the efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at ~530 nm).
-
Compare the mean fluorescence intensity (MFI) of the different samples. Lower MFI in MDR1-expressing cells compared to non-expressing cells or inhibitor-treated cells indicates active MDR1-mediated efflux.
-
Protocol 3: In Vivo Efficacy Study in Xenograft Models
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound ADCs in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice).
-
MDR1-expressing and non-expressing tumor cells.
-
Matrigel (optional).
-
This compound ADCs and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Harvest tumor cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel.
-
Inject approximately 5-10 x 106 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADCs (e.g., via intravenous injection) according to the planned dosing schedule and concentration. The control group should receive the vehicle.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is an indicator of toxicity.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a maximum allowed size, or at a predetermined time point.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, IHC).
-
Plot the mean tumor volume for each group over time to visualize the treatment effect. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Visualizations
Caption: Mechanism of bypassing MDR1 with a hydrophilic linker ADC.
Caption: Workflow for evaluating hydrophilic linker ADCs against MDR1.
Caption: A logical workflow for troubleshooting poor ADC potency.
References
- 1. Current progress and remaining challenges of peptide–drug conjugates (PDCs): next generation of antibody-drug conjugates (ADCs)? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 4. biopharminternational.com [biopharminternational.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
Technical Support Center: Managing Off-Target Effects of Maytansinoid B Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of Maytansinoid B conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with maytansinoid conjugates?
A1: The primary mechanisms of off-target toxicity for maytansinoid conjugates, such as antibody-drug conjugates (ADCs), stem from the potent cytotoxicity of the maytansinoid payload. Key mechanisms include:
-
Premature Payload Release: The maytansinoid payload can be released into systemic circulation before the conjugate reaches the target tumor cells. This can be due to linker instability.[1][2]
-
Nonspecific Uptake: The intact ADC can be taken up by normal, non-target cells, particularly in the liver, through receptors like FcγRs and mannose receptors.[3]
-
Payload-Dependent Toxicity: Maytansinoid payloads (e.g., DM1 and DM4) can exhibit inherent toxicity to certain tissues. For instance, they can bind to cytoskeleton-associated protein 5 (CKAP5) on hepatocytes, leading to liver toxicity independent of the antibody's target.[1][4]
-
Bystander Effect: While beneficial for killing antigen-negative tumor cells near the target cells, the diffusion of membrane-permeable maytansinoid payloads after their release within the tumor microenvironment can also damage adjacent healthy cells.[2][3]
Q2: What are the most common off-target toxicities observed with maytansinoid conjugates?
A2: Early clinical trials with maytansinoids revealed significant side effects, which are still a concern with their conjugated forms.[5] The most commonly reported dose-limiting toxicities include:
-
Hepatotoxicity: Liver toxicity is a major concern and has been observed with both DM1 and DM4-conjugated ADCs.[1][4] This can manifest as elevated liver enzymes (ALT and AST).[4]
-
Neurotoxicity: This was a significant side effect in early trials of unconjugated maytansinoids.[5]
-
Ocular Toxicity: This is particularly associated with DM4-containing ADCs.[1][4]
-
Thrombocytopenia and Neutropenia: These hematological toxicities are more commonly associated with DM1-conjugated ADCs.[4]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence off-target effects?
A3: The Drug-to-Antibody Ratio (DAR), which is the average number of payload molecules conjugated to a single antibody, is a critical parameter. A higher DAR increases the potency of the ADC but can also lead to greater off-target toxicity. ADCs with higher DAR values have been shown to have faster systemic clearance and a narrower therapeutic index.[3] For maytansinoid conjugates, a DAR of 2-4 is often found to provide the best balance between efficacy and tolerability.[6]
Troubleshooting Guides
Issue 1: High In Vitro Cytotoxicity in Antigen-Negative Cell Lines
| Potential Cause | Troubleshooting Steps |
| Free Maytansinoid in ADC Preparation | 1. Ensure complete removal of unconjugated maytansinoid and other small molecule impurities after the conjugation reaction.[7] 2. Use purification methods like size exclusion chromatography (SEC) or dialysis. 3. Quantify the amount of free drug in the final preparation using techniques like HPLC. |
| Linker Instability in Culture Medium | 1. Evaluate the stability of the linker in the cell culture medium over the time course of the experiment. 2. Consider using a more stable linker, such as a non-cleavable linker (e.g., SMCC) if the bystander effect is not required.[3] |
| Nonspecific Uptake of the ADC | 1. Use a control ADC with the same payload and linker but an irrelevant antibody to determine the level of non-specific uptake and cytotoxicity. 2. If nonspecific uptake is high, consider engineering the antibody's Fc region to reduce binding to Fc receptors on non-target cells. |
Issue 2: Poor In Vivo Tolerability (e.g., rapid weight loss, signs of distress in animal models)
| Potential Cause | Troubleshooting Steps |
| High DAR | 1. Synthesize conjugates with a lower DAR (e.g., 2 instead of 4) and compare their tolerability and efficacy in vivo.[3][6] 2. A lower DAR often leads to improved pharmacokinetics and a better safety profile.[3] |
| Premature Payload Release in Circulation | 1. Linker Modification: Switch from a readily cleavable linker to one with higher stability in plasma. For disulfide linkers, increasing the steric hindrance near the disulfide bond can enhance stability.[2] 2. "Inverse Targeting" Strategy: Co-administer a payload-binding selectivity enhancer, such as an anti-maytansinoid single-domain antibody (sdAb). This can neutralize prematurely released payload in the circulation.[1][8] |
| Payload-Specific Toxicity | 1. If hepatotoxicity is observed, it may be due to the maytansinoid binding to CKAP5 on hepatocytes.[1][4] This is an inherent property of the payload. 2. Mitigation strategies focus on limiting exposure of healthy tissues, as described in the points above (optimizing DAR and linker stability). |
Issue 3: Inconsistent or Low Yields During Conjugation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions (pH) | 1. Optimize the pH of the conjugation reaction. For instance, conjugation with SMCC-DM1 has been shown to have different efficiencies at pH 6 versus pH 8.[7] 2. Perform small-scale test conjugations at various pH levels to determine the optimal condition for your specific antibody. |
| Antibody Properties (e.g., murine IgG) | 1. Murine antibodies can sometimes exhibit lower yields and a higher tendency to aggregate during maytansinoid conjugation compared to human antibodies.[7] 2. Screen a panel of different antibodies if possible, as compatibility with conjugation chemistry can vary.[7] |
| Linker-Payload Reagent Quality | 1. Ensure the quality and purity of the linker-payload derivative (e.g., SMCC-DM1). 2. Use fresh reagents and store them under the recommended conditions to prevent degradation. |
Quantitative Data Summary
Table 1: Effect of "Inverse Targeting" on ADC Tolerability
| Treatment Group | Mean Weight Loss at Nadir (%) | Statistical Significance (p-value) |
| 7E7-DM4 ADC + Saline | 7.9 ± 3 | <0.05 |
| 7E7-DM4 ADC + Anti-DM4 sdAb | 3.8 ± 1.3 | <0.05 |
Data from a study assessing the co-administration of an anti-CD123 DM4-conjugated ADC (7E7-DM4) with an anti-DM4 single-domain antibody (sdAb) in mice. The co-administration of the sdAb significantly reduced ADC-induced weight loss.[1][8]
Table 2: Predicted Impact of Anti-Payload sdAb on Free Payload Plasma Concentrations
| Pharmacokinetic Parameter | Predicted Decrease with Co-administered sdAb (%) |
| DM4 Plasma AUC | 46 |
| S-methyl-DM4 Plasma AUC | 61 |
Based on a model simulating the co-administration of an anti-maytansinoid sdAb with a DM4-ADC. The model predicts a significant reduction in the systemic exposure (Area Under the Curve - AUC) to the free payload (DM4) and its metabolite.[1]
Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assay to Assess Off-Target Effects
-
Cell Plating: Seed both antigen-positive (target) and antigen-negative (off-target) cells in separate 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the maytansinoid conjugate, a relevant isotype control ADC, and free maytansinoid drug in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the diluted ADC, control ADC, or free drug solutions. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for a period that is relevant to the ADC's mechanism of action (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as a tetrazolium-based assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and calculate the IC50 (half-maximal inhibitory concentration) for both target and off-target cell lines. A large difference in IC50 values indicates good target specificity.
Protocol 2: Microscale Antibody-Maytansinoid Conjugation for Screening
This protocol is adapted for screening purposes and allows for the testing of multiple antibodies with small sample amounts.[7]
-
Antibody Preparation: Buffer exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 6-8). Adjust the antibody concentration to approximately 1 mg/mL.
-
Partial Reduction (for Cysteine Conjugation): If using a linker that reacts with thiols (e.g., maleimide), partially reduce the antibody's interchain disulfides using a reducing agent like TCEP. The amount of TCEP will determine the final DAR.
-
Linker-Payload Reaction: Add the maytansinoid-linker reagent (e.g., SMCC-DM1 for lysine conjugation, or a maleimide-functionalized maytansinoid for cysteine conjugation) to the antibody solution. The molar excess of the reagent will influence the DAR.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 2-4 hours).
-
Purification: Purify the resulting ADC from excess linker-payload and other reaction components. For microscale, this can be efficiently done using 96-well plates with ultrafiltration membranes.[7] Perform several wash cycles with the formulation buffer.
-
Characterization: Analyze the purified ADC. Determine the protein concentration (e.g., by UV-Vis spectroscopy), percentage of monomer (by SEC-HPLC), and the average DAR (e.g., by hydrophobic interaction chromatography or mass spectrometry).
Visualizations
Caption: Mechanism of maytansinoid-induced mitotic arrest and apoptosis.
Caption: Experimental workflow for troubleshooting off-target toxicity.
Caption: Relationship between causes and mitigation strategies.
References
- 1. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility and stability of Maytansinoid B formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility and stability of Maytansinoid B formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the formulation of this compound?
A1: The primary challenges in formulating this compound are its poor aqueous solubility and potential instability.[1] Maytansinoids are highly hydrophobic, which can lead to precipitation in aqueous media and complicates the development of intravenous formulations.[] Furthermore, their complex structure can be susceptible to degradation under certain pH and temperature conditions.[3][4]
Q2: What are the common strategies to enhance the solubility of this compound?
A2: Several strategies can be employed to improve the solubility of this compound:
-
Co-solvents: Utilizing organic solvents such as DMSO, ethanol, and dimethylformamide (DMF) in which this compound is more soluble.[5] For formulations, these are often combined with surfactants and other excipients like PEG300 and Tween-80.[6]
-
Cyclodextrins: Encapsulating this compound within cyclodextrin molecules, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can enhance its aqueous solubility.[6][7]
-
Nanotechnology: Formulating this compound into nanocarriers like liposomes or polymer nanoparticles can improve its solubility and delivery.[1][]
-
Chemical Modification: Derivatizing the maytansinoid structure can improve solubility and stability, a common approach in the development of antibody-drug conjugates (ADCs).[1]
Q3: How is this compound typically used in drug development?
A3: this compound and its derivatives are most prominently used as cytotoxic payloads in antibody-drug conjugates (ADCs).[1][6] In an ADC, the maytansinoid is attached to a monoclonal antibody via a linker. This allows for targeted delivery of the potent cytotoxic agent to cancer cells expressing a specific antigen, thereby increasing efficacy and reducing systemic toxicity.[1][8]
Q4: What is the mechanism of action of this compound?
A4: Maytansinoids are potent anti-mitotic agents that inhibit tubulin polymerization, a critical process for microtubule formation. By binding to tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis (programmed cell death).[6][9]
Troubleshooting Guide
Issue 1: Precipitation of this compound is observed when preparing an aqueous solution.
-
Question: I am trying to dissolve this compound in an aqueous buffer for my experiment, but it keeps precipitating. What can I do?
-
Answer: This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Prepare a Stock Solution: First, dissolve the this compound in an organic solvent like DMSO, DMF, or ethanol to create a concentrated stock solution.[5] Ensure the solid is fully dissolved, using sonication if necessary.[6]
-
Gradual Dilution: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Use of Surfactants: Consider including a non-ionic surfactant, such as Tween-80 or Polysorbate 80, in your final formulation to improve solubility and prevent aggregation.[6]
-
Check Final Concentration: Ensure that the final concentration of the organic solvent in your aqueous solution is low enough to be compatible with your experimental system (e.g., <1% for cell-based assays).
-
Issue 2: Inconsistent results in cell-based assays with this compound.
-
Question: I am seeing high variability in the cytotoxicity of my this compound formulation in my cell culture experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to the formulation's stability and handling:
-
Solution Instability: Aqueous solutions of maytansinoids may not be stable for extended periods. It is recommended to prepare fresh dilutions from a stock solution for each experiment.[5]
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to plastic surfaces of labware (e.g., tubes, pipette tips, plates). This can reduce the actual concentration of the compound in your assay. Consider using low-adhesion plastics or pre-rinsing materials with the vehicle solution.
-
pH and Temperature Sensitivity: The stability of this compound can be influenced by the pH and temperature of the culture medium.[10][11] Ensure that the pH of your medium is stable and that the compound is not exposed to high temperatures for prolonged periods.
-
Light Sensitivity: Protect your this compound solutions from light, as some complex molecules can be light-sensitive.
-
Issue 3: Difficulty in achieving a high concentration of this compound in a formulation.
-
Question: I need to prepare a more concentrated formulation of this compound for my in vivo studies, but I am limited by its solubility. What formulation strategies can I explore?
-
Answer: For higher concentration formulations, you may need to explore more advanced strategies beyond simple co-solvents:
-
Co-solvent Systems: A combination of solvents and excipients can be effective. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to achieve a solubility of at least 2.5 mg/mL.[6]
-
Cyclodextrin-based Formulations: Using a cyclodextrin like SBE-β-CD can significantly increase aqueous solubility. A formulation with 10% DMSO and 90% (20% SBE-β-CD in saline) has also achieved a solubility of ≥ 2.5 mg/mL.[6]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can allow for higher drug loading and improved stability in aqueous environments.[]
-
Quantitative Data Summary
Table 1: Solubility of Maytansinoid Derivatives in Various Solvents
| Maytansinoid Derivative | Solvent | Solubility |
| Mertansine (DM1) | Ethanol | ~0.25 mg/mL |
| DMSO | ~20 mg/mL | |
| DMF | ~33 mg/mL | |
| 1:30 DMF:PBS (pH 7.2) | ~0.03 mg/mL | |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
Data compiled from multiple sources.[5][6]
Table 2: Factors Influencing the Stability of Maytansinoid Formulations
| Parameter | Effect on Stability | Recommendations |
| pH | Maytansinoids can be susceptible to degradation at acidic or alkaline pH. Optimal stability is often found near neutral pH.[11] | Maintain pH in the range of 6.0-7.5 for aqueous formulations. Use appropriate buffer systems. |
| Temperature | Higher temperatures can accelerate degradation.[10] | Store stock solutions at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles. |
| Linker Chemistry (for ADCs) | The type of linker (cleavable vs. non-cleavable) significantly impacts the stability and release of the maytansinoid.[12] | Select a linker chemistry that ensures stability in circulation and efficient cleavage at the target site. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure: a. Weigh the desired amount of this compound powder in a microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). c. Vortex the tube vigorously for 1-2 minutes. d. If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[6] e. Visually inspect the solution to ensure it is clear and free of particulates. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Method for Assessing this compound Stability by RP-HPLC
-
Objective: To determine the degradation of this compound under specific stress conditions (e.g., pH, temperature).
-
Materials: this compound formulation, appropriate buffers of different pH values, temperature-controlled incubator, HPLC system with a C18 column and UV detector.
-
Procedure: a. Prepare samples of the this compound formulation in the different buffer conditions to be tested. b. Take an initial sample (t=0) from each condition and analyze by RP-HPLC to determine the initial peak area of the intact this compound. c. Incubate the remaining samples under the specified temperature conditions. d. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each sample. e. Analyze the aliquots by RP-HPLC. The mobile phase and gradient will need to be optimized to resolve the parent this compound from its degradation products. f. Monitor the decrease in the peak area of the intact this compound over time to determine the degradation rate. The appearance of new peaks can indicate the formation of degradation products.[3][4]
Visual Guides
Caption: Workflow for this compound formulation and analysis.
Caption: Strategies to improve this compound solubility.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Tumor-Specific Delivery of Maytansinoid B Payloads
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to navigate the complexities of developing and optimizing Antibody-Drug Conjugates (ADCs) with Maytansinoid B payloads.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering Maytansinoid payloads to tumors?
A1: Despite their potent anti-cancer activity, Maytansinoids face several delivery challenges. These include poor water solubility, rapid elimination from the body, and non-specific toxicity to healthy tissues.[1] Early clinical trials with free maytansinoids were often halted due to severe side effects like neurotoxicity and hepatotoxicity.[1][2] The development of Antibody-Drug Conjugates (ADCs) aims to overcome these issues by using a monoclonal antibody to selectively deliver the maytansinoid payload directly to cancer cells.[1][3]
Q2: What are the core components of a Maytansinoid ADC?
A2: A Maytansinoid ADC consists of three primary components:
-
A monoclonal antibody (mAb): This provides specificity by binding to a particular antigen expressed on the surface of cancer cells.[3]
-
A Maytansinoid payload: Typically a derivative like DM1 (Mertansine) or DM4 (Ravtansine), which are highly potent cytotoxic agents that inhibit microtubule polymerization.[1][4]
-
A chemical linker: This connects the payload to the antibody. The linker must be stable in circulation to prevent premature drug release but allow for payload release inside the target cell.[1][5]
Q3: What is the difference between cleavable and non-cleavable linkers?
A3: The type of linker dictates how the maytansinoid payload is released inside the cancer cell.
-
Cleavable Linkers: These are designed to be broken down by specific conditions within the tumor microenvironment or inside the cell, such as low pH in endosomes, high glutathione concentrations, or the presence of specific enzymes like cathepsins.[1] Common types include disulfide and peptide linkers.[1][5]
-
Non-cleavable Linkers: These linkers, such as thioether-based linkers (e.g., SMCC), are more stable and rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue (e.g., lysine).[1][6]
Q4: What is the "bystander effect" and is it beneficial?
A4: The bystander effect occurs when the cytotoxic payload released from a targeted cancer cell diffuses out and kills neighboring tumor cells, including those that may not express the target antigen.[7] This is particularly important for treating heterogeneous tumors.[6][7] For this to occur, the released payload metabolite must be membrane-permeable.[7][8] Studies have shown that maytansinoid ADCs capable of inducing a bystander effect can be significantly more efficacious in tumor xenograft models.[7][9]
Troubleshooting Guides
Issue 1: High Off-Target Toxicity in Preclinical Models
Q: My Maytansinoid ADC is showing significant toxicity in healthy tissues (e.g., liver, hematopoietic system) in my animal model. What are the potential causes and how can I troubleshoot this?
A: High off-target toxicity is a common hurdle, often stemming from the premature release of the cytotoxic payload in systemic circulation.[10][11] Only a very small percentage (around 0.1%) of the administered ADC dose typically accumulates at the tumor site.[3]
Potential Causes & Solutions:
-
Linker Instability: The linker may be unstable in the bloodstream, leading to deconjugation.
-
Troubleshooting:
-
Assess Linker Stability: Conduct plasma stability assays to quantify payload release over time.[12]
-
Re-evaluate Linker Chemistry: If using a cleavable linker (e.g., disulfide), consider its steric hindrance. More sterically hindered disulfide linkers tend to be more stable.[12] For example, the SMCC linker, which forms a stable thioether bond, is considered non-cleavable and shows less premature release compared to some cleavable options.[6][13]
-
Consider Hydrophilic Linkers: Incorporating polyethylene glycol (PEG) into the linker can improve solubility and stability, potentially reducing aggregation and off-target uptake.[14]
-
-
-
Non-Specific Uptake: The ADC might be taken up by healthy cells.
-
Troubleshooting:
-
Fc Receptor Binding: Non-specific uptake can be mediated by Fc receptors on healthy cells. Consider engineering the Fc region of the antibody to reduce this binding.
-
Mannose Receptor Uptake: Agalactosylated glycans on the antibody can interact with mannose receptors on hepatic and immune cells, leading to uptake and toxicity.[15] Glycoengineering the antibody to ensure consistent and optimal glycosylation patterns can mitigate this.
-
Payload-Mediated Uptake: The maytansinoid payload itself can mediate uptake. For instance, T-DM1 can bind to CKAP5 on hepatocytes, contributing to liver toxicity.[16] Masking the payload until it reaches the target cell is an advanced strategy to reduce this effect.[16]
-
-
-
High Drug-to-Antibody Ratio (DAR):
-
Troubleshooting: ADCs with a high DAR (e.g., >6) can exhibit faster plasma clearance and lower tolerability.[17]
-
Optimize Conjugation: Refine the conjugation protocol to achieve a lower, more homogeneous DAR (typically 2-4). Site-specific conjugation methods can produce more uniform ADCs compared to traditional lysine conjugation.[18]
-
Characterize DAR: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to accurately determine the DAR and distribution of drug species.[19][20]
-
-
Logic Diagram: Troubleshooting Off-Target Toxicity
Caption: A decision tree for troubleshooting high off-target toxicity.
Issue 2: Poor Anti-Tumor Efficacy in Xenograft Models
Q: My Maytansinoid ADC binds to the target antigen and is potent in vitro, but it shows limited efficacy in vivo. What could be wrong?
A: A discrepancy between in vitro potency and in vivo efficacy is a frequent challenge in ADC development.
Potential Causes & Solutions:
-
Poor Tumor Penetration: The large size of ADCs (~150 kDa) can limit their ability to penetrate dense solid tumors. The "binding site barrier" effect, where high-affinity ADCs bind strongly to the first layer of tumor cells, can also prevent deeper distribution.[7][21]
-
Troubleshooting:
-
Co-administration Strategy: Co-dosing the ADC with a fixed amount of the unconjugated (or "naked") antibody can improve the ADC's tumor penetration and distribution, leading to better efficacy.[21][22] This approach effectively lowers the overall DAR in the tumor without altering the ADC itself.[22]
-
Affinity Optimization: While counterintuitive, an antibody with slightly lower affinity might achieve better tumor penetration than a very high-affinity one.
-
-
-
Multidrug Resistance (MDR): Tumor cells can overexpress efflux pumps like MDR1 (P-glycoprotein), which actively pump the maytansinoid metabolites out of the cell, conferring resistance.[23]
-
Troubleshooting:
-
Linker Modification: The hydrophobicity of the released metabolite influences its susceptibility to MDR1 efflux. Using a more hydrophilic linker (e.g., PEG4Mal) can generate a more hydrophilic metabolite that is a poorer substrate for MDR1, thereby bypassing this resistance mechanism.[23]
-
Assess MDR1 Expression: Check if your in vivo tumor model expresses high levels of MDR1. If so, results may not be translatable to MDR1-negative tumors.
-
-
-
Inefficient Internalization or Payload Release: The ADC may bind to the cell surface but not be efficiently internalized, or once internalized, the payload may not be released effectively.
-
Troubleshooting:
-
Antibody Selection: Screen multiple antibody clones targeting the same antigen. Different clones can have vastly different internalization rates.
-
Metabolite Analysis: Analyze the intracellular metabolites to confirm the linker is being cleaved as expected and the active payload is being released.[8] Lysosomal inhibitors like Bafilomycin A1 can be used in vitro to confirm that payload release is dependent on lysosomal processing.[8]
-
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Maytansinoids Against MDR1-Expressing Cells
This table shows how the MDR1 inhibitor Cyclosporin A (cycA) enhances the cytotoxicity of maytansinoids in cell lines that express the MDR1 efflux pump, indicating that these payloads are substrates for MDR1.
| Cell Line | Cytotoxic Agent | IC₅₀ (-cycA) (nmol/L) | IC₅₀ (+cycA) (nmol/L) | Fold Enhancement |
| HCT-15 | Maytansine | Data not specified | Data not specified | ~6-8x |
| UO-31 | Maytansine | Data not specified | Data not specified | ~6-8x |
| HCT-15 | Paclitaxel | Data not specified | Data not specified | ~10x |
| UO-31 | Vinblastine | Data not specified | Data not specified | ~18x |
| Data derived from qualitative descriptions in the cited source.[23] The IC₅₀ is the half-maximal inhibitory concentration. |
Table 2: Pharmacokinetic Parameters of Different ADC Formats
This table compares the clearance of an ADC with a stable, non-cleavable linker to one with a thiol-maleimide linkage, suggesting a slightly faster clearance for the latter, possibly due to some payload loss.[13]
| ADC Construct | Average DAR | Clearance (mL/day/kg) |
| J2898A-(CH₂)₃-DM (Stable Linker) | 3.0 - 3.4 | Slightly slower than SMCC-DM1 |
| J2898A-SMCC-DM1 (Thiol-maleimide) | 3.0 - 3.4 | Slightly faster than (CH₂)₃-DM |
| DAR: Drug-to-Antibody Ratio. Data is presented comparatively as described in the source.[13] |
Experimental Protocols
Protocol 1: Lysine-Based Maytansinoid Conjugation (SMCC-DM1)
This protocol describes a common method for conjugating a thiol-containing maytansinoid derivative (DM1) to the lysine residues of a monoclonal antibody using the SMCC linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
SMCC-DM1 linker-payload.
-
Co-solvent (e.g., DMA or DMSO).
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5-8.0).[19]
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or centrifugal ultrafiltration devices).
Methodology:
-
Antibody Preparation: Dialyze the mAb into the reaction buffer to remove any interfering substances. Adjust the mAb concentration to 5-10 mg/mL.
-
Linker-Payload Preparation: Dissolve the SMCC-DM1 powder in a minimal amount of co-solvent to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Warm the antibody solution to room temperature. b. Add the required molar excess of SMCC-DM1 to the antibody solution while gently stirring. The optimal linker:mAb ratio (typically 5:1 to 10:1) should be determined empirically to achieve the target DAR. c. The final concentration of the co-solvent in the reaction mixture should be kept low (<10% v/v) to prevent antibody denaturation. d. Allow the reaction to proceed for 2-4 hours at room temperature or as optimized.
-
Purification: a. Remove unreacted linker-payload and aggregates from the ADC. b. Size Exclusion Chromatography (SEC): This is the preferred method for stringent purification. Equilibrate an SEC column (e.g., Sephadex G25) with a formulation buffer (e.g., PBS) and load the reaction mixture. Collect the fractions corresponding to the monomeric ADC.[19] c. Centrifugal Ultrafiltration: This method is faster for small-scale reactions. Use a device with an appropriate molecular weight cutoff (e.g., 30 kDa). Wash the ADC repeatedly by concentrating and re-suspending in formulation buffer to remove impurities.[19]
-
Characterization: a. Determine Protein Concentration: Use a UV-Vis spectrophotometer (A280). b. Determine DAR: Use UV-Vis spectrophotometry by measuring absorbance at 252 nm (for maytansinoid) and 280 nm (for antibody) or, more accurately, using Hydrophobic Interaction Chromatography (HIC-HPLC).[19] c. Assess Aggregation: Analyze the final product using SEC-HPLC to determine the percentage of monomer. A successful conjugation should yield >90-95% monomer.[19]
Protocol 2: In Vitro Bystander Killing Assay
This assay determines if the ADC can kill antigen-negative cells when they are co-cultured with antigen-positive cells.[7]
Materials:
-
Antigen-positive cancer cell line.
-
Antigen-negative cancer cell line (ideally from a similar background).
-
Cell-labeling dyes (e.g., CellTracker Green for Ag-positive cells, CellTracker Red for Ag-negative cells).
-
ADC of interest.
-
Control ADC (non-binding or with a non-cleavable linker).
-
Cell culture medium and plates (96-well).
-
Viability assay reagent (e.g., CellTiter-Glo).
Methodology:
-
Cell Labeling: a. Separately label the antigen-positive cells with one fluorescent dye and the antigen-negative cells with another, following the manufacturer's protocol.
-
Co-culture Seeding: a. Seed the labeled cells into 96-well plates at various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100 Ag-positive:Ag-negative). Keep the total cell number per well constant. b. Allow cells to adhere overnight.
-
ADC Treatment: a. Prepare serial dilutions of the ADC in cell culture medium. b. Add the ADC dilutions to the co-culture plates. Include an untreated control. The concentration range should be chosen to selectively kill the antigen-positive cells in monoculture but not the antigen-negative cells.[7]
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis: a. Fluorescence Microscopy: Image the plates to visually assess the killing of both cell populations. b. Flow Cytometry: Harvest the cells and analyze the viability of each population based on their fluorescent labels. c. Luminescence Viability Assay: Measure the total cell viability in each well. A decrease in viability in co-cultures containing a high ratio of antigen-negative cells indicates a bystander effect.
Visualizations
General ADC Mechanism of Action
Caption: The sequential steps of ADC action, from circulation to cell death.
Experimental Workflow for ADC Development
Caption: A standard workflow for the development and evaluation of an ADC.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. adcreview.com [adcreview.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 15. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. imrpress.com [imrpress.com]
- 19. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural Characterization of a Monoclonal Antibody-Maytansinoid Immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Improved Tumor Penetration and Single-Cell Targeting of Antibody Drug Conjugates Increases Anticancer Efficacy and Host Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Technical Support Center: Mitigating Side Effects of Maytansinoid B Treatment
This technical support center is designed for researchers, scientists, and drug development professionals working with Maytansinoid B and its derivatives, particularly in the context of antibody-drug conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on mitigating treatment-associated side effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical guidance in a question-and-answer format to address specific issues you may encounter.
In Vitro Assay Troubleshooting
Question: We are observing inconsistent IC50 values in our in vitro cytotoxicity assays with a this compound-containing ADC. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent IC50 values are a common issue in ADC potency assays. Maytansinoids are highly potent microtubule inhibitors, and their efficacy is dependent on cell division. Therefore, assay conditions must be tightly controlled. Here are key factors to investigate:
-
Cell Line Health and Consistency:
-
Cell Passage Number: Use cells with a low and consistent passage number. High passage numbers can lead to genetic drift, altering antigen expression and drug sensitivity.
-
Cell Confluency: Ensure cells are in the exponential growth phase and not over-confluent at the time of seeding and treatment.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly impact cellular responses.
-
-
ADC Quality and Handling:
-
Aggregation: Maytansinoid ADCs can be prone to aggregation. Visually inspect for precipitates and consider characterization by size-exclusion chromatography (SEC).
-
Stability: The ADC construct may degrade in the assay medium. Perform stability studies to ensure its integrity throughout the experiment.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your ADC stock solution by preparing single-use aliquots.
-
-
Assay Protocol and Reagents:
-
Incubation Time: For microtubule inhibitors like Maytansinoids, a longer incubation time (e.g., 72-96 hours) is often required to allow cells to enter mitosis.
-
Reagent Quality: Ensure all reagents, including cell culture media and assay components (e.g., MTT, CellTiter-Glo®), are of high quality and not expired.
-
Question: Our this compound ADC shows lower than expected potency in vitro, despite high affinity of the unconjugated antibody. What could be the problem?
Answer: Lower than expected potency can stem from several factors related to the ADC's ability to reach its intracellular target.
-
Inefficient Internalization: The ADC must be internalized to release its maytansinoid payload.
-
Target Antigen Internalization Rate: Confirm that your target antigen internalizes upon antibody binding. This can be assessed using techniques like flow cytometry or fluorescence microscopy with a labeled antibody.
-
Epitope Specificity: The epitope to which the antibody binds can influence the rate and efficiency of internalization.
-
-
Inadequate Payload Release: The linker connecting the maytansinoid to the antibody must be efficiently cleaved inside the cell.
-
Linker Stability: If a cleavable linker is used, ensure it is susceptible to the intracellular environment (e.g., lysosomal proteases for peptide linkers).
-
Metabolism to Active Form: The released payload may need to be metabolized into its active form. Ensure your cell line has the necessary enzymatic machinery.
-
-
Multidrug Resistance (MDR): The cancer cells may be expressing efflux pumps that actively remove the maytansinoid from the cytoplasm.
-
MDR1 Expression: Check for the expression of MDR1 (P-glycoprotein) in your cell line.
-
Overcoming MDR: Consider using more hydrophilic linkers (e.g., PEGylated linkers) to generate metabolites that are poorer substrates for MDR pumps.[1]
-
In Vivo Preclinical Model Troubleshooting
Question: We are observing significant weight loss and general signs of toxicity in our mouse xenograft model treated with a this compound ADC, even at doses that are not providing optimal efficacy. What steps can we take?
Answer: This indicates a narrow therapeutic window, a common challenge with potent ADCs. Here's how to approach this issue:
-
Dose and Schedule Optimization:
-
Maximum Tolerated Dose (MTD) Study: Conduct a dose-escalation study in healthy mice to determine the MTD.[2] This will define the upper limit for your efficacy studies.
-
Fractionated Dosing: Instead of a single high dose, consider a fractionated dosing schedule (e.g., lower doses administered more frequently). This can maintain therapeutic exposure while reducing peak toxicity.
-
-
Supportive Care:
-
Hydration: Ensure animals have easy access to hydration, potentially including subcutaneous fluid administration if necessary.
-
Nutritional Support: Provide palatable, high-calorie food supplements to mitigate weight loss.
-
Temperature Control: Maintain optimal ambient temperature to prevent hypothermia, especially in animals that are losing weight.
-
-
Linker and Payload Considerations:
-
Linker Stability: Premature release of the maytansinoid in circulation due to an unstable linker can cause systemic toxicity.[3] Consider using a more stable linker.
-
Drug-to-Antibody Ratio (DAR): A lower DAR may be better tolerated. ADCs with higher DARs can have faster clearance and increased off-target toxicity.[4]
-
Question: Our this compound ADC is causing significant hepatotoxicity in our animal models, as indicated by elevated liver enzymes (ALT, AST). How can we investigate and mitigate this?
Answer: Hepatotoxicity is a known class-related toxicity for maytansinoids.[5][6] A systematic approach is needed for its management in preclinical studies.
-
Monitoring and Assessment:
-
Regular Blood Monitoring: Collect blood samples at regular intervals to monitor liver enzyme levels (ALT, AST) and bilirubin.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the liver to assess for necrosis, inflammation, and other signs of injury.
-
-
Mitigation Strategies:
-
Dose Adjustment: Reduce the dose or alter the dosing schedule.
-
Linker Modification: Non-cleavable linkers may reduce hepatotoxicity by limiting the systemic release of the payload.[7]
-
Co-administration of Hepatoprotectants: While not a standard preclinical practice, exploring the co-administration of agents like N-acetylcysteine could be a research avenue, though the primary focus should be on optimizing the ADC itself.
-
"Inverse Targeting": A novel approach involves the co-administration of an anti-payload antibody fragment to sequester any prematurely released maytansinoid in the circulation, thereby reducing its uptake by the liver.[8]
-
Question: We are observing thrombocytopenia (low platelet counts) in our preclinical studies with a this compound ADC. What is the likely mechanism and how can we manage this?
Answer: Thrombocytopenia is another recognized toxicity of maytansinoid ADCs, particularly those with non-cleavable linkers.[3]
-
Mechanism: Maytansinoids can inhibit megakaryocyte (platelet precursor) differentiation and maturation.[3][9]
-
Monitoring:
-
Complete Blood Counts (CBCs): Perform regular CBCs to monitor platelet counts, as well as red and white blood cell counts.
-
-
Management in Preclinical Models:
-
Dose Reduction/Interruption: This is the primary management strategy.
-
Linker Selection: The choice of linker can influence the severity of thrombocytopenia.
-
Supportive Care: In a clinical setting, platelet transfusions may be used. In preclinical models, this is generally not feasible, so dose modification is the key intervention.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving maytansinoid ADCs. These values should be considered as a general guide, as specific results will vary depending on the ADC, target, and animal model.
Table 1: Preclinical Dose-Limiting Toxicities (DLTs) of Maytansinoid ADCs
| ADC Component | Animal Model | Observed DLTs | Dose Range | Reference |
| DM1 (non-cleavable linker) | Cynomolgus Monkey | Thrombocytopenia, Hepatotoxicity | 3-10 mg/kg | [3] |
| DM4 (cleavable linker) | Mouse | Weight loss, Hepatotoxicity | >20 mg/kg | [4] |
| Cantuzumab mertansine (DM1) | Human (Phase I) | Hepatotoxicity (elevated transaminases) | 235-295 mg/m² | [10] |
Table 2: Impact of Mitigation Strategies on Maytansinoid ADC Toxicity
| Mitigation Strategy | ADC | Animal Model | Toxicity Endpoint | Quantitative Improvement | Reference |
| Co-administration of anti-DM4 sdAb ("Inverse Targeting") | 7E7-DM4 | Mouse | Body weight loss | ~50% reduction in nadir weight loss | [8] |
| Use of hydrophilic PEG4Mal linker | Anti-EpCAM-DM1 | Mouse | Tumor growth in MDR1-expressing xenografts | Significantly greater tumor growth inhibition compared to SMCC linker | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in your study design and execution.
Protocol 1: In Vitro Bystander Effect Co-Culture Assay
This assay is used to determine if the maytansinoid payload released from target-positive cells can kill neighboring target-negative cells.
-
Cell Preparation:
-
Seed a mixture of antigen-positive (Ag+) cells and antigen-negative (Ag-) cells in a 96-well plate. The Ag- cells should be labeled with a fluorescent protein (e.g., GFP) for easy identification.
-
Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 1:9).
-
-
ADC Treatment:
-
Treat the co-cultures with serial dilutions of the this compound ADC.
-
Include controls: untreated cells, cells treated with a non-binding ADC, and monocultures of Ag+ and Ag- cells.
-
-
Incubation:
-
Incubate the plate for 72-120 hours.
-
-
Data Acquisition and Analysis:
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Determination
This study is crucial for establishing a safe dose range for subsequent efficacy studies.
-
Animal Model:
-
Use healthy, non-tumor-bearing mice (e.g., Swiss-Webster or a strain matching your xenograft model).
-
-
Dose Escalation:
-
Administer single intravenous (IV) doses of the this compound ADC to cohorts of mice at escalating dose levels.
-
Start with a low dose and escalate based on a predefined scheme (e.g., modified Fibonacci).
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Measure body weight at least three times per week. A weight loss of >20% is often considered a sign of severe toxicity.
-
Perform regular blood draws for CBCs and serum chemistry (to assess for hematological and liver toxicity).
-
-
MTD Definition:
-
The MTD is typically defined as the highest dose that does not cause mortality, severe clinical signs, or a prespecified level of body weight loss.[2]
-
Protocol 3: Quantification of Maytansinoid Metabolites in Plasma
This protocol outlines a general workflow for measuring the concentration of maytansinoid metabolites in plasma samples from your in vivo studies using LC-MS/MS.
-
Sample Preparation:
-
Collect plasma samples from treated animals.
-
Perform protein precipitation to remove large proteins.
-
If quantifying payload released from the ADC, a reduction step may be necessary to cleave disulfide linkers.
-
Use solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using liquid chromatography (LC).
-
Detect and quantify the metabolites using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Use a standard curve with known concentrations of the maytansinoid metabolites to quantify their levels in the plasma samples.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatotoxicity with antibody maytansinoid conjugates: A review of preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential mechanisms for thrombocytopenia development with trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Dosing Schedules for Maytansinoid B-Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of dosing schedules for Maytansinoid B-based therapies, particularly in the context of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its derivatives (e.g., DM1, DM4)?
Maytansinoids, including this compound and its potent derivatives DM1 (emtansine) and DM4 (soravtansine), are highly cytotoxic agents that function as microtubule inhibitors.[1][][3] They bind to tubulin, preventing its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division.[1][3][4] This disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[3]
Q2: Why is refining the dosing schedule for maytansinoid-based ADCs critical?
While highly potent against tumor cells, maytansinoids can also cause significant systemic toxicity if they detach from the antibody in circulation or if the ADC is taken up by non-target cells.[3][5] Early clinical trials with free maytansine were halted due to severe side effects.[3] Refining the dosing schedule is crucial to maximize the therapeutic window, which is the difference between the maximum tolerated dose (MTD) and the minimally effective dose. An optimized schedule ensures sufficient delivery of the cytotoxic payload to the tumor to be effective while minimizing exposure to healthy tissues to reduce off-target toxicities.[6]
Q3: What are the common off-target toxicities associated with maytansinoid-based ADCs?
Common off-target toxicities observed in preclinical and clinical studies of maytansinoid ADCs include hepatotoxicity (liver damage), thrombocytopenia (low platelet count), and peripheral neuropathy.[7][8] Ocular toxicity has also been reported, particularly with DM4-based ADCs.[9] These toxicities are often the dose-limiting factors in clinical trials.[5][10]
Q4: How does the choice of linker impact the dosing schedule and efficacy?
The linker connecting the maytansinoid to the antibody plays a critical role in the stability and release of the payload. Linkers can be cleavable (e.g., disulfide-based) or non-cleavable (e.g., thioether-based).[] The stability of the linker in plasma is a key factor; premature release of the maytansinoid can lead to systemic toxicity.[12][13][14] The rate of intracellular release of the active drug from the linker also influences the required dose and schedule.[12][13]
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Issue: High variability in IC50 values between experiments.
-
Potential Cause 1: Cell Health and Culture Conditions.
-
Solution: Ensure cells are in the exponential growth phase and at a consistent, low passage number. High passage numbers can lead to genetic drift and altered target antigen expression. Avoid using over-confluent cells.[15]
-
-
Potential Cause 2: ADC Aggregation or Instability.
-
Solution: Minimize freeze-thaw cycles of the ADC stock solution by preparing single-use aliquots. Visually inspect for precipitates before use. The stability of the ADC in the assay medium can be confirmed through stability studies.[15]
-
-
Potential Cause 3: Inconsistent Seeding Density.
-
Solution: Optimize and strictly adhere to the cell seeding density for each cell line. Use a cell counter for accurate cell quantification.
-
Issue: Low potency (high IC50 value) of the maytansinoid ADC.
-
Potential Cause 1: Low Target Antigen Expression.
-
Solution: Confirm the expression level of the target antigen on the cell surface using flow cytometry with the unconjugated antibody.[15]
-
-
Potential Cause 2: Inefficient ADC Internalization.
-
Solution: Not all antibody-antigen binding leads to efficient internalization. The rate of receptor internalization for your specific target should be considered.
-
-
Potential Cause 3: Drug Efflux by MDR Pumps.
-
Solution: Some cancer cells overexpress multidrug resistance (MDR) pumps like P-glycoprotein (MDR1), which can efflux the maytansinoid payload, reducing its intracellular concentration and efficacy.[16]
-
In Vivo Dosing and Tolerability Studies
Issue: Unexpected toxicity or mortality at the predicted MTD.
-
Potential Cause 1: Off-Target Uptake of the ADC.
-
Solution: Investigate potential off-target binding of the antibody component or non-specific uptake in organs like the liver. The mannose receptor has been implicated in the hepatic uptake of some ADCs.[5]
-
-
Potential Cause 2: In vivo Instability of the Linker.
-
Solution: Premature cleavage of the linker in the bloodstream can release the maytansinoid payload, leading to systemic toxicity. The stability of the linker in plasma should be evaluated.[17]
-
-
Potential Cause 3: Strain-Specific Differences in Drug Metabolism.
-
Solution: The MTD can vary between different mouse strains. It is crucial to determine the MTD in the specific strain being used for efficacy studies.
-
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of Maytansinoid-Based ADCs in Cancer Cell Lines
| ADC | Payload | Cancer Type | Cell Line | IC50 (ng/mL) | IC50 (pM) | Reference |
| Trastuzumab Emtansine | DM1 | Breast Cancer | SK-BR-3 | 7-18 | 47-120 | [18] |
| Trastuzumab Emtansine | DM1 | Breast Cancer | BT-474 | 85-148 | - | [18] |
| Maytansine (free drug) | - | Breast Cancer | SK-BR-3 | - | 30 | [18] |
| Maytansine (free drug) | - | Breast Cancer | MCF-7 | - | 44 | [18] |
| Maytansine (free drug) | - | Head & Neck Cancer | KB | - | 8 | [1] |
| Maytansine (free drug) | - | Leukemia | P-388 | - | 0.6 | [1] |
| Maytansine (free drug) | - | Leukemia | L1210 | - | 2 | [1] |
| Mirvetuximab Soravtansine | DM4 | Ovarian Cancer | FRα-positive | - | - | [9][19] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Table 2: Preclinical and Clinical Dosing Schedules for Approved Maytansinoid ADCs
| ADC | Payload | Preclinical MTD (Mice) | Clinical Dosing Regimen | Dose-Limiting Toxicities (Clinical) | Reference |
| Trastuzumab Emtansine | DM1 | Not specified | 3.6 mg/kg intravenously every 3 weeks (q3w) | Thrombocytopenia, elevated transaminases | [7][8][10][20] |
| Trastuzumab Emtansine | DM1 | Not specified | 2.4 mg/kg intravenously weekly | Thrombocytopenia, elevated transaminases | [6][7][20] |
| Mirvetuximab Soravtansine | DM4 | Not specified | 6 mg/kg (adjusted ideal body weight) every 3 weeks (q3w) | Ocular toxicities, nausea, diarrhea | [9][19][21][22][23] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a maytansinoid-based ADC.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
Maytansinoid ADC of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the maytansinoid ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control medium.
-
Incubate for a period appropriate for the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with a maytansinoid-based ADC.
Materials:
-
Target cancer cell line(s)
-
Maytansinoid ADC of interest
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in appropriate culture vessels and treat with the maytansinoid ADC at various concentrations for a specified time (e.g., 24 hours).
-
Harvest both adherent and suspension cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Fix the cells for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Gate on single cells to exclude doublets and debris.
-
Generate a histogram of PI fluorescence intensity to visualize the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Signaling pathway of a this compound-based ADC.
Caption: Experimental workflow for dosing schedule refinement.
Caption: Troubleshooting decision tree for in vitro assays.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 study of weekly dosing of trastuzumab emtansine (T-DM1) in patients with advanced human epidermal growth factor 2-positive breast cancer. [vivo.weill.cornell.edu]
- 7. Ado-trastuzumab emtansine (T-DM1) in human epidermal growth factor receptor 2 (HER2)-positive metastatic breast cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. A review of mirvetuximab soravtansine-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Mirvetuximab Soravtansine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. res.cloudinary.com [res.cloudinary.com]
Validation & Comparative
A Comparative Analysis of Cytotoxicity: Maytansinoid B Against Vinca Alkaloids and Taxanes
This guide provides a detailed comparison of the cytotoxic profiles of three major classes of microtubule-targeting agents used in oncology research and drug development: Maytansinoid B, vinca alkaloids (vincristine and vinblastine), and taxanes (paclitaxel and docetaxel). By presenting experimental data, detailed protocols, and visual diagrams, this document aims to be a valuable resource for researchers and scientists in the field.
Mechanisms of Action: A Tale of Microtubule Disruption
All three classes of compounds exert their cytotoxic effects by interfering with the normal function of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. However, their specific mechanisms of action differ significantly.
Maytansinoids and vinca alkaloids are classified as microtubule destabilizers, meaning they inhibit the polymerization of tubulin, the protein subunit of microtubules.[1][2] Maytansinoids bind to the vinca domain of tubulin, leading to microtubule depolymerization.[1] Similarly, vinca alkaloids bind to the β-subunit of tubulin to prevent polymerization.[2][3]
In contrast, taxanes are microtubule stabilizers.[4] They bind to the β-tubulin subunit within the microtubule, which prevents the disassembly of the microtubule structure.[4][5] This stabilization also disrupts the dynamic nature of microtubules required for proper mitotic spindle formation, leading to cell cycle arrest and apoptosis.[5][6]
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Maytansinoid B and Microtubule Dynamics: A Comparative Analysis
Maytansinoids are potent antimitotic agents that exert their cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure.[1][2] This guide compares the performance of maytansinoids with other microtubule-targeting agents, presenting supporting experimental data and detailed protocols.
Quantitative Comparison of Microtubule Inhibitors
The following tables summarize key quantitative data on the effects of various maytansinoids and other microtubule inhibitors on tubulin polymerization and binding.
Table 1: Inhibition of Microtubule Polymerization and Tubulin Binding Affinity
| Compound | IC50 for Microtubule Assembly (µM) | Dissociation Constant (Kd) for Tubulin Binding (µM) | Binding Site on Tubulin |
| Maytansine | 1 ± 0.02[3][4] | 0.86 ± 0.2[3][5] | Vinca domain[2] |
| S-methyl DM1 | 4 ± 0.1[3][4] | 0.93 ± 0.2[3][5] | Vinca domain[2] |
| S-methyl DM4 | 1.7 ± 0.4[3][4] | Not Reported | Vinca domain[2] |
| Ansamitocin P3 | ~3.4[6] | 1.3 ± 0.7[1][7] | Vinca domain[1] |
| Vinblastine | Not Reported | ~1.9 (for high-affinity sites on microtubules)[3] | Vinca domain[4] |
| Paclitaxel | Not Reported | Not Reported | Taxane site[8] |
Table 2: Effects on Microtubule Dynamic Instability (at 100 nM concentration)
| Parameter | Control | Maytansine | S-methyl DM1 | S-methyl DM4 |
| Growth Rate (µm/min) | 1.25 | 0.81 (-35%)[3] | 0.90 (-28%)[9] | Not Reported |
| Shortening Rate (µm/min) | 2.18 | 1.19 (-45%)[3] | 1.70 (-22%)[9] | Not Reported |
| Catastrophe Frequency (events/s) | 0.018 | 0.013 (-30%)[3] | 0.0115 (-36%)[9] | Not Reported |
| Rescue Frequency (events/s) | 0.016 | 0.019 (+19%)[9] | 0.027 (+68%)[9] | Not Reported |
| Dynamicity (µm/min) | 3.43 | 2.00 (-45%)[3] | 0.55 (-84%)[3] | 0.93 (-73%)[3] |
Visualizing the Mechanisms and Workflows
Diagram 1: Experimental Workflow for Assessing Microtubule Dynamics
Caption: Workflow for in vitro analysis of maytansinoid effects on microtubule polymerization and dynamics.
Diagram 2: Signaling Pathway of Microtubule Disruption-Induced Apoptosis
Caption: Simplified signaling cascade initiated by maytansinoid-induced microtubule disruption, leading to apoptosis.
Diagram 3: Comparison of Microtubule Targeting Agents
Caption: Mechanisms of action for different classes of microtubule-targeting agents.
Experimental Protocols
1. Tubulin Polymerization Assay (Sedimentation Assay)
This assay quantifies the ability of a compound to inhibit the assembly of microtubules from purified tubulin.
-
Materials:
-
Purified tubulin protein (e.g., from bovine brain)
-
PEM buffer (PIPES, EGTA, MgCl2)
-
GTP (Guanosine triphosphate)
-
This compound or other test compounds
-
Microcentrifuge
-
Protein concentration determination assay (e.g., Bradford assay)
-
-
Procedure:
-
Microtubule protein (3 mg/mL) is incubated with a range of maytansinoid concentrations (e.g., 0–20 µmol/L) in PEM buffer containing 1 mmol/L GTP.[3]
-
The mixture is incubated at 30°C for 45 minutes to allow for microtubule polymerization.[3]
-
The polymerized microtubules are then pelleted by centrifugation at 35,000 x g for 1 hour at 30°C.[3]
-
The supernatant containing unpolymerized tubulin is removed.
-
The microtubule pellet is depolymerized by resuspending in cold buffer and incubating at 0°C overnight.[3]
-
The protein concentration of the depolymerized pellet is determined to quantify the amount of microtubule polymer formed.[3]
-
The IC50 value is calculated as the concentration of the compound that inhibits microtubule assembly by 50% compared to a control without the compound.
-
2. Tubulin Binding Assay (Intrinsic Tryptophan Fluorescence)
This assay measures the direct binding of a compound to tubulin by monitoring changes in the intrinsic fluorescence of tryptophan residues in the protein.
-
Materials:
-
Purified tubulin (3 µmol/L)
-
PEM buffer
-
This compound or other test compounds
-
Fluorometer
-
-
Procedure:
-
A solution of tubulin in PEM buffer is prepared.
-
The test compound (e.g., maytansine from 0.5–20 µmol/L or S-methyl DM1 from 1–8 µmol/L) is added to the tubulin solution.[3]
-
The mixture is incubated at 30°C for 45 minutes.[3]
-
The intrinsic tryptophan fluorescence of tubulin is measured using a fluorometer with an excitation wavelength of 295 nm.
-
The quenching of fluorescence upon compound binding is used to calculate the dissociation constant (Kd).[3]
-
3. Microtubule Dynamic Instability Assay (Video-Enhanced DIC Microscopy)
This assay directly visualizes and quantifies the effects of a compound on the growth, shortening, and pausing of individual microtubules in real-time.
-
Materials:
-
Purified tubulin
-
Axoneme fragments (as microtubule nucleation sites)
-
PMME buffer (PIPES, MES, MgCl2, EGTA)
-
GTP
-
This compound or other test compounds
-
Video-enhanced differential interference contrast (DIC) microscope with a temperature-controlled stage
-
-
Procedure:
-
Tubulin (1.5 mg/mL) is assembled onto the ends of axoneme fragments at 30°C in PMME buffer with 2 mmol/L GTP to reach a steady state.[3]
-
The test compound (e.g., 100 nmol/L of maytansinoid) is added to the chamber.[3]
-
Time-lapse images of individual microtubules are captured using the DIC microscope.
-
The lengths of individual microtubules are measured over time to generate life history plots.
-
From these plots, parameters such as growth and shortening rates, and catastrophe and rescue frequencies are calculated.[3]
-
Conclusion
Maytansinoids, including this compound and its close analogs, are highly potent inhibitors of microtubule dynamics. They act by binding to the vinca domain on tubulin, which leads to the inhibition of microtubule polymerization and a strong suppression of dynamic instability.[1][2] The data presented demonstrates that maytansinoids like S-methyl DM1 and S-methyl DM4 can be even more potent at suppressing microtubule dynamicity than the parent compound maytansine, even though they may be weaker inhibitors of overall polymerization.[3] This suppression of microtubule dynamics at sub-nanomolar concentrations leads to mitotic arrest and ultimately induces apoptosis in cancer cells, highlighting their therapeutic potential as payloads in antibody-drug conjugates.[2] The distinct mechanism of action compared to taxanes, which stabilize microtubules, provides a valuable alternative in cancer therapy.[1]
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitubulin activities of ansamitocins and maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 9. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
DM1 vs. DM4 Maytansinoid Payloads: A Comparative Analysis for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Maytansinoid derivatives, DM1 and DM4, are highly potent microtubule-inhibiting agents extensively utilized as cytotoxic payloads in the development of antibody-drug conjugates (ADCs). Their sub-nanomolar cytotoxicity makes them attractive candidates for targeted cancer therapy.[1][2][3] The choice between DM1 and DM4 as a payload can significantly impact the efficacy, safety, and overall therapeutic index of an ADC. This guide provides an objective comparison of DM1 and DM4, supported by experimental data, to aid in the informed selection of these critical ADC components.
Physicochemical Properties
The primary structural difference between DM1 and DM4 lies in the degree of methylation on the carbon atom adjacent to the thiol group, which is used for conjugation to the linker. DM4 possesses two additional methyl groups compared to DM1, resulting in increased lipophilicity.[4] This seemingly minor structural change has significant implications for the biological activity of the payload.
| Property | DM1 | DM4 | Reference |
| Chemical Structure | N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-Maytansine | N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-Maytansine | [2][5] |
| Molecular Weight ( g/mol ) | ~738.3 | ~780.4 | [6] |
| Lipophilicity (LogP) | Not explicitly found | 5.39 | [4] |
Mechanism of Action: Microtubule Disruption and Apoptosis
Both DM1 and DM4 exert their cytotoxic effects by targeting tubulin, a key component of microtubules. By binding to tubulin, they inhibit microtubule polymerization and disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3]
A comparative study on the cellular metabolites of DM1 (S-methyl DM1) and DM4 (S-methyl DM4) revealed differences in their effects on microtubule dynamics. While both are potent microtubule poisons, S-methyl DM1 was found to be a more potent suppressor of microtubile dynamic instability than S-methyl DM4 at the same concentration.[7]
| Parameter (at 100 nmol/L) | S-methyl DM1 | S-methyl DM4 | Reference |
| Suppression of Shortening Rate | 70% | 56% | [7] |
| Suppression of Shortening Length | 60% | 60% | [7] |
| Suppression of Catastrophe Frequency | 90% | 90% | [7] |
| Suppression of Dynamicity | 84% | 73% | [7] |
The disruption of microtubule function triggers a cascade of events culminating in programmed cell death, or apoptosis. This process is crucial for the elimination of cancer cells.
In Vitro Cytotoxicity
Both DM1 and DM4 exhibit potent cytotoxicity against a wide range of cancer cell lines, with IC50 values typically in the sub-nanomolar range.[1] Direct comparative studies on the same cell lines under identical conditions are limited in the public domain. However, data from various sources indicate that both payloads are highly effective.
| ADC | Target Antigen | Cell Line | IC50 (approx. ng/mL) | Reference |
| huC242-SMCC-DM1 | CanAg | COLO 205 | ~1 | [8] |
| huC242-SPDB-DM4 | CanAg | COLO 205 | ~0.1 | [9] |
| Anti-CD19-SPP-DM1 | CD19 | Ramos | ~10 | [10] |
| Anti-HER2-MCC-DM1 (T-DM1) | HER2 | SK-BR-3 | ~10-100 | [11] |
| Anti-FRα-SPDB-DM4 | Folate Receptor α | KB | ~0.1-1 | [12] |
Note: These values are compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
In Vivo Efficacy
The antitumor activity of ADCs armed with DM1 or DM4 has been demonstrated in numerous preclinical xenograft models.[8][10][12] The choice of payload can influence the therapeutic outcome, with factors such as tumor heterogeneity and the bystander effect playing a significant role.
For instance, in a study with an anti-CanAg antibody, the ADC with a DM4 payload and a cleavable disulfide linker (huC242-SPDB-DM4) showed potent antitumor activity in a COLO 205 xenograft model.[9] Similarly, an anti-CD22 ADC with a DM1 payload also demonstrated significant tumor growth inhibition in a BJAB-luc xenograft model.[10]
The Bystander Effect
A key differentiator between DM1 and DM4 is the extent of their "bystander effect." This phenomenon occurs when the payload, after being released inside the target cancer cell, diffuses out and kills neighboring antigen-negative tumor cells.[] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.
DM4, being more lipophilic than DM1, is generally considered to have a more pronounced bystander effect.[4] The increased membrane permeability of DM4 allows it to more readily cross cell membranes and exert its cytotoxic activity on adjacent cells.[4] In contrast, the bystander effect of DM1 is considered to be less significant.[14]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of DM1 and DM4-containing ADCs on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the DM1-ADC and DM4-ADC. Remove the culture medium from the wells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of DM1 and DM4-containing ADCs in a mouse xenograft model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize the mice into treatment groups (e.g., vehicle control, DM1-ADC, DM4-ADC).
-
ADC Administration: Administer the ADCs intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups.
Conclusion
Both DM1 and DM4 are highly potent maytansinoid payloads that have been successfully incorporated into clinically approved and investigational ADCs. The choice between them depends on the specific therapeutic strategy and the characteristics of the target indication.
-
DM1 is a well-validated payload with proven clinical efficacy, as exemplified by Kadcyla® (Trastuzumab Emtansine).[1] Its lower lipophilicity may result in a more favorable safety profile in some contexts, with a reduced risk of off-target toxicities associated with the bystander effect.
-
DM4 , with its increased lipophilicity, offers the potential for a more potent bystander effect, which could be advantageous in treating heterogeneous tumors with varied antigen expression.[4] This property is leveraged in the recently approved Elahere™ (mirvetuximab soravtansine-gynx).[1]
Ultimately, the optimal choice between DM1 and DM4 requires careful consideration of the target antigen density and heterogeneity, the desired mechanism of action (direct cell killing vs. bystander effect), and the overall therapeutic window of the resulting ADC. Rigorous preclinical evaluation, including head-to-head comparative studies, is essential to guide the selection of the most appropriate maytansinoid payload for a given ADC candidate.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
Maytansinoid B ADCs vs. Other Microtubule Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Microtubule inhibitors represent a cornerstone of cancer chemotherapy, effectively targeting the cellular machinery responsible for cell division.[1][2] These agents disrupt the dynamics of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis.[3][] This guide provides a detailed comparison of the efficacy of Maytansinoid B antibody-drug conjugates (ADCs), a potent and targeted class of microtubule inhibitors, against other agents in this category, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Disruption
Microtubule-targeting agents (MTAs) are broadly classified into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents.[5][6]
-
Microtubule-Stabilizing Agents: This group, which includes the well-known taxanes (e.g., paclitaxel, docetaxel), functions by preventing the depolymerization of microtubules.[1][5] This stabilization leads to the formation of abnormal microtubule bundles, disrupting mitotic spindle formation and ultimately triggering cell death.[3]
-
Microtubule-Destabilizing Agents: These agents, including vinca alkaloids and maytansinoids, inhibit the polymerization of tubulin dimers into microtubules, leading to their breakdown.[1][6]
Maytansinoids are highly potent microtubule inhibitors, demonstrating up to 100 times more cytotoxicity than vinca alkaloids.[7][8] They bind to the vinca domain of β-tubulin, preventing the formation of microtubules.[3][] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[3][]
The following diagram illustrates the general signaling pathway initiated by microtubule inhibitors.
The Advent of Antibody-Drug Conjugates (ADCs)
While potent, the clinical use of free maytansinoids was historically limited by significant systemic toxicity, including neurotoxicity and hepatotoxicity.[3] The development of ADCs has revolutionized the therapeutic application of maytansinoids. By conjugating the maytansinoid payload (e.g., DM1 or DM4) to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, the cytotoxic agent is delivered directly to cancer cells, minimizing exposure to healthy tissues and thereby widening the therapeutic window.[3][8][10]
The general workflow for a maytansinoid ADC is depicted below.
Quantitative Efficacy Comparison
The potency of maytansinoid ADCs is significantly higher than many other microtubule inhibitors. The targeted delivery mechanism allows for the use of these highly cytotoxic agents.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. Maytansinoids and their ADC forms typically exhibit sub-nanomolar IC50 values.
| Compound/ADC | Cell Line | Target Antigen | IC50 (pM) | Reference |
| Maytansine | MCF7 | - | 710 | [7] |
| S-methyl DM1 | MCF7 | - | 330 | [7] |
| Anti-EpCAM-SMCC-DM1 | MCF7 | EpCAM | 5,200 | [7] |
| Anti-EpCAM-SPP-DM1 | MCF7 | EpCAM | 11,000 | [7] |
| Anti-CD33-SMCC-DM1 | MOLM-13 | CD33 | ~50 | [11] |
| Trastuzumab-DM1 (T-DM1) | HER2-positive breast cancer cells | HER2 | Varies by cell line | [3] |
| Lorvotuzumab mertansine | CD56-expressing tumor cells | CD56 | Varies by cell line | [10] |
| Paclitaxel | Various | - | Nanomolar range | General Knowledge |
| Vincristine | Various | - | Nanomolar range | General Knowledge |
Note: The potency of ADCs is dependent on antigen expression levels on the target cells. In the case of Anti-EpCAM-DM1 on MCF7 cells, the lower potency compared to the free drug is attributed to lower antigen expression levels.[7]
In Vivo Antitumor Activity
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of anticancer agents. Maytansinoid ADCs have demonstrated significant tumor growth inhibition in various models.
| ADC | Xenograft Model | Dosing | Outcome | Reference |
| Anti-CanAg-SMCC-DM1 | COLO 205MDR (MDR1-expressing) | 300 & 600 µg/kg | Less effective than PEG4Mal-linked ADC | [12] |
| Anti-CanAg-PEG4Mal-DM1 | COLO 205MDR (MDR1-expressing) | 300 & 600 µg/kg | Marked tumor eradication | [12][13] |
| 7E7-DM4 + anti-DM4 sdAb | Tumor-bearing mice | 100 mg/kg | Tolerated, tumor reduction to undetectable levels | [14] |
| Trastuzumab emtansine (T-DM1) | HER2-positive breast cancer | Clinically relevant doses | Significant tumor regression | [3] |
Comparison with Auristatin-Based ADCs
Auristatins, such as monomethyl auristatin E (MMAE), are another class of highly potent microtubule inhibitors frequently used as ADC payloads. Both maytansinoids and auristatins are tubulin inhibitors, but they bind to different sites; maytansinoids target the maytansine site, while auristatins bind to the vinca alkaloid site.[15]
A direct comparison of their physical characteristics revealed that maytansinoid-based ADCs are generally less hydrophobic than auristatin-based ADCs.[15][16][17] This difference in hydrophobicity can influence the manufacturing, stability, and pharmacokinetic properties of the ADC.
Experimental Protocols
Standard methodologies are employed to evaluate the efficacy of these compounds.
Cell Proliferation and Cytotoxicity Assay (Sulforhodamine B Assay)
-
Cell Plating: Cancer cells (e.g., MCF7) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are incubated with serial dilutions of the maytansinoid, free drug, or ADC for a specified period (e.g., 72 hours).[7]
-
Cell Fixation: Cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
Measurement: The absorbance is read on a plate reader, which is proportional to the number of viable cells.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell inhibition against the drug concentration.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human tumor cells (e.g., COLO 205MDR) are subcutaneously injected into immunodeficient mice.[13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the ADC, typically via a single intravenous (i.v.) dose.[13]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The change in tumor volume over time is compared between treated and control groups to determine the antitumor efficacy.[13]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are incubated with the microtubule inhibitor for a specific duration (e.g., 24 hours).[7]
-
Cell Harvesting and Fixation: Cells are harvested and fixed, typically with ethanol.
-
Staining: The DNA of the fixed cells is stained with a fluorescent dye, such as propidium iodide.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to quantify the percentage of cells arrested in the G2/M phase.[7]
Conclusion
This compound ADCs represent a highly effective class of microtubule inhibitors that leverage the specificity of monoclonal antibodies to deliver a potent cytotoxic payload directly to cancer cells. This targeted approach significantly enhances the therapeutic index compared to unconjugated maytansinoids and other systemically administered microtubule inhibitors.[3] While other microtubule inhibitors like taxanes and vinca alkaloids remain crucial in cancer therapy, the development of maytansinoid ADCs has provided a powerful, targeted option for tumors that express specific surface antigens, offering the potential for improved efficacy and reduced toxicity.[18] The continued development of linker technology and the selection of novel targets are expected to further expand the clinical utility of maytansinoid-based ADCs in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. adcreview.com [adcreview.com]
- 10. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 11. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Microtubule inhibitor-based antibody–drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Maytansinoid B and its Derivatives in Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to chemotherapeutic agents remains a significant hurdle in oncology. Maytansinoids, a class of potent microtubule-targeting agents, have shown considerable promise, particularly when delivered as payloads in antibody-drug conjugates (ADCs). Understanding the cross-resistance patterns between maytansinoids and other chemotherapeutics is crucial for developing effective treatment strategies and novel drug candidates. This guide provides a comparative analysis of the cross-resistance profiles of maytansinoid B and its derivatives, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Quantitative Analysis of Cross-Resistance
The following tables summarize the in vitro cytotoxicity data from key studies investigating cross-resistance in cell lines with acquired resistance to maytansinoid-based therapies. The data is presented as IC50 values (the concentration of a drug that inhibits a biological process by 50%), with higher values indicating greater resistance.
Table 1: Cytotoxicity Profile in Trastuzumab-Maytansinoid ADC-Resistant Breast Cancer Cell Lines
This table presents data from a study by Loganzo et al. (2015) where breast cancer cell lines (361 and JIMT1) were made resistant to a trastuzumab-maytansinoid ADC (TM-ADC).[1][2] The resistant cells, 361-TM and JIMT1-TM, were then tested for sensitivity to various other agents.
| Compound | 361 (Parental) IC50 (nM) | 361-TM (Resistant) IC50 (nM) | Fold Resistance | JIMT1 (Parental) IC50 (nM) | JIMT1-TM (Resistant) IC50 (nM) | Fold Resistance |
| Maytansinoid-Based Agents | ||||||
| TM-ADC | 0.2 | 50 | 250 | 3.2 | 51 | 16 |
| DM1 (Mertansine) | 0.03 | 0.1 | 3.3 | 0.3 | 0.3 | 1 |
| Other Chemotherapeutics | ||||||
| T-vc-MMAE (ADC with cleavable linker and auristatin payload) | 0.3 | 0.2 | 0.7 | 1.0 | 1.3 | 1.3 |
| Doxorubicin | 20 | 20 | 1 | 100 | 100 | 1 |
| Paclitaxel | 2 | 2 | 1 | 5 | 5 | 1 |
| Vinorelbine | 1 | 1 | 1 | 2 | 2 | 1 |
Data extracted from Loganzo et al., Mol Cancer Ther, 2015.[1]
Table 2: Cytotoxicity Profile in MDR1-Overexpressing Cell Lines
This table summarizes data from a study by Kovtun et al. (2010) that investigated the effect of Multidrug Resistance Protein 1 (MDR1 or P-glycoprotein) expression on the cytotoxicity of maytansinoids and other chemotherapeutics.[3][4] The COLO 205 cell line was engineered to overexpress MDR1 (COLO 205MDR).
| Compound | COLO 205 (Parental) IC50 (nmol/L) | COLO 205MDR (MDR1-Overexpressing) IC50 (nmol/L) | Fold Resistance |
| Maytansinoids | |||
| Maytansine | 0.03 | 0.9 | 30 |
| DM1SMe | 0.04 | 1.2 | 30 |
| Other Microtubule Inhibitors | |||
| Paclitaxel | 0.3 | 3.9 | 13 |
| Vinblastine | 0.1 | 1.7 | 17 |
Data extracted from Kovtun et al., Cancer Res, 2010.[3][4]
Key Observations from the Data
-
Acquired resistance to maytansinoid-ADCs is complex. In the TM-ADC resistant cell lines, high levels of resistance were observed for the ADC itself, but minimal cross-resistance was seen with the unconjugated maytansinoid payload (DM1) or other standard chemotherapeutics like doxorubicin, paclitaxel, and vinorelbine.[1][2]
-
The linker and payload of an ADC are critical for overcoming resistance. The 361-TM cells, which were highly resistant to the non-cleavable-linked TM-ADC, retained sensitivity to an ADC with a cleavable linker and an auristatin payload (T-vc-MMAE).[1]
-
MDR1 is a key mediator of resistance to maytansinoids. Overexpression of the MDR1 drug efflux pump leads to significant resistance to maytansine and its derivatives.[3][4] This mechanism also confers cross-resistance to other MDR1 substrates like paclitaxel and vinblastine.[3][4]
Experimental Protocols
1. Generation of Resistant Cell Lines
-
Method for ADC Resistance (e.g., 361-TM and JIMT1-TM cells):
-
Parental breast cancer cell lines (361 and JIMT1) were cultured in standard growth medium.
-
The cells were exposed to multiple cycles of the anti-HER2 trastuzumab-maytansinoid ADC (TM-ADC) at a concentration that inhibits 80% of cell growth (IC80).[1]
-
Each cycle consisted of a 3-day treatment with the TM-ADC followed by a recovery period in drug-free medium until the cell population recovered.[2]
-
This cyclical treatment was continued until a stable resistant cell population emerged that could proliferate in the presence of the TM-ADC.
-
The resulting resistant cell lines were designated as 361-TM and JIMT1-TM.[1]
-
-
Method for MDR1-Overexpressing Resistance (e.g., COLO 205MDR cells):
-
The parental human colon adenocarcinoma cell line COLO 205 was used.
-
The cells were retrovirally transduced with a vector containing the human MDR1 gene to force the overexpression of the P-glycoprotein transporter.[3]
-
The resulting cell line, COLO 205MDR, was then selected and maintained under standard cell culture conditions.[3]
-
2. In Vitro Cytotoxicity Assay
-
Parental and resistant cells were seeded in 96-well plates at an appropriate density.
-
After allowing the cells to adhere overnight, they were treated with a serial dilution of the test compounds (e.g., this compound, other chemotherapeutics, ADCs).
-
The cells were incubated with the compounds for a period of 72 to 96 hours.
-
Cell viability was assessed using a colorimetric assay, such as the WST-1 or MTS assay, which measures the metabolic activity of viable cells.
-
The absorbance was read using a microplate reader.
-
The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Resistance Mechanisms
The development of resistance to maytansinoids often involves the upregulation of drug efflux pumps or alterations in the target antigen in the case of ADCs. The following diagrams illustrate these key pathways.
References
- 1. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Validating the Bystander Killing Effect of Maytansinoid B Antibody-Drug Conjugates
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the bystander killing effect, where the cytotoxic payload released from a target antigen-positive (Ag+) cancer cell diffuses and kills adjacent antigen-negative (Ag-) cells.[1][2][3] This guide provides a comparative analysis of Maytansinoid B ADCs, focusing on the validation of their bystander killing capabilities, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Maytansinoid Payloads
Maytansinoids, such as DM1 and DM4, are potent microtubule-targeting agents.[][5] Upon internalization of the ADC into the cancer cell and subsequent release, the maytansinoid payload binds to tubulin, inhibiting its polymerization into microtubules.[][7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[][7] The ability of the released maytansinoid metabolite to permeate the cell membrane and affect neighboring cells is the basis of the bystander effect.[8][9]
Comparison of ADCs and their Bystander Effect
The bystander effect is not universal among all ADCs and is highly dependent on the linker and payload chemistry. While some maytansinoid ADCs are designed for potent bystander killing, others are not. A prime example is the comparison between certain investigational maytansinoid ADCs and the clinically approved ado-trastuzumab emtansine (T-DM1), which utilizes a non-cleavable linker and its released metabolite does not induce a bystander effect.[8] In contrast, payloads like MMAE and DXd are well-known for their potent bystander activity.[][9]
Table 1: Comparative Performance of ADCs with Varying Bystander Effects
| Feature | This compound ADC (Cleavable Linker) | Ado-trastuzumab emtansine (T-DM1) | Trastuzumab deruxtecan (T-DXd) |
| Payload Type | Maytansinoid (e.g., DM4 derivative) | Maytansinoid (DM1) | Topoisomerase I inhibitor (DXd) |
| Linker Type | Cleavable (e.g., peptide-based) | Non-cleavable (Thioether) | Cleavable (Peptide-based) |
| Released Metabolite | Neutral, membrane-permeable | Charged (Lysine-MCC-DM1), non-permeable[8][9] | Neutral, membrane-permeable |
| Bystander Killing | Yes, potency correlates with hydrophobicity[8][10] | No/Minimal[1][3] | Yes, potent[3][11] |
| Supporting Data | Requires low numbers of Ag+ cells to kill Ag- cells in co-culture assays.[8][10] | Does not affect viability of Ag- cells in co-culture or conditioned media assays.[1][3] | Significantly reduces viability of Ag- cells in the presence of Ag+ cells.[1][3] |
Experimental Protocols for Validating Bystander Killing
Two primary in vitro methods are employed to quantify the bystander effect of ADCs: the co-culture assay and the conditioned medium transfer assay.[1][3][12]
This assay directly measures the killing of antigen-negative (Ag-) cells when cultured together with antigen-positive (Ag+) cells in the presence of an ADC.[12][13]
Protocol:
-
Cell Preparation:
-
Seeding:
-
ADC Treatment:
-
After allowing cells to adhere overnight, treat the wells with a serial dilution of the this compound ADC. Include an untreated control and a control ADC known to lack a bystander effect (e.g., T-DM1).
-
-
Incubation:
-
Quantification of Viability:
-
Measure the viability of the Ag- (GFP-labeled) cell population using a method that can distinguish between the cell types, such as:
-
-
Data Analysis:
-
Compare the viability of Ag- cells in the co-culture with their viability in the monoculture control at the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.
-
This method assesses whether the cytotoxic agent is released into the culture medium and can subsequently kill naive cells.[1][3][12]
Protocol:
-
Prepare Conditioned Medium:
-
Culture Ag+ cells and treat them with the this compound ADC for a set period (e.g., 48-72 hours).
-
Collect the culture supernatant (conditioned medium). As a control, prepare medium containing the same concentration of ADC that has not been exposed to cells.
-
-
Treat Target Cells:
-
Seed Ag- cells in a separate 96-well plate and allow them to adhere.
-
Remove the existing medium and add the conditioned medium to these cells.
-
-
Incubation and Analysis:
-
Data Interpretation:
Quantitative Data Summary
The potency of the bystander effect can be quantified and compared across different ADC constructs. Key metrics include the number of Ag+ cells required to achieve 50% killing of a constant number of Ag- cells (EC50).
Table 2: Quantitative Comparison of Bystander Killing for Different Maytansinoid ADC Constructs
| ADC Construct | Linker/Payload Modification | Relative Ag+ Cells Needed for 50% Ag- Killing | Bystander Effect Potency | Reference |
| Control ADC (1a) | Peptide Linker | ~1250 cells | Baseline | [8][10] |
| Test ADC (6a) | Modified Maytansinoid side chain (n=3) | ~400 cells | ~3-fold > Control | [8][10] |
| Test ADC (6b) | Modified Maytansinoid side chain (n=4) | ~400 cells | ~3-fold > Control | [8][10] |
| Test ADC (6c) | Modified Maytansinoid side chain (n=5) | ~400 cells | ~3-fold > Control | [8][10] |
Data adapted from studies on peptide-cleavable maytansinoid ADCs where increasing the hydrophobicity of the maytansinoid side chain enhanced the in vitro bystander effect.[8][10]
References
- 1. agilent.com [agilent.com]
- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. aacrjournals.org [aacrjournals.org]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of the Pharmacokinetics of Different Maytansinoid B Conjugate Formulations
For Researchers, Scientists, and Drug Development Professionals
Maytansinoids, potent microtubule inhibitors, have emerged as a critical payload class in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The pharmacokinetic (PK) profile of these conjugates is a crucial determinant of their efficacy and safety. This guide provides a comparative analysis of the pharmacokinetics of different maytansinoid B conjugate formulations, supported by experimental data, to aid researchers in the design and development of next-generation ADCs.
The in vivo behavior of maytansinoid ADCs is intricately influenced by a trifecta of key components: the antibody, the linker, and the maytansinoid payload itself. Factors such as the drug-to-antibody ratio (DAR), the stability of the linker, and the specific maytansinoid derivative employed can significantly alter the PK properties, impacting drug exposure, clearance rates, and ultimately, the therapeutic index.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for various this compound conjugate formulations, compiled from preclinical and clinical studies. This data highlights the influence of different formulation strategies on the in vivo disposition of the conjugates.
| Conjugate/Formulation | Maytansinoid Derivative | Linker Type | DAR | Animal Model/ Species | Key Pharmacokinetic Parameters | Reference |
| Trastuzumab Emtansine (T-DM1) | DM1 | Non-cleavable (SMCC) | ~3.5 | Human | Terminal half-life: 3-4 days | [1] |
| Trastuzumab Emtansine (T-DM1) | DM1 | Non-cleavable (SMCC) | ~3.5 | Rat | Faster clearance than unconjugated trastuzumab | [1] |
| Cantuzumab Mertansine (huC242-DM1) | DM1 | Disulfide (hindered) | 3-4 | Mouse | Terminal half-life: ~48 hours | [2] |
| Cantuzumab Mertansine (huC242-DM1) | DM1 | Disulfide (hindered) | 3-4 | Monkey | Terminal half-life: ~40.3 hours | [2] |
| huC242-MCC-DM1 | DM1 | Non-cleavable (MCC) | N/A | Mouse | Terminal half-life (β phase): ~7.5 days | [3] |
| huC242-SIA-DM1 | DM1 | Non-cleavable (SIA) | N/A | Mouse | Terminal half-life (β phase): ~7.5 days | [3] |
| M9346A-sulfo-SPDB-DM4 | DM4 | Cleavable (SPDB) | 2-10 | Mouse | Clearance increases with DAR > 6 | [4][5] |
| J2898A-SMCC-DM1 | DM1 | Non-cleavable (SMCC) | 2-10 | Mouse | Clearance increases with DAR > 6 | [4][5] |
Note: DAR stands for Drug-to-Antibody Ratio. N/A indicates that the specific average DAR was not provided in the cited abstract.
The Influence of Formulation on Pharmacokinetics
The data reveals several key trends. A higher drug-to-antibody ratio (DAR) can lead to faster clearance of the ADC, particularly for conjugates with an average DAR exceeding six.[4][5] This accelerated clearance is often associated with increased accumulation in the liver.[4][5]
The nature of the linker also plays a pivotal role. Non-cleavable linkers, such as SMCC, are designed to release the cytotoxic payload only upon lysosomal degradation of the antibody, which can contribute to a more stable pharmacokinetic profile in circulation.[6][7] In contrast, cleavable linkers, like the disulfide-based SPDB, are designed for payload release in the reducing environment of the tumor cell, but their stability in plasma can vary, impacting the overall PK and potential for off-target toxicity.[6][8] Studies comparing different non-cleavable linkers, such as MCC and SIA, have shown largely indistinguishable clearance profiles in mice.[3]
Experimental Protocols
A comprehensive understanding of the experimental methodologies is essential for interpreting and comparing pharmacokinetic data. Below are detailed protocols for key experiments typically employed in the characterization of this compound conjugates.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: CD-1 mice are commonly used for pharmacokinetic studies of ADCs.[3][9]
-
Dosing: The ADC is administered intravenously (IV) at a specified dose (e.g., 10 mg/kg).[3]
-
Sample Collection: Blood samples are collected at various time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 72, 96, and 168 hours) via retro-orbital plexus puncture.[3] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: The concentration of the intact conjugate in plasma is typically determined using an enzyme-linked immunosorbent assay (ELISA).[3][9] This method usually involves capturing the ADC with an anti-human IgG antibody and detecting it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a colorimetric or chemiluminescent signal.
Biodistribution Study in Mice
-
Radiolabeling: The ADC is often radiolabeled (e.g., with Iodine-125 or a tritium label) to facilitate tracking of its distribution in various tissues.[9]
-
Animal Model and Dosing: Similar to PK studies, the radiolabeled ADC is administered to mice, often tumor-bearing xenograft models to assess tumor uptake.
-
Tissue Harvesting: At predetermined time points, animals are euthanized, and major organs and tissues (e.g., blood, tumor, liver, spleen, kidney, heart, lungs) are collected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of the ADC's distribution.[4]
Determination of Free Maytansinoid in Plasma
-
Sample Preparation: Plasma proteins, including the ADC, are precipitated by adding a solvent like chilled acetone.[2] The supernatant, containing the "free" non-protein-bound maytansinoid, is collected after centrifugation.
-
Analytical Method: A competitive ELISA is often used to quantify the free maytansinoid.[2] This assay involves competition between the free maytansinoid in the sample and a known amount of labeled maytansinoid for binding to a limited number of anti-maytansinoid antibody-coated wells. The concentration is determined by comparing the signal to a standard curve.
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved in evaluating and understanding the action of this compound conjugates, the following diagrams have been generated.
Caption: A typical experimental workflow for the preclinical pharmacokinetic evaluation of maytansinoid ADCs.
Caption: The general mechanism of action for a maytansinoid antibody-drug conjugate.
This guide provides a foundational understanding of the comparative pharmacokinetics of different this compound conjugate formulations. The presented data and protocols underscore the importance of careful design and thorough preclinical evaluation to optimize the therapeutic potential of these promising anti-cancer agents. Further research focusing on novel linker technologies and site-specific conjugation methods continues to refine the pharmacokinetic profiles of maytansinoid ADCs, aiming for enhanced efficacy and improved safety in clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ADME of antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking New Maytansinoid B Derivatives: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the performance of novel Maytansinoid B derivatives against established standards, such as DM1 and DM4. This document outlines key experimental protocols and presents data in a clear, comparative format to support informed decision-making in the advancement of next-generation antibody-drug conjugates (ADCs).
Maytansinoids, a class of potent microtubule-targeting agents, have become critical payloads in the development of ADCs for cancer therapy.[1][2][3] Their ability to induce mitotic arrest and subsequent cell death at subnanomolar concentrations makes them highly effective cytotoxic agents.[1][] Established maytansinoids, namely DM1 and DM4, are integral components of several clinically approved and investigational ADCs.[1][5] As the field of ADCs evolves, novel maytansinoid derivatives are being engineered to enhance therapeutic efficacy, improve safety profiles, and overcome mechanisms of drug resistance.[6][7]
This guide details the essential in vitro and in vivo assays required to benchmark new maytansinoid derivatives against these established standards.
Comparative Performance Data
The following tables summarize key quantitative data for a hypothetical new this compound derivative compared to the well-characterized maytansinoids, DM1 and DM4.
Table 1: In Vitro Cytotoxicity
| Compound | Target Cell Line | IC50 (nM) | Bystander Killing Effect |
| New this compound Derivative | SK-BR-3 (HER2+) | 0.5 | High |
| MDA-MB-468 (HER2-) | >1000 | N/A | |
| DM1 (as ADC) | SK-BR-3 (HER2+) | 1.2 | Low |
| MDA-MB-468 (HER2-) | >1000 | N/A | |
| DM4 (as ADC) | SK-BR-3 (HER2+) | 0.8 | Moderate |
| MDA-MB-468 (HER2-) | >1000 | N/A |
Table 2: In Vivo Efficacy in Xenograft Models
| Treatment Group (ADC) | Tumor Model | Tumor Growth Inhibition (%) | Complete Regressions (%) |
| New this compound Derivative | SK-BR-3 Xenograft | 95 | 60 |
| DM1 | SK-BR-3 Xenograft | 75 | 20 |
| DM4 | SK-BR-3 Xenograft | 85 | 40 |
| Vehicle Control | SK-BR-3 Xenograft | 0 | 0 |
Table 3: Preclinical Safety and Tolerability
| Compound (as ADC) | Maximum Tolerated Dose (MTD) in Mice (mg/kg) | Notable Toxicities |
| New this compound Derivative | 30 | Mild, transient thrombocytopenia |
| DM1 | 20 | Neutropenia, liver enzyme elevation |
| DM4 | 25 | Thrombocytopenia, peripheral neuropathy |
Experimental Workflow for ADC Benchmarking
The systematic evaluation of a new maytansinoid derivative involves a multi-step process, from initial in vitro characterization to in vivo efficacy and safety studies.
Signaling Pathway: Mechanism of Action
Maytansinoids exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][][8] This mechanism is a cornerstone of their anti-cancer activity.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 5. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Maytansinoid B Antibody-Drug Conjugates: A Comparative Analysis in Xenograft Models
A detailed guide for researchers and drug development professionals on the preclinical comparative efficacy of various Maytansinoid B antibody-drug conjugates (ADCs) in xenograft models. This guide provides a comprehensive overview of experimental data, detailed methodologies, and visual representations of experimental workflows to aid in the evaluation of these potent anti-cancer agents.
Maytansinoids, a class of potent microtubule-inhibiting agents, have emerged as a key payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. Their high cytotoxicity, when delivered specifically to tumor cells via monoclonal antibodies, offers a promising therapeutic window. This guide provides a comparative analysis of the in vivo efficacy of several this compound-based ADCs in various xenograft models, based on publicly available preclinical data.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of different this compound ADCs across various xenograft models. The data highlights the anti-tumor activity in both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
| ADC Name | Target Antigen | Maytansinoid Payload | Xenograft Model (Cell Line/PDX) | Dosing Regimen | Key Efficacy Outcomes |
| IMGC936 | ADAM9 | DM21-C | HPAF-II (pancreatic), MDA-MB-231 (TNBC), SNU-5 (gastric) | Single dose | Potent antitumor activity in both CDX and PDX models.[1][2] |
| STRO-001 | CD74 | Maytansinoid | SU-DHL-6, U2932 (DLBCL), Mino, Jeko-1 (MCL) | As low as 3 mg/kg | Dose-dependent tumor regression and complete cures at 10 mg/kg in DLBCL models. Significant survival prolongation and tumor eradication in MCL models.[3] |
| Anti-EpCAM-DM1 | EpCAM | DM1 | HCT-15, COLO 205, COLO 205MDR (colon) | Single i.v. dose (170, 340, 680 µg/kg of conjugated DM1) | Antigen-dependent antitumor activity. The PEG4Mal linker showed improved potency against MDR1-positive tumors.[4][5] |
| PF-06804103 | HER2 | Maytansinoid | JIMT-1, BT474, HCC-1954 (breast), N87 (gastric), and various PDX models | Not specified | More potent than Trastuzumab-DM1 (T-DM1) across the studied cell lines.[6] |
| Anti-CD123-DM4 | CD123 | DM4 | MOLM-14 (AML) | 1 mg/kg, 10 mg/kg, or 100 mg/kg | Active at 1 mg/kg, significantly prolonged survival. At 100 mg/kg with a payload binding selectivity enhancer, complete tumor regression was observed.[7] |
| SAR428926 | LAMP1 | DM4 | Over 50 PDX models (including TNBC, lung, colon) | Single administration at 5 mg/kg | Outstanding in vivo activity with complete regressions in multiple PDX models.[8] |
| Nimotuzumab-PEG6-DM1 | EGFR | DM1 | DLD-1 (colorectal) | Three doses of 15 mg/kg | Prolonged survival of tumor-bearing mice.[9] |
| Trastuzumab-AJICAP-Maytansinoid | HER2 | Maytansinoid | Not specified in provided abstracts | Not specified in provided abstracts | Higher stability and tolerability compared to T-DM1.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized experimental protocols based on the reviewed literature.
1. Cell Lines and Tumor Models: A variety of human cancer cell lines are used to establish xenograft models. For instance, HPAF-II (pancreatic), MDA-MB-231 (triple-negative breast cancer), SNU-5 (gastric), SU-DHL-6 and U2932 (diffuse large B-cell lymphoma), HCT-15 and COLO 205 (colon), JIMT-1 and BT474 (breast), and MOLM-14 (acute myeloid leukemia) have been utilized.[1][3][4][6][7] Patient-derived xenograft (PDX) models, which more closely recapitulate human tumor biology, are also employed to evaluate ADC efficacy.[1][2][8]
2. Animal Models: Immunodeficient mice, such as severe combined immunodeficient (SCID) mice or athymic nude mice, are commonly used to host human tumor xenografts.[4][6] These mice lack a functional adaptive immune system, preventing the rejection of human cells.
3. ADC Administration: ADCs are typically administered intravenously (i.v.) as a single bolus injection or in multiple doses.[4] The dosage is often expressed in mg/kg of the total ADC or µg/kg of the conjugated maytansinoid payload.
4. Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume (calculated as length × width × height × 1/2).[4] Key efficacy endpoints include tumor growth inhibition, tumor regression, and overall survival of the treated animals compared to control groups receiving a vehicle or a non-targeting ADC.
5. In Vivo Study Workflow:
Caption: General workflow for in vivo efficacy studies of ADCs in xenograft models.
Signaling Pathways and Mechanisms of Action
Maytansinoid ADCs exert their cytotoxic effects through a well-defined mechanism. The following diagram illustrates the key steps involved from ADC administration to cancer cell death.
Caption: Mechanism of action for a typical Maytansinoid ADC.
This comparative guide highlights the potent anti-tumor activity of various this compound ADCs in preclinical xenograft models. The choice of target antigen, linker technology, and the specific maytansinoid payload all contribute to the overall efficacy and therapeutic index of the ADC. The provided data and protocols serve as a valuable resource for researchers in the field of targeted cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic potential of nimotuzumab PEGylated-maytansine antibody drug conjugates against EGFR positive xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. storage.imrpress.com [storage.imrpress.com]
Safety Operating Guide
Navigating the Safe Disposal of Maytansinoid B: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the potent cytotoxic nature of Maytansinoid B necessitates stringent adherence to proper disposal procedures to ensure laboratory safety and environmental protection. As a highly toxic compound, this compound and all materials contaminated with it must be treated as hazardous waste. This guide provides a procedural, step-by-step approach to its safe handling and disposal.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE): When handling this compound in any form (solid, liquid, or in solution), the following PPE is mandatory:
-
Gloves: Chemical-impermeable gloves must be worn. It is recommended to double-glove.[3]
-
Lab Coat: A disposable, solid-front, back-closing gown.
-
Eye Protection: Tightly fitting safety goggles or a full-face shield.[3]
-
Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling the powdered form or when aerosols may be generated.[3]
All handling of this compound should occur within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a multi-step process of segregation, decontamination, and packaging, all of which must be conducted in accordance with institutional and local regulations for cytotoxic waste.
Step 1: Waste Segregation
All waste streams contaminated with this compound must be segregated from general laboratory waste at the point of generation. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated labware (e.g., pipette tips, centrifuge tubes, vials), and contaminated PPE (gloves, gowns, etc.).
-
Liquid Waste: Solutions containing this compound, including experimental solutions and rinsing solvents.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound.
Step 2: Waste Collection and Containment
-
Solid and Liquid Waste:
-
Sharps Waste:
Step 3: Decontamination of Work Surfaces
-
All surfaces and equipment that have come into contact with this compound must be decontaminated.
-
Use a suitable decontamination solution, such as a high-pH solution (e.g., sodium hypochlorite), followed by a thorough rinse with a solvent like ethanol or isopropanol, and finally with water.
-
All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as cytotoxic solid waste.
Step 4: Packaging and Labeling for Final Disposal
-
Once the waste containers are full, they must be securely sealed.
-
Each container must be labeled with a hazardous waste tag that clearly identifies the contents as "Cytotoxic Waste: this compound" and includes the date and point of origin.
-
Follow your institution's specific procedures for arranging the pickup and disposal by a licensed hazardous waste management company.
Step 5: Final Disposal Method
-
The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[5] This process ensures the complete destruction of the hazardous compound.
The following table summarizes the key characteristics and handling requirements for maytansinoid-related compounds.
| Hazard Classification | Handling and Disposal Requirements |
| Acute Toxicity (Oral, Dermal, Inhalation) [2] | Fatal if swallowed, in contact with skin, or inhaled. Use full PPE and handle only in a certified fume hood or biological safety cabinet. |
| Skin Corrosion/Irritation [1][2] | Causes severe skin burns and eye damage. Avoid all direct contact. |
| Germ Cell Mutagenicity [1][2] | May cause genetic defects. |
| Reproductive Toxicity [1][2] | May damage fertility or the unborn child. |
| Waste Segregation | All contaminated materials must be segregated as cytotoxic waste. |
| Disposal Containers | Use designated, leak-proof, and clearly labeled containers for cytotoxic waste (often yellow with purple lids).[5] |
| Final Disposal | High-temperature incineration by a licensed hazardous waste facility.[5] |
Experimental Workflow for Disposal
The logical flow of the disposal process is critical to maintaining a safe laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.
References
Personal protective equipment for handling Maytansinoid B
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Maytansinoid B, a potent cytotoxic compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
I. Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive PPE protocol is mandatory. The following table summarizes the required equipment for various handling scenarios.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling solid compound (weighing, aliquoting) | Double nitrile gloves (tested for chemotherapy drug resistance), disposable gown with closed front and elastic cuffs, full-face shield or safety goggles with a face mask, and a respirator (N95 or higher). Work should be conducted in a certified chemical fume hood or biological safety cabinet. |
| Handling solutions of this compound | Double nitrile gloves, disposable gown, safety goggles, and a face mask. All work should be performed in a chemical fume hood or biological safety cabinet. |
| Administering this compound (in vitro/in vivo) | Double nitrile gloves, disposable gown, and safety goggles. Use of Luer-lock fittings and closed systems is recommended to prevent leakage. |
| Cleaning and decontamination | Heavy-duty nitrile or neoprene gloves, disposable gown, safety goggles, and a face mask. For large spills, a respirator and shoe covers may be necessary. |
| Waste disposal | Double nitrile gloves, disposable gown, and safety goggles. |
II. Handling and Operational Procedures
A. Engineering Controls:
-
All work with this compound, both in solid and liquid form, must be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of aerosols or dust particles.[1]
-
The work area should be equipped with an eyewash station and a safety shower.
B. Procedural Steps for Handling:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work surface by covering it with absorbent, plastic-backed liners.
-
Weighing (Solid Compound):
-
Perform weighing within a chemical fume hood or a containment ventilated enclosure.
-
Use dedicated, calibrated weighing equipment.
-
Handle the compound gently to avoid generating dust.
-
-
Reconstitution (Solid to Liquid):
-
Add solvent slowly to the vial containing the solid compound to avoid splashing.
-
Close the vial securely and mix gently until the solid is completely dissolved.
-
-
Storage: Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Follow the manufacturer's specific storage temperature recommendations.
III. Decontamination and Disposal Plan
A. Decontamination Procedures:
-
Work Surfaces: At the end of each procedure, decontaminate all surfaces with a suitable agent. A common practice for cytotoxic agents is to use a two-step process: initial cleaning with a detergent solution followed by disinfection with a solution like sodium hypochlorite (bleach), and then wiping with sterile water to remove any residue.
-
Equipment: Decontaminate all equipment that has come into contact with this compound using the same two-step cleaning and disinfection process.
-
Spills: In case of a spill, immediately alert others in the area.
-
Small Spills: Wear appropriate PPE and absorb the spill with absorbent pads. Clean the area with a detergent solution followed by a deactivating agent like bleach.
-
Large Spills: Evacuate the area and contact the institutional safety office. Only trained personnel with appropriate respiratory protection should manage large spills.
-
B. Waste Disposal:
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: This includes gloves, gowns, absorbent pads, and any other disposable materials. Collect in a designated, leak-proof, and puncture-resistant container labeled as "Cytotoxic Waste."
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container, also labeled as "Cytotoxic Waste." Do not dispose of this waste down the drain.[2]
-
Sharps: Needles, syringes, and other sharps must be placed in a designated sharps container for cytotoxic waste.
IV. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from receiving to disposal.
Caption: Workflow for safe handling of this compound.
V. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disclaimer: This document provides a summary of essential safety information. Always refer to the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
